Fotagliptin benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H25FN6O3 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
2-[[3-[(3R)-3-aminopiperidin-1-yl]-6-methyl-5-oxo-1,2,4-triazin-4-yl]methyl]-4-fluorobenzonitrile;benzoic acid |
InChI |
InChI=1S/C17H19FN6O.C7H6O2/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23;8-7(9)6-4-2-1-3-5-6/h4-5,7,15H,2-3,6,9-10,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 |
Clé InChI |
CEIKPTLXEHWGMB-XFULWGLBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic effect is achieved by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its direct enzymatic inhibition, the resultant signaling cascade, and its pharmacokinetic and pharmacodynamic profile. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction to this compound
This compound is an orally administered small molecule that belongs to the class of drugs known as gliptins.[2] These agents are designed to address the key pathophysiological defects in T2DM by augmenting the endogenous incretin system. The primary molecular target of this compound is the enzyme dipeptidyl peptidase-4.[2]
Core Mechanism of Action: DPP-4 Inhibition
The central mechanism of action of this compound is its potent and selective inhibition of the serine protease DPP-4.[2][3]
The Role of DPP-4 in Glucose Homeostasis
DPP-4 is a ubiquitous enzyme that plays a critical role in glucose metabolism by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] These hormones are released from the gastrointestinal tract in response to food intake and are crucial for postprandial glucose control. DPP-4 cleaves the N-terminal dipeptides from active GLP-1 and GIP, rendering them inactive.
Enzymatic Inhibition by this compound
This compound acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from degrading its natural substrates. This inhibition leads to a sustained increase in the circulating levels of active GLP-1 and GIP.
In Vitro Potency
Preclinical pharmacological studies have demonstrated that fotagliptin is a highly potent inhibitor of the DPP-4 enzyme.[3]
| Parameter | Value |
| IC50 | 2.27 nM |
| Table 1: In vitro inhibitory potency of fotagliptin against DPP-4 enzyme.[3] |
Binding Characteristics
While a specific crystal structure of fotagliptin bound to DPP-4 is not publicly available, the binding of DPP-4 inhibitors to the enzyme's active site is well-characterized. The active site of DPP-4 contains several key subsites, including S1, S2, S1', and S2', which interact with the inhibitor molecules.[4][5] The potency and selectivity of different gliptins are determined by their specific interactions with the amino acid residues within these subsites. Molecular modeling studies of other DPP-4 inhibitors have revealed the importance of interactions with residues such as Glu205, Glu206, Tyr662, and Ser630.[5] It is hypothesized that fotagliptin similarly occupies these subsites to exert its inhibitory effect.
Signaling Pathway of this compound's Action
The inhibition of DPP-4 by this compound initiates a cascade of downstream physiological effects that ultimately lead to improved glycemic control.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fotagliptin benzoate discovery and development
An In-depth Technical Guide to the Discovery and Development of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an oral, once-daily, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by Chongqing Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals, fotagliptin represents a significant advancement in glycemic control.[3][4] Like other drugs in its class, fotagliptin works by enhancing the incretin system, which plays a crucial role in glucose homeostasis.[1][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to this compound.
Discovery and Preclinical Profile
The development of this compound stems from the established therapeutic strategy of targeting the DPP-4 enzyme. The compound was first disclosed in patent WO2011079778 and has since been the subject of extensive research to characterize its properties and therapeutic potential.[3]
Chemical Properties
-
Compound: this compound
-
Synonyms: SAL067, FCN-005[4]
-
Molecular Formula: C₂₄H₂₅FN₆O₃[6]
-
Molecular Weight: 464.49 g/mol [3]
-
Chemical Name: (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile benzoate[3]
Mechanism of Action
This compound is a potent and selective inhibitor of the DPP-4 enzyme.[7][8] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP.[1] This enhancement of the incretin effect leads to several glucose-lowering actions in a glucose-dependent manner:
-
Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin when blood glucose levels are elevated.[1]
-
Suppressed Glucagon Release: The hormones also act on pancreatic α-cells to decrease the secretion of glucagon, thereby reducing hepatic glucose production.[1]
This glucose-dependent mechanism of action results in effective glycemic control with a minimal risk of hypoglycemia.[1]
Preclinical Pharmacology and Metabolism
Preclinical studies demonstrated fotagliptin's high potency for DPP-4 inhibition. The drug exhibits selectivity for DPP-4 over related enzymes such as DPP-8 and DPP-9, which is a critical safety consideration.[2]
Fotagliptin is not primarily metabolized by cytochrome P450 (CYP) enzymes.[2] Two major metabolites have been identified, M1 and M2-1. M1 shows no inhibitory effect on DPP-4, while M2-1 has only slight inhibitory activity.[2] This metabolic profile suggests a low potential for drug-drug interactions involving the CYP system. Safety studies in rat and dog models indicated that this compound is well-tolerated.[6][7]
Table 1: Preclinical Potency of Fotagliptin
| Parameter | Value | Reference |
| IC₅₀ (DPP-4 Inhibition) | 2.27 nM | [2][6][7][8] |
Clinical Development
The clinical development program for this compound has systematically evaluated its pharmacokinetics, pharmacodynamics, efficacy, and safety through Phase 1, 2, and 3 trials.
Pharmacokinetics and Pharmacodynamics
Studies in healthy subjects and patients with T2DM have characterized the pharmacokinetic (PK) and pharmacodynamic (PD) profile of fotagliptin.
-
Absorption and Distribution: Fotagliptin is rapidly absorbed following oral administration, with the time to maximum plasma concentration (Tmax) occurring at approximately 1.5 to 2 hours.[2][9]
-
Metabolism and Accumulation: Plasma levels of fotagliptin were stable after 14 days of once-daily dosing.[9] A study on the co-administration with metformin found no clinically significant PK drug-drug interactions, indicating that the two drugs can be given together without dose adjustment.[10][11] The accumulation ratios for fotagliptin and its major metabolites (M1 and M2-1) were determined to be 1.19, 1.59, and 1.39, respectively.[9]
-
Pharmacodynamics: A once-daily dosing regimen of fotagliptin leads to sustained inhibition of the DPP-4 enzyme. On both day 1 and day 14 of treatment, DPP-4 inhibition remained greater than 80% for approximately 24 hours.[9] This sustained inhibition results in a significant increase in the plasma concentrations of active GLP-1.[9]
Table 2: Pharmacokinetic Parameters of Fotagliptin (24 mg, once daily for 14 days)
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (median) | ~1.5 hours | [9] |
| Accumulation Ratio (Fotagliptin) | 1.19 ± 0.10 | [9] |
| Accumulation Ratio (Metabolite M1) | 1.59 ± 0.27 | [9] |
| Accumulation Ratio (Metabolite M2-1) | 1.39 ± 0.26 | [9] |
| Duration of >80% DPP-4 Inhibition (Day 14) | 24.0 hours | [9] |
Clinical Efficacy
Phase 2 and 3 clinical trials have established the efficacy of fotagliptin in improving glycemic control in patients with T2DM.
-
Phase 2 Study: A 12-week study demonstrated that fotagliptin monotherapy at doses of 6 mg, 12 mg, and 24 mg once daily led to significant improvements in HbA1c compared to placebo. The most substantial reduction in HbA1c was observed in the 12 mg group.[2]
-
Phase 3 Monotherapy Trial (vs. Alogliptin and Placebo): A 52-week, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of fotagliptin (12 mg/day) against alogliptin (25 mg/day) and placebo in treatment-naive T2DM patients.[3][12][13]
-
Primary Endpoint: After 24 weeks, fotagliptin was superior to placebo and non-inferior to alogliptin in reducing HbA1c from baseline.[12][13]
-
Secondary Endpoints: A significantly higher percentage of patients in the fotagliptin group achieved the target HbA1c of <7.0% compared to the placebo group.[2][12] Fotagliptin also led to significant reductions in fasting blood glucose (FBG) and improvements in β-cell function.[12]
-
Table 3: Efficacy Results of Phase 3 Monotherapy Trial at 24 Weeks
| Parameter | Fotagliptin (12 mg) | Alogliptin (25 mg) | Placebo | Reference |
| Mean Change in HbA1c from Baseline | -0.70% | -0.72% | -0.26% | [13][14] |
| Estimated Treatment Difference vs. Placebo (95% CI) | -0.44% (-0.62% to -0.27%) | -0.46% (-0.67% to -0.26%) | N/A | [13] |
| Estimated Treatment Difference vs. Alogliptin (95% CI) | 0.02% (-0.16% to 0.19%) | N/A | N/A | [13] |
| Patients Achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% | [2][12][13] |
-
Phase 3 Add-on to Metformin Trial: A 52-week, randomized, double-blind, placebo-controlled study assessed the efficacy of fotagliptin as an add-on therapy in patients with T2DM inadequately controlled with metformin (≥1500 mg/day).[15][16]
Table 4: Efficacy Results of Phase 3 Add-on to Metformin Trial at 24 Weeks
| Parameter | Fotagliptin + Metformin | Placebo + Metformin | Reference |
| LS Mean Change in HbA1c from Baseline | -0.81% | -0.28% | [15][16] |
| Estimated Treatment Difference (95% CI) | -0.53% (-0.68% to -0.39%) | N/A | [15][16] |
| Patients Achieving HbA1c < 7.0% | 38.7% | 16.9% | [15][16] |
Safety and Tolerability
Across all clinical trials, fotagliptin has demonstrated a favorable safety and tolerability profile.[2][9]
-
The overall incidence of adverse events was comparable between the fotagliptin, alogliptin, and placebo groups.[3][12]
-
The risk of hypoglycemia was low and similar across all treatment groups, with an incidence of 1.0% in both the fotagliptin and alogliptin groups over 52 weeks of treatment.[2][12][14] No severe hypoglycemic events were reported in the metformin add-on trial.[15][16]
-
No drug-related serious adverse events have been observed.[2][12][14]
-
Minimal increases in amylase and lipase were noted, but no cases of pancreatitis occurred during the studies.[12]
Key Experimental Protocols
DPP-4 Inhibitor Screening Assay (General Protocol)
A common method for screening DPP-4 inhibitors is a fluorescence-based assay. This protocol provides a generalized workflow.
Objective: To determine the in-vitro inhibitory activity of a test compound (e.g., fotagliptin) against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (Fotagliptin) and positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Methodology:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme to a working concentration in cold Assay Buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in Assay Buffer.
-
Prepare a serial dilution of the test compound and the positive control inhibitor.
-
-
Assay Setup (in triplicate):
-
100% Activity Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of solvent (vehicle control).
-
Inhibitor Wells: Add 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, and 10 µL of the test compound dilution.
-
Background Wells: Add 40 µL Assay Buffer and 10 µL of solvent.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.
-
-
Incubation:
-
Cover the plate and incubate for 30 minutes at 37°C.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Phase 3 Clinical Trial Design (Monotherapy Example)
Title: A Randomized, Multicenter, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate the Efficacy and Safety of Fotagliptin Monotherapy in Patients with Uncontrolled Type 2 Diabetes Mellitus.[2][13]
Study Population: Treatment-naive adult patients with T2DM and inadequate glycemic control (e.g., HbA1c 7.5% to 10.5%) despite diet and exercise.[12]
Study Design:
-
Screening and Run-in: A 4-week run-in period where patients received diet and exercise counseling.[12]
-
Randomization: Eligible patients were randomized in a 2:1:1 ratio to one of three treatment arms.[13]
-
Treatment Periods:
-
Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[13][14]
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving HbA1c < 7.0%.
-
Change in fasting plasma glucose (FPG) from baseline.
-
Change in β-cell function (e.g., HOMA-β).
-
-
Safety Endpoints: Incidence and severity of adverse events (AEs), including hypoglycemia, and changes in vital signs and laboratory parameters.
-
-
Statistical Analysis:
-
The primary endpoint was analyzed using an Analysis of Covariance (ANCOVA) model.
-
Superiority of fotagliptin over placebo and non-inferiority to alogliptin were tested, with a non-inferiority margin for HbA1c typically set at 0.4%.[2]
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for a DPP-4 Inhibition Assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Fotagliptin - Wikipedia [en.wikipedia.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jyltpharma.cn [jyltpharma.cn]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Safety and pharmacokinetic interaction between fotagliptin, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Fotagliptin Benzoate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate is an orally bioavailable, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Developed by Chongqing Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals, it is indicated for the management of type 2 diabetes mellitus (T2DM).[3][4] Like other compounds in its class, fotagliptin works by prolonging the action of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is the benzoate salt of fotagliptin. The chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| Drug Name | This compound |
| Synonyms | Fotagliptin (benzoate), SAL-067, FCN-005, Fugliglitinate benzoate[3] |
| IUPAC Name | 2-[[3-[(3R)-3-Aminopiperidin-1-yl]-6-methyl-5-oxo-1,2,4-triazin-4-yl]methyl]-4-fluorobenzonitrile benzoate[3] |
| CAS Number | 1403496-40-1[1][2] |
| Fotagliptin (Free Base) CAS | 312954-58-7[5] |
Chemical and Physical Data
| Property | This compound | Fotagliptin (Free Base) |
| Molecular Formula | C24H25FN6O3[1] | C17H19FN6O[3] |
| Molecular Weight | 464.5 g/mol [2] | 342.38 g/mol [5] |
| Appearance | Solid powder[5] | - |
| Solubility | Soluble in DMSO[5] | - |
| SMILES | OC(=O)c1ccccc1.Cc1nnc(N2CCC--INVALID-LINK--C2)n(Cc2cc(F)ccc2C#N)c1=O[1] | N#CC1=CC=C(F)C=C1CN2C(N3C--INVALID-LINK--CCC3)=NN=C(C)C2=O[5] |
| Storage Temperature | -20℃[1] | - |
Mechanism of Action
This compound is a competitive inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP.[4] This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to reduce the secretion of glucagon, which in turn decreases hepatic glucose production.[4]
This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[4]
Pharmacological Properties
Pharmacodynamics
| Parameter | Value |
| Target | Dipeptidyl Peptidase-4 (DPP-4)[4] |
| IC50 | 2.27 nM[1][2] |
| Selectivity | No obvious influence on DPP-8 and DPP-9[6][7] |
Pharmacokinetics (ADME)
| Parameter | Finding |
| Absorption | Rapidly absorbed with a Tmax of 1–2 hours in patients with T2DM.[6] |
| Distribution | Detailed data not publicly available. |
| Metabolism | Not primarily metabolized by cytochrome P450 enzymes. Two major metabolites identified: M1 (inactive) and M2-1 (slight inhibitory effect on DPP-4).[6] |
| Excretion | Detailed data not publicly available. |
Clinical Efficacy and Safety
Phase 3 clinical trials have demonstrated the efficacy and safety of fotagliptin in patients with T2DM.
Efficacy Data (24-Week, Phase 3 Monotherapy Trial vs. Placebo and Alogliptin)[9]
| Endpoint | Fotagliptin | Alogliptin | Placebo |
| Mean Change in HbA1c from Baseline | -0.70% | -0.72% | -0.26% |
| Patients Achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% |
Note: In this trial, fotagliptin was shown to be non-inferior to alogliptin in reducing HbA1c levels.[8]
Safety Profile
Fotagliptin is generally well-tolerated.[6] In clinical trials, the incidence of adverse events was similar between the fotagliptin, alogliptin, and placebo groups.[8] Notably, no drug-related serious adverse events were observed, and the incidence of hypoglycemia was low (1.0% in both fotagliptin and alogliptin groups over 52 weeks).[8]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are often proprietary or require access to full-text publications. Below are generalized methodologies based on publicly available information and standard practices in the field.
DPP-4 Inhibition Assay (General Protocol)
The inhibitory activity of fotagliptin on DPP-4 is determined using a fluorometric assay.
Methodology:
-
Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-Aminomethylcoumarin), and fotagliptin at various concentrations are prepared in an appropriate assay buffer.
-
Reaction Setup: The DPP-4 enzyme is pre-incubated with either fotagliptin or vehicle control in a 96-well plate.
-
Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.
-
Signal Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control to determine the percent inhibition and subsequently calculate the IC50 value.
For a detailed, commercially available kit protocol, refer to manufacturer's instructions such as the DPP4 Inhibitor Screening Kit (MAK203) or Abcam's ab133081.[9][10]
UPLC-MS/MS Method for Quantification in Plasma (General Protocol)
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the simultaneous determination of fotagliptin and its major metabolites in human plasma and urine.[11]
Methodology:
-
Sample Preparation: Plasma or urine samples are pretreated, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest. An isotopically labeled internal standard is typically added before extraction.
-
Chromatographic Separation: The extracted sample is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile) is used to separate fotagliptin and its metabolites.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantitative analysis of each analyte.
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the unknown samples are determined.
Specific parameters such as column type, mobile phase composition, gradient profile, and mass transitions are detailed in the full publication by Li et al. (2017) in Bioanalysis.[11]
Clinical Trial Protocol (Example: Phase 3 Monotherapy Study - NCT05782192)[9]
Objective: To assess the efficacy and safety of fotagliptin monotherapy in treatment-naive patients with T2DM.
Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator trial.
-
Participants: Patients with T2DM inadequately controlled with diet and exercise.
-
Intervention: Patients were randomized (2:1:1 ratio) to receive fotagliptin, alogliptin (active comparator), or placebo once daily for a 24-week double-blind period, followed by a 28-week open-label extension.
-
Primary Endpoint: Change in HbA1c from baseline to week 24.
-
Secondary Endpoints: Proportion of patients achieving HbA1c < 7.0%, change in fasting plasma glucose, and assessment of adverse events.
Conclusion
This compound is a potent and selective DPP-4 inhibitor that has demonstrated significant glycemic control and a favorable safety profile in clinical trials for the treatment of type 2 diabetes. Its pharmacokinetic profile supports a once-daily dosing regimen. The data presented in this guide underscore its potential as a valuable therapeutic option for individuals with T2DM. Further research may continue to elucidate its long-term benefits and full therapeutic potential.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. jyltpharma.cn [jyltpharma.cn]
- 3. Fotagliptin - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. abcam.com [abcam.com]
- 11. Development and validation of a UPLC-MS/MS method for simultaneous determination of fotagliptin and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fotagliptin Benzoate: A Technical Guide for Drug Development Professionals
CAS Number: 1403496-40-1
Introduction
Fotagliptin, as its benzoate salt, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). By targeting DPP-4, fotagliptin enhances the body's natural incretin system, leading to improved glycemic control. This technical guide provides an in-depth overview of the core scientific and technical aspects of fotagliptin benzoate, tailored for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound exerts its therapeutic effect through the inhibition of the enzyme dipeptidyl peptidase-4. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP.[1]
These elevated incretin levels then potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells. This dual action results in lower blood glucose levels, particularly in the postprandial state, with a low intrinsic risk of hypoglycemia.[1]
Incretin Signaling Pathway
The following diagram illustrates the incretin signaling pathway and the mechanism of action of Fotagliptin.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| DPP-4 IC50 | 2.27 nM | [2][3] |
| DPP-8 Selectivity | No obvious influence | Quantitative IC50 not publicly available.[4] |
| DPP-9 Selectivity | No obvious influence | Quantitative IC50 not publicly available.[4] |
Note: For comparison, highly selective DPP-4 inhibitors like alogliptin exhibit >10,000-fold selectivity over DPP-8 and DPP-9.
Table 2: Human Pharmacokinetic Parameters (24 mg, once daily)
| Parameter | Value | Notes |
| Tmax (median) | ~1.5 hours | Time to maximum plasma concentration.[2] |
| Metabolites | M1 (inactive), M2-1 (slight inhibition) | Not primarily metabolized by CYP450 enzymes.[2][3] |
| Drug-Drug Interaction | No significant PK interaction with metformin | [4] |
| DPP-4 Inhibition >80% | 24.0 hours (Day 14) | Sustained inhibition over the dosing interval. |
Table 3: Phase 3 Clinical Efficacy Data (24 weeks)
| Endpoint | Fotagliptin Monotherapy | Fotagliptin + Metformin | Placebo |
| Change in HbA1c from baseline | -0.70% | -0.81% | -0.26% (monotherapy), -0.28% (+ metformin) |
| Patients achieving HbA1c < 7.0% | 37.0% | 38.7% | 15.5% (monotherapy), 16.9% (+ metformin) |
| Change in Fasting Plasma Glucose | Significant reduction vs. placebo | -1.10 mmol/L | -0.71 mmol/L |
| HOMA-β | Significant improvement vs. placebo | Significant improvement vs. placebo | - |
(Data compiled from multiple Phase 3 clinical trials)[2][3]
Experimental Protocols
This section details representative experimental methodologies for the characterization of DPP-4 inhibitors like Fotagliptin.
In Vitro DPP-4 Inhibition Assay (Fluorescence-based)
This protocol describes a typical method for determining the in vitro potency (IC50) of a test compound against DPP-4.
-
Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Test compound (Fotagliptin) serially diluted in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Procedure:
-
In a 96-well microplate, add the test compound at various concentrations.
-
Add the DPP-4 enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (kinetic mode) for a set duration (e.g., 30 minutes). The cleavage of the AMC group from the substrate by DPP-4 results in a fluorescent signal.
-
The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration.
-
The percent inhibition is determined relative to a control with no inhibitor.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Workflow for DPP-4 Inhibition Assay
Preclinical Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an oral antidiabetic agent in a rodent model.
-
Animals:
-
Male Sprague-Dawley rats (or other relevant strain).
-
Animals are fasted overnight prior to dosing.
-
-
Dosing:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A single oral dose is administered via gavage.
-
-
Blood Sampling:
-
Serial blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of fotagliptin and its major metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
This involves protein precipitation or liquid-liquid extraction of the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life).
-
In Vivo Efficacy Study in a Diabetic Animal Model
This protocol describes a representative study to evaluate the glucose-lowering effects of fotagliptin in an animal model of type 2 diabetes.
-
Animal Model:
-
Zucker diabetic fatty (ZDF) rats or streptozotocin (STZ)-induced diabetic rats are commonly used models of T2DM.
-
-
Study Design:
-
Diabetic animals are randomized into treatment groups (e.g., vehicle control, fotagliptin low dose, fotagliptin high dose, positive control).
-
Fotagliptin is administered orally once daily for a specified duration (e.g., 4 weeks).
-
-
Efficacy Endpoints:
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, a baseline blood sample is taken, followed by an oral glucose challenge. Blood glucose levels are measured at various time points post-challenge (e.g., 15, 30, 60, 120 minutes) to assess glucose excursion.
-
Fasting Blood Glucose: Measured periodically throughout the study.
-
HbA1c: Measured from whole blood at the beginning and end of the study to assess long-term glycemic control.
-
Plasma Insulin and GLP-1: Measured during the OGTT to assess the drug's effect on insulin secretion and incretin levels.
-
-
Data Analysis:
-
The area under the curve for glucose (AUCglucose) during the OGTT is calculated.
-
Statistical comparisons are made between the treatment groups and the vehicle control group to determine the efficacy of fotagliptin.
-
Conclusion
This compound is a highly potent DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile that translates to significant clinical efficacy in patients with type 2 diabetes mellitus. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control with a low risk of hypoglycemia. The data and protocols presented in this guide offer a comprehensive technical overview for professionals engaged in the research and development of novel antidiabetic therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Fotagliptin Benzoate: A Novel DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Fotagliptin benzoate, an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). It details the compound's chemical identity, mechanism of action, pharmacokinetics, clinical efficacy, and associated experimental methodologies.
Core Compound Information
Fotagliptin is a new molecular entity being developed by Chongqing Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals.[1] It is classified as an oral antihyperglycemic agent.[2]
-
Compound: this compound
-
Synonyms: SAL-067, FCN-005, Fugliglitinate benzoate[1]
-
IUPAC Name of Active Moiety (Fotagliptin): 2-[[3-[(3R)-3-Aminopiperidin-1-yl]-6-methyl-5-oxo-1,2,4-triazin-4-yl]methyl]-4-fluorobenzonitrile[3]
-
CAS Number (Fotagliptin): 1312954-58-7[3]
-
CAS Number (this compound): 1403496-40-1[4]
-
Molecular Formula (Fotagliptin): C₁₇H₁₉FN₆O[3]
Mechanism of Action
This compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, with an IC50 of 2.27 nM.[4][5] The inhibition of DPP-4 is a well-established therapeutic approach for managing T2DM.[6]
The mechanism involves the following steps:
-
Orally administered Fotagliptin inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones.[2][6]
-
The primary incretin hormones are glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting their breakdown, Fotagliptin prolongs their active lifespan in the bloodstream.[2]
-
Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to increase insulin secretion in a glucose-dependent manner.[2][6]
-
Simultaneously, these incretin hormones suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2]
This dual action of increasing insulin release and decreasing glucagon production leads to improved glycemic control, affecting both postprandial and fasting blood glucose levels, with a minimized risk of hypoglycemia.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Clinical studies have provided key pharmacokinetic and efficacy data for this compound.
Table 1: Pharmacokinetic Parameters of Fotagliptin (24 mg, once daily for 14 days)
| Parameter | Value | Reference |
| Median Time to Max. Concentration (Tmax) | ~1.5 - 2.0 hours | [7][8] |
| Accumulation Ratio (AUC) - Fotagliptin | 1.19 ± 0.10 | [7] |
| Accumulation Ratio (AUC) - Metabolite M1 | 1.59 ± 0.27 | [7] |
| Accumulation Ratio (AUC) - Metabolite M2-1 | 1.39 ± 0.26 | [7] |
| Duration of >80% DPP-4 Inhibition (Day 1) | 23.5 hours | [7] |
| Duration of >80% DPP-4 Inhibition (Day 14) | 24.0 hours | [7] |
Table 2: Phase 3 Efficacy Data (24 weeks, vs. Placebo and Alogliptin)
| Parameter | Fotagliptin | Alogliptin | Placebo | Reference |
| Mean change in HbA1c from baseline | -0.70% | -0.72% | -0.26% | [8][9] |
| Patients achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% | [8][9] |
| Overall incidence of hypoglycemia (52 weeks) | 1.0% | 1.0% | N/A | [8][9] |
Table 3: Pharmacokinetic Drug-Drug Interaction with Metformin
| Parameter (Fotagliptin) | GMR (90% CI) with Metformin | Interpretation | Reference |
| AUC₀₋₂₄,ss | 102.08% (98.9%, 105.36%) | No significant interaction | [10] |
| Cmax,ss | 110.65% (102.19%, 119.82%) | No significant interaction | [10] |
| Parameter (Metformin) | GMR (90% CI) with Fotagliptin | Interpretation | Reference |
| AUC₀₋₁₂,ss | 113.41% (100.32%, 128.22%) | No significant interaction | [10] |
| Cmax,ss | 97.11% (83.80%, 112.55%) | No significant interaction | [10] |
Experimental Protocols
Phase 3 Efficacy and Safety Study Protocol (Monotherapy)
This protocol is based on a randomized, multicenter, double-blind, placebo-controlled Phase 3 trial.[8][9]
-
Objective: To assess the efficacy and safety of Fotagliptin monotherapy compared to placebo and an active comparator (Alogliptin) in patients with inadequately controlled T2DM.
-
Patient Population: Treatment-naive patients with Type 2 Diabetes Mellitus with HbA1c ranging from 7.5% to 10.5%.[11]
-
Study Design:
-
Dosage:
-
Fotagliptin: 12 mg, once daily.[11]
-
-
Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline to week 24, assessing the superiority of Fotagliptin over placebo.[9]
-
Secondary Endpoints:
-
Proportion of patients achieving HbA1c < 7.0%.
-
Change in fasting plasma glucose.
-
Assessment of β-cell function (e.g., HOMA-β).
-
-
Safety Assessment: Monitoring and recording of all adverse events (AEs), with a particular focus on hypoglycemia. No drug-related serious adverse events were observed.[8][9]
Experimental Workflow Diagram
Caption: Phase 3 clinical trial workflow for Fotagliptin.
References
- 1. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Fotagliptin - Wikipedia [en.wikipedia.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. jyltpharma.cn [jyltpharma.cn]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety and pharmacokinetic interaction between fotagliptin, a dipeptidyl peptidase-4 inhibitor, and metformin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
Technical Guide: In Vitro DPP-4 Inhibition Assay of Fotagliptin Benzoate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay for fotagliptin benzoate, a novel DPP-4 inhibitor. It includes detailed experimental protocols, quantitative data, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and potentiate glucose-dependent insulin secretion while suppressing glucagon release. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][2][3]
This compound is a selective and potent DPP-4 inhibitor approved for the management of T2DM.[4] Preclinical studies have demonstrated its efficacy in inhibiting DPP-4, thereby contributing to its therapeutic effects.[4]
Mechanism of Action of this compound
The primary mechanism of action for this compound, like other "gliptins," is the competitive and reversible inhibition of the DPP-4 enzyme.[1][3] This inhibition prevents the cleavage and inactivation of GLP-1 and GIP. The resulting elevated levels of these active incretin hormones act on pancreatic β-cells to enhance glucose-stimulated insulin secretion and on α-cells to suppress glucagon release.[3] This dual action helps to lower blood glucose levels, particularly in the postprandial state, with a low intrinsic risk of hypoglycemia.[2]
Quantitative Data: DPP-4 Inhibitory Potency
The potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. Preclinical pharmacological studies have established the IC50 value for fotagliptin.
| Compound | Target | IC50 Value (nM) | Reference |
| This compound | DPP-4 | 2.27 | [4][5] |
| Sitagliptin (Reference) | DPP-4 | 4.38 | [6] |
This table summarizes the reported in vitro IC50 value of this compound against the DPP-4 enzyme, with sitagliptin included for comparison.
Experimental Protocol: In Vitro Fluorescence-Based DPP-4 Inhibition Assay
This section details a standard protocol for determining the IC50 value of this compound using a fluorescence-based in vitro assay. The assay measures the activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate.
4.1. Principle of the Assay The assay utilizes a synthetic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[7][8] The DPP-4 enzyme specifically cleaves the Gly-Pro dipeptide from the N-terminus of the substrate. This cleavage releases the free aminomethylcoumarin (AMC) group, which is highly fluorescent.[7][8] The rate of increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, resulting in a lower fluorescence signal.
4.2. Reagents and Materials
-
DPP-4 Enzyme: Recombinant human DPP-4.
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[7][8]
-
DPP-4 Substrate: H-Gly-Pro-AMC.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known DPP-4 inhibitor (e.g., sitagliptin).
-
Microplate: Black, flat-bottom 96-well plate (recommended for fluorescence assays).
-
Instrumentation: Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-465 nm.[7][8]
-
Incubator: Set to 37°C.
4.3. Experimental Workflow
4.4. Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the final (1X) Assay Buffer by diluting the concentrated stock with HPLC-grade water.[7] Allow it to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in Assay Buffer to achieve a range of final assay concentrations.
-
Thaw the DPP-4 enzyme on ice and dilute it to the desired working concentration with cold Assay Buffer just before use.[7][8]
-
Dilute the DPP-4 substrate (Gly-Pro-AMC) stock solution with Assay Buffer to its final working concentration.[7]
-
-
Assay Plate Setup:
-
Designate wells for "Background," "100% Activity," and "Inhibitor" tests. It is recommended to perform assays in triplicate.[7]
-
Background Wells: Add Assay Buffer and Substrate Solution (enzyme is omitted).
-
100% Activity Wells (Uninhibited Control): Add Assay Buffer, DPP-4 Enzyme Solution, and Substrate Solution.
-
Inhibitor Wells: Add Assay Buffer, this compound solution (at various concentrations), DPP-4 Enzyme Solution, and Substrate Solution.
-
Plate Loading Sequence: a. To each well, add the appropriate volume of Assay Buffer. b. Add the this compound dilutions or control vehicle (e.g., DMSO diluted in buffer) to the respective wells. c. Add the diluted DPP-4 Enzyme solution to all wells except the "Background" wells. d. Mix the plate gently and pre-incubate at 37°C for 10 minutes.[9]
-
-
Initiation of Enzymatic Reaction:
-
Following pre-incubation, initiate the reaction by adding the DPP-4 Substrate solution to all wells.
-
Immediately mix the plate and incubate at 37°C for 30 minutes, protected from light.[9]
-
-
Fluorescence Measurement:
4.5. Data Analysis
-
Correct for Background: Subtract the average fluorescence value of the "Background" wells from all other wells.[8]
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of DPP-4 inhibition for each this compound concentration:
% Inhibition = [ (Fluorescence100% Activity - FluorescenceInhibitor) / Fluorescence100% Activity ] x 100
-
Determine IC50:
-
Plot the calculated Percent Inhibition values against the logarithm of the corresponding this compound concentrations.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Conclusion
The in vitro fluorescence-based assay is a robust and standardized method for determining the inhibitory potency of compounds like this compound against the DPP-4 enzyme. The low nanomolar IC50 value of 2.27 nM demonstrates that fotagliptin is a highly potent inhibitor of DPP-4.[4][5] This technical guide provides researchers with the fundamental mechanism, quantitative data, and a detailed experimental protocol necessary to replicate and validate these findings in a laboratory setting.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect | MDPI [mdpi.com]
- 4. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Fotagliptin Benzoate: A Technical Overview of DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biochemical properties of Fotagliptin benzoate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details its inhibitory activity, the experimental methodology for its characterization, and its role within the broader context of DPP-4 signaling pathways relevant to the treatment of type 2 diabetes mellitus.
Core Efficacy: Potent Inhibition of DPP-4
This compound has been identified as a highly effective inhibitor of the DPP-4 enzyme. Preclinical pharmacological studies have established its potent inhibitory capacity.[1]
Quantitative Analysis of Inhibitory Activity
The primary metric for the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. For this compound, this has been determined with high precision.
| Compound | Target Enzyme | IC50 Value |
| This compound | Dipeptidyl Peptidase-4 (DPP-4) | 2.27 nM |
Table 1: Summary of the in vitro inhibitory activity of this compound against DPP-4.[1][2]
Mechanism of Action: Enhancing Incretin Signaling
This compound functions by targeting and inhibiting the enzymatic activity of DPP-4.[3] DPP-4 is a serine protease responsible for the degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins are crucial for maintaining glucose homeostasis.
By inhibiting DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects.[3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon release from pancreatic α-cells.[3] The net effect is improved glycemic control, particularly in the postprandial state, with a low intrinsic risk of hypoglycemia due to the glucose-dependent nature of its action.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of the IC50 value for this compound against DPP-4 is performed using a robust in vitro enzymatic assay. While the specific protocol for this compound is proprietary, a representative methodology based on established principles for DPP-4 inhibitor screening is detailed below. These assays typically employ a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorescent molecule, allowing for the quantification of enzyme activity.
Materials and Reagents
-
Recombinant Human DPP-4 Enzyme
-
This compound (or other test inhibitors)
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A serial dilution series is then created in the assay buffer to achieve a range of final concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: The recombinant human DPP-4 enzyme and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the test compound at various concentrations. Include wells for a positive control (DPP-4 enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the diluted DPP-4 enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: The fluorescence intensity in each well is measured kinetically over a specific time period using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear phase of the kinetic read.
-
The percent inhibition for each concentration of this compound is calculated relative to the positive control (uninhibited enzyme).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a potent inhibitor of DPP-4 with an IC50 value in the low nanomolar range. Its mechanism of action, centered on the enhancement of the incretin signaling pathway, provides a well-established therapeutic approach for the management of type 2 diabetes mellitus. The experimental protocols for determining its inhibitory activity are based on standard, reproducible fluorometric enzyme assays. This technical overview provides foundational information for researchers and professionals in the field of drug development and metabolic disease research.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
Preclinical pharmacology of Fotagliptin benzoate
An In-depth Technical Guide to the Preclinical Pharmacology of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as SAL067) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] By prolonging the action of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), fotagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[3] Preclinical studies have established its high in vitro potency and selectivity. While comprehensive preclinical pharmacokinetic and toxicological data in animal models are not extensively published in the public domain, this guide synthesizes the available information on fotagliptin and provides context based on the well-established preclinical profiles of other DPP-4 inhibitors.
Mechanism of Action
Fotagliptin exerts its therapeutic effect by inhibiting the enzyme DPP-4. DPP-4 is a serine protease that rapidly degrades incretin hormones, which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP. This leads to several downstream effects in a glucose-dependent manner:
-
Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.
-
Suppressed Glucagon Release: Increased GLP-1 levels act on pancreatic α-cells to decrease the secretion of glucagon, which in turn reduces hepatic glucose production.
This glucose-dependent mechanism of action results in a low intrinsic risk of hypoglycemia.[3]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fotagliptin - Wikipedia [en.wikipedia.org]
- 3. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Fotagliptin Benzoate: An In-depth Technical Guide on its Effect on GLP-1 and GIP Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under development for the treatment of type 2 diabetes mellitus (T2DM). By reversibly inhibiting the DPP-4 enzyme, this compound prevents the degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This mechanism of action leads to an increase in the circulating levels of active GLP-1 and GIP, thereby enhancing their physiological effects on glucose homeostasis. This technical guide provides a comprehensive overview of the effects of this compound on GLP-1 and GIP levels, detailing the underlying signaling pathways, experimental methodologies for their assessment, and a summary of the available clinical data.
Mechanism of Action: The Incretin Pathway
The incretin effect, which is diminished in individuals with T2DM, describes the phenomenon whereby oral glucose administration elicits a greater insulin response than intravenous glucose infusion at the same plasma glucose concentration. This effect is primarily mediated by the incretin hormones GLP-1 and GIP, which are released from enteroendocrine L-cells and K-cells in the gut, respectively, in response to nutrient ingestion.
Active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells. GLP-1 also suppresses glucagon secretion from pancreatic α-cells in a glucose-dependent manner, slows gastric emptying, and promotes satiety. However, the biological activity of these hormones is short-lived due to their rapid inactivation by the DPP-4 enzyme, which cleaves the N-terminal dipeptides.
This compound, as a DPP-4 inhibitor, prolongs the action of endogenously released GLP-1 and GIP, leading to improved glycemic control.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on the incretin pathway.
Quantitative Data on GLP-1 and GIP Levels
Effect of this compound on GLP-1 Levels
A randomized, double-blind, placebo-controlled study in Chinese patients with T2DM investigated the effect of a once-daily oral dose of 24 mg this compound for 14 days. The study revealed a significant increase in plasma GLP-1 concentrations.
| Parameter | Day 1 | Day 14 | Reference |
| DPP-4 Inhibition >80% (hours) | 23.5 | 24.0 | [2] |
| GLP-1 Concentration | Higher than baseline | Higher than baseline | [2] |
Note: Specific mean concentrations and statistical significance values for GLP-1 were not detailed in the abstract.
Class Effect of DPP-4 Inhibitors on GIP Levels
A meta-analysis of 14 randomized controlled trials involving 541 patients with T2DM demonstrated that DPP-4 inhibitors as a class significantly increase both fasting and postprandial GIP levels compared to placebo or no treatment.
| Parameter | Standard Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Fasting GIP Level | 0.77 | 0.48 - 1.05 | <0.001 | [3] |
| Postprandial AUCGIP | 1.33 | 1.02 - 1.64 | <0.001 | [3] |
Experimental Protocols
Accurate measurement of active GLP-1 and GIP is critical and requires specific pre-analytical and analytical procedures to prevent their rapid degradation ex vivo. The following is a detailed, generalized protocol for the quantification of active GLP-1 and GIP in clinical trials involving DPP-4 inhibitors, based on established methodologies.
Subject Preparation and Sample Collection
-
Fasting: Subjects should fast for a minimum of 8-10 hours overnight prior to blood collection.
-
Blood Collection:
-
Use BD™ P800 Blood Collection and Preservation Tubes (or equivalent) containing EDTA, a proprietary cocktail of protease inhibitors, and a DPP-4 inhibitor.
-
Collect a baseline blood sample (Time 0) before the administration of this compound.
-
Following drug administration and a standardized meal challenge, collect subsequent blood samples at specified time points (e.g., 15, 30, 60, 90, 120, and 180 minutes).
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the inhibitors.
-
Place the tube immediately on an ice bath to minimize proteolytic activity.
-
Sample Processing
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,300 x g for 15-20 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant and transfer it to pre-chilled, labeled cryovials.
-
Storage: Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available, specific ELISA kits for active GLP-1 and active GIP should be utilized. The following is a general workflow for a sandwich ELISA.
Experimental Workflow Diagram
Caption: Experimental workflow for incretin hormone measurement.
ELISA Procedure Steps:
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for the N-terminus of active GLP-1 or GIP.
-
Standard Curve: Prepare a series of standards with known concentrations of the active hormone.
-
Sample Incubation: Add standards, controls, and plasma samples to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add an enzyme-conjugated detection antibody that binds to a different epitope on the hormone.
-
Second Incubation and Washing: Incubate and wash to remove unbound detection antibody.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Signal Measurement: Read the signal using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the signal versus the concentration of the standards. Interpolate the concentrations of the unknown samples from this curve.
Conclusion
This compound effectively inhibits the DPP-4 enzyme, leading to a sustained increase in the circulating levels of active incretin hormones. Clinical data confirms a significant elevation in GLP-1 concentrations following fotagliptin administration. While direct quantitative data for fotagliptin's effect on GIP is pending publication, the established class effect of DPP-4 inhibitors strongly supports a similar increase in active GIP levels. The enhanced action of both GLP-1 and GIP contributes to the glucose-lowering effects of this compound, making it a promising therapeutic agent for the management of type 2 diabetes mellitus. Rigorous experimental protocols are essential for the accurate quantification of these labile hormones in clinical trials.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis [frontiersin.org]
Pharmacokinetics of Fotagliptin Benzoate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a therapeutic agent developed for the management of type 2 diabetes mellitus.[1][2] Like other drugs in its class, fotagliptin works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[2] While extensive clinical trial data in humans is available, this guide focuses on the currently accessible information regarding the pharmacokinetics of this compound in preclinical animal models, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for the design of non-clinical safety studies.
It is important to note that detailed quantitative pharmacokinetic data from animal studies on this compound are not widely available in the public domain. The information presented herein is based on mentions of preclinical studies in published literature and provides a foundational understanding.
Mechanism of Action: DPP-4 Inhibition
This compound exerts its therapeutic effect by inhibiting the enzyme DPP-4. DPP-4 is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP, which in turn stimulates the pancreas to produce more insulin and less glucagon in a glucose-dependent manner. This mechanism of action is central to its efficacy in treating type 2 diabetes.[2]
Preclinical Pharmacokinetics
Preclinical pharmacological studies have demonstrated that fotagliptin is a potent inhibitor of DPP-4, with an IC50 of 2.27 nM.[1] While specific pharmacokinetic parameters in animal models such as rats, dogs, and monkeys are not detailed in the available literature, it is standard practice in drug development to conduct such studies to characterize the ADME profile of a new chemical entity. These studies are fundamental for dose selection in toxicology studies and for predicting human pharmacokinetics.
Metabolism
Fotagliptin is not primarily metabolized by cytochrome P450 (CYP) enzymes.[1] This is a significant characteristic as it suggests a lower potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of the CYP system.
Two major metabolites of fotagliptin have been identified, designated as M1 and M2-1.[1]
-
M1: This metabolite has no inhibitory effect on DPP-4.[1]
-
M2-1: This metabolite exhibits slight inhibitory activity against DPP-4.[1]
The species in which these metabolites were first identified is not specified in the reviewed literature.
Data Presentation
As detailed quantitative pharmacokinetic data from animal models are not publicly available, the following table presents the pharmacokinetic parameters of fotagliptin and its metabolites observed in humans for reference. It is crucial to interpret this data with the understanding that significant species differences in pharmacokinetics can exist.
Table 1: Human Pharmacokinetic Parameters of Fotagliptin and its Metabolites (24 mg once daily for 14 days in patients with Type 2 Diabetes)
| Parameter | Fotagliptin | M1 | M2-1 |
| Tmax (median, hours) | ~1.5 | - | - |
| Accumulation Ratio (AUC) | 1.19 ± 0.10 | 1.59 ± 0.27 | 1.39 ± 0.26 |
| Data from a study in Chinese patients with type 2 diabetes mellitus.[3] |
Experimental Protocols
Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not available in the published literature. However, a general methodology for conducting such studies in animal models is described below. This generalized protocol is intended to provide a framework for understanding the types of experiments that were likely performed.
General Experimental Workflow for Preclinical Pharmacokinetic Studies
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Fotagliptin benzoate absorption, distribution, metabolism, and excretion (ADME) profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral antihyperglycemic agents used for the management of type 2 diabetes mellitus (T2DM).[1][2] By inhibiting the DPP-4 enzyme, fotagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[1] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its safe and effective clinical use. This technical guide provides a comprehensive overview of the ADME profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.
Absorption
This compound is rapidly absorbed following oral administration.[3][4] In clinical studies involving patients with T2DM, the time to reach maximum plasma concentration (Tmax) was consistently observed to be between 1 to 2 hours.[4][5]
Table 1: Pharmacokinetic Parameters of Fotagliptin Following Oral Administration in Patients with T2DM
| Parameter | Value | Reference |
| Median Tmax | ~1.5 hours | [3] |
| Tmax Range | 1 - 2 hours | [4][5] |
Experimental Protocol: Pharmacokinetic Study in T2DM Patients
A randomized, double-blind, placebo-controlled study was conducted to investigate the pharmacokinetics of this compound.[3]
-
Subjects: The study enrolled Chinese patients diagnosed with type 2 diabetes mellitus.[3]
-
Dosing: Participants received a once-daily oral dose of 24 mg of fotagliptin or a placebo for 14 consecutive days.[3]
-
Sample Collection: Serial blood samples were collected at predefined time points throughout the study to analyze the plasma concentrations of fotagliptin and its metabolites.[3]
-
Analytical Method: While the specific analytical method for fotagliptin quantification was not detailed in this particular study, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a common and highly sensitive method for the simultaneous determination of fotagliptin and its metabolites in human plasma and urine.[6]
Distribution
The distribution of fotagliptin into various tissues is a key factor in its pharmacokinetic profile. As a DPP-4 inhibitor, its distribution is influenced by its binding to the DPP-4 enzyme, which is present in both plasma and various tissues.[7][8] While specific quantitative data on the volume of distribution and plasma protein binding for fotagliptin were not available in the reviewed literature, the general characteristics of DPP-4 inhibitors suggest that tissue distribution is a significant aspect of their pharmacokinetics.[7][8]
Metabolism
This compound undergoes metabolism to a limited extent. Preclinical and clinical studies have indicated that it is not primarily metabolized by the cytochrome P450 (CYP450) enzyme system.[4][5] Two major metabolites, designated as M1 and M2-1, have been identified.[3][4] Metabolite M1 is reported to have no inhibitory effect on the DPP-4 enzyme, while M2-1 exhibits slight inhibitory activity.[4]
Table 2: Accumulation Ratios of Fotagliptin and its Major Metabolites After 14 Days of Once-Daily Dosing
| Analyte | Accumulation Ratio (Mean ± SD) | Reference |
| Fotagliptin | 1.19 ± 0.10 | [3] |
| M1 | 1.59 ± 0.27 | [3] |
| M2-1 | 1.39 ± 0.26 | [3] |
Experimental Protocol: Metabolite Profiling
Metabolite identification and profiling are typically conducted using radiolabeled compounds (e.g., [14C]fotagliptin) in preclinical and clinical studies. Samples of plasma, urine, and feces are collected after administration of the labeled drug and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
Figure 1: Simplified metabolic pathway of fotagliptin.
Excretion
The primary route of excretion for many DPP-4 inhibitors is via the kidneys. While specific details on the excretion routes and clearance rates of this compound were not extensively covered in the available literature, the general class characteristics suggest that renal excretion is a significant pathway. For instance, the DPP-4 inhibitor sitagliptin is primarily excreted unchanged in the urine.[9]
ADME Process Overview
The overall ADME process of this compound begins with its rapid oral absorption, followed by distribution to various tissues, limited metabolism into two main metabolites, and subsequent excretion from the body.
Figure 2: Overview of the ADME process for this compound.
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption and limited metabolism that is not dependent on the CYP450 system.[3][4][5] It forms two major metabolites, with M1 being inactive and M2-1 showing slight DPP-4 inhibitory activity.[4] The accumulation of fotagliptin and its metabolites is minimal after repeated dosing.[3] While further studies are needed to fully elucidate the distribution and excretion pathways, the available data suggests that fotagliptin is a promising once-daily oral agent for the treatment of type 2 diabetes mellitus.[3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin - Wikipedia [en.wikipedia.org]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Tissue distribution of the novel DPP-4 inhibitor BI 1356 is dominated by saturable binding to its target in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Fotagliptin Benzoate: A Technical Overview of Metabolite Identification and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1][2] By inhibiting the DPP-4 enzyme, fotagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control.[2] Preclinical studies have demonstrated that fotagliptin inhibits DPP-4 with a half-maximal inhibitory concentration (IC50) of 2.27 nM.[1] Understanding the metabolic fate and biological activity of its metabolites is crucial for a comprehensive assessment of its clinical pharmacology. This technical guide provides an in-depth overview of the identification and activity of fotagliptin benzoate's major metabolites.
Metabolite Identification and Profiling
This compound is metabolized into two major metabolites in humans, designated as M1 and M2-1.[1][3] The identification and quantification of fotagliptin and its metabolites in biological matrices such as human plasma and urine have been accomplished using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[4] While the exact chemical structures of M1 and M2-1 have not been publicly disclosed in the reviewed scientific literature, it is known that the metabolism of fotagliptin is not primarily mediated by cytochrome P450 enzymes.[1]
Pharmacokinetics of Fotagliptin and its Metabolites
Following oral administration, fotagliptin is rapidly absorbed, with the time to maximum plasma concentration (Tmax) observed at approximately 1 to 2 hours in patients with type 2 diabetes.[1] A study in Chinese patients with type 2 diabetes who received a daily 24 mg oral dose of fotagliptin for 14 days provided insights into the accumulation of the parent drug and its major metabolites.[3] The accumulation ratios for the area under the plasma concentration-time curve (AUC) are summarized in the table below.
| Compound | Accumulation Ratio (AUC) |
| Fotagliptin | 1.19 ± 0.10 |
| M1 | 1.59 ± 0.27 |
| M2-1 | 1.39 ± 0.26 |
| Data from a 14-day study in Chinese patients with type 2 diabetes receiving 24 mg of fotagliptin daily.[3] |
Biological Activity of Fotagliptin Metabolites
The primary pharmacological activity of fotagliptin is the inhibition of the DPP-4 enzyme. The inhibitory effects of its major metabolites, M1 and M2-1, have been investigated to determine their contribution to the overall therapeutic effect.
-
Metabolite M1: This metabolite has been found to have no inhibitory effect on the DPP-4 enzyme.[1]
-
Metabolite M2-1: This metabolite exhibits slight inhibitory activity against the DPP-4 enzyme.[1] A specific IC50 value for M2-1 has not been reported in the available literature.
The sustained and high-level inhibition of DPP-4 observed with fotagliptin treatment, with over 80% inhibition maintained for 24 hours after 14 days of daily administration, is primarily attributed to the parent compound.[3]
Experimental Protocols
Determination of Fotagliptin and its Metabolites in Human Plasma and Urine by UPLC-MS/MS
A sensitive and selective UPLC-MS/MS method has been developed and validated for the simultaneous quantification of fotagliptin and its two major metabolites, M1 and M2-1, in human plasma and urine.[4]
Sample Preparation:
-
An automated procedure is utilized for the pretreatment of plasma and urine samples.[4]
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.[4]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A flow rate optimized for the separation.
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.
Mass Spectrometric Conditions:
-
System: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[4]
-
Ionization Mode: Positive ion mode is typically used for the detection of fotagliptin and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The specific precursor-to-product ion transitions for fotagliptin, M1, M2-1, and an internal standard are monitored.
Validation: The method is validated according to international guidelines, assessing for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of fotagliptin and its metabolites on the DPP-4 enzyme can be assessed using a fluorometric assay.
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test compounds (fotagliptin, M1, M2-1) dissolved in a suitable solvent (e.g., DMSO).
-
A known DPP-4 inhibitor as a positive control (e.g., sitagliptin).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Add the assay buffer, test compound dilutions, and recombinant human DPP-4 enzyme to the wells of the microplate.
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the rate of the enzymatic reaction.
-
The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the reaction rate of the enzyme control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizations
Caption: Workflow of this compound Metabolism.
Caption: Fotagliptin's DPP-4 Inhibition Signaling Pathway.
Conclusion
This compound is primarily metabolized into two major metabolites, M1 and M2-1. The parent compound, fotagliptin, is the main contributor to the significant and sustained DPP-4 inhibition observed in clinical studies. Metabolite M1 is inactive, while M2-1 shows only slight inhibitory activity towards the DPP-4 enzyme. The favorable pharmacokinetic profile of fotagliptin, characterized by rapid absorption and stable plasma levels, along with its potent DPP-4 inhibitory activity, establishes it as an effective therapeutic agent for the management of type 2 diabetes mellitus. Further elucidation of the precise chemical structures of M1 and M2-1 and a quantitative assessment of the IC50 of M2-1 would provide a more complete understanding of the overall disposition and pharmacological profile of fotagliptin.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a UPLC-MS/MS method for simultaneous determination of fotagliptin and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fotagliptin Benzoate: A Technical Guide to Dipeptidyl Peptidase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Its therapeutic efficacy stems from its ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by preventing their degradation by DPP-4. A critical aspect of the safety and efficacy profile of any DPP-4 inhibitor is its selectivity for DPP-4 over other homologous dipeptidyl peptidases, such as DPP-2, DPP-8, and DPP-9, as well as other related enzymes like Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (POP). Inhibition of these other peptidases can lead to off-target effects and potential toxicities. This technical guide provides an in-depth overview of the selectivity profile of fotagliptin benzoate, including available quantitative data, detailed experimental methodologies for selectivity assessment, and relevant signaling pathways.
Data Presentation: Quantitative Selectivity of this compound
Fotagliptin demonstrates high-affinity binding and potent inhibition of the DPP-4 enzyme. Preclinical pharmacological studies have established a half-maximal inhibitory concentration (IC50) value of 2.27 nM for fotagliptin against DPP-4.[1]
While specific quantitative IC50 values for fotagliptin against other dipeptidyl peptidases are not widely published in publicly available literature, preclinical studies have consistently described fotagliptin as a "highly selective" DPP-4 inhibitor with "no obvious influence on DPP-8 and DPP-9." This indicates a significantly lower inhibitory activity against these related enzymes, a crucial factor for a favorable safety profile.
For a comprehensive understanding, the following table summarizes the known inhibitory activity of fotagliptin against DPP-4 and indicates the lack of specific public data for other peptidases.
| Enzyme Target | This compound IC50 (nM) | Selectivity vs. DPP-4 |
| Dipeptidyl Peptidase-4 (DPP-4) | 2.27 | - |
| Dipeptidyl Peptidase-2 (DPP-2) | Data not publicly available | Data not available |
| Dipeptidyl Peptidase-8 (DPP-8) | Data not publicly available | Data not available |
| Dipeptidyl Peptidase-9 (DPP-9) | Data not publicly available | Data not available |
| Fibroblast Activation Protein (FAP) | Data not publicly available | Data not available |
| Prolyl Oligopeptidase (POP) | Data not publicly available | Data not available |
Experimental Protocols
The determination of the selectivity of a DPP inhibitor like fotagliptin involves in vitro enzymatic assays that measure the inhibitor's potency against the target enzyme (DPP-4) and a panel of related proteases. Below is a detailed, representative methodology for such a key experiment.
In Vitro Dipeptidyl Peptidase Activity and Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4 and other dipeptidyl peptidases (DPP-2, DPP-8, DPP-9, FAP, POP).
Materials:
-
Recombinant human dipeptidyl peptidases (DPP-4, DPP-2, DPP-8, DPP-9, FAP, POP)
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])
-
This compound (test compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the this compound stock solution in assay buffer to generate a range of test concentrations.
-
Prepare working solutions of each recombinant dipeptidyl peptidase in assay buffer. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorogenic substrate (Gly-Pro-AMC) in assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the following components in order:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control)
-
Recombinant dipeptidyl peptidase solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are typically taken kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Selectivity Determination:
-
The selectivity of fotagliptin for DPP-4 is determined by comparing its IC50 value for DPP-4 to its IC50 values for the other tested dipeptidyl peptidases. A higher IC50 value for the other enzymes indicates greater selectivity for DPP-4.
-
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of fotagliptin in enhancing incretin signaling.
Experimental Workflow for DPP Inhibitor Selectivity Screening
Caption: Workflow for determining the in vitro selectivity of fotagliptin.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of Fotagliptin benzoate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for research in type 2 diabetes mellitus. The protocols described herein are compiled from publicly available scientific literature and patents.
Mechanism of Action and Signaling Pathway
This compound is an investigational drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP.[2] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control.[1]
Caption: Signaling pathway of this compound.
Synthesis of this compound
The synthesis of Fotagliptin involves a multi-step process, beginning with precursor molecules and culminating in the formation of the final active pharmaceutical ingredient. The following protocol is a composite of information from available literature.
Synthesis Workflow Diagram
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of Fotagliptin (Free Base)
A detailed, step-by-step protocol for the synthesis of Fotagliptin is proprietary and not fully available in the public domain. However, based on patent literature for similar molecules and fragments of information for Fotagliptin, a plausible synthetic route is outlined. The synthesis initiates with a nucleophilic substitution to afford Fota-002 from Fota-001.[3] This is followed by a series of reactions including nucleophilic addition, imine condensation, and intramolecular amidation to construct the core structure.[3] A key later step involves a palladium-catalyzed cyanation reaction to introduce the nitrile group.[3]
Step 1: Cyanation of (R)-tert-Butyl 1-(4-(2-bromo-5-fluorobenzyl)-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)piperidine-3-ylcarbamate (Fota-008)
-
To a reaction vessel, add (R)-tert-Butyl 1-(4-(2-bromo-5-fluorobenzyl)-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)piperidine-3-ylcarbamate (1.0 eq).
-
Add N-methylpyrrolidone (NMP) as the solvent.
-
Add sodium carbonate (Na₂CO₃, approx. 1.0 eq), palladium acetate (Pd(OAc)₂, catalytic amount, e.g., 0.025 eq), and a few drops of isopropanol and water.
-
Stir the mixture at room temperature for approximately 5 minutes.
-
Heat the reaction mixture to 140 °C.
-
Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, approx. 1.0 eq).
-
Maintain the reaction at 140 °C for 12 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product (Fota-009).
Step 2: Deprotection to Yield Fotagliptin
-
Dissolve the crude Fota-009 in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to mediate the deprotection of the Boc group.
-
Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the Fotagliptin free base with an organic solvent.
-
Dry the organic layer and concentrate to yield the crude Fotagliptin.
Purification of this compound
Purification of the final compound is critical to ensure high purity for research applications. The primary method for purification is crystallization. An ultrasound-assisted crystallization method has been shown to be effective in controlling crystal size and morphology.[4]
Experimental Protocol: Ultrasound-Assisted Crystallization
-
Dissolution: Dissolve the crude Fotagliptin free base in methanol at 318.15 K (45°C).[5]
-
Salt Formation: Add a stoichiometric amount of benzoic acid dissolved in a minimal amount of methanol to the Fotagliptin solution.
-
Cooling and Anti-Solvent Addition: Cool the solution to 303.15 K (30°C). Add methyl tert-butyl ether (MTBE) as an anti-solvent.[5]
-
Ultrasonication: Apply ultrasonic irradiation during the cooling and anti-solvent addition phase. A typical protocol might involve pulses of 2 seconds on and 4 seconds off.[5]
-
Crystallization: The appearance of a cloudy solution indicates the induction of crystallization. Continue stirring with ultrasonication for a defined period to allow for crystal growth.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a cold mixture of methanol and MTBE.
-
Drying: Dry the crystals under vacuum. The use of ultrasound has been shown to significantly reduce drying times.[4]
Purification of Intermediates
Intermediates in the synthesis may require purification. For example, silica gel column chromatography can be employed, using a solvent system such as ethyl acetate/petroleum ether.[3]
Data Presentation
The following tables summarize quantitative data related to the purification of this compound.
Table 1: Comparison of Crystallization Processes for this compound Methanol Solvate (FBMS)
| Parameter | Direct Cooling/Antisolvent Crystallization | Seeding Crystallization | Ultrasound-Assisted Crystallization |
| Crystal Morphology | Needle-like | Needle-like | Rod-like |
| Mean Crystal Size (μm) | ~157 | Not specified | 9.6 |
| Process Yield | Lower | Improved | Improved |
| Induction Time | Longer | Not specified | Shortened |
| Desolvation Time (h) | > 80 | > 80 | < 20 |
Data compiled from Fang et al., 2021.[4][5]
Table 2: Analytical Methods for this compound
| Analytical Technique | Purpose | Key Parameters |
| UPLC-MS/MS | Simultaneous determination of fotagliptin and its metabolites in human plasma and urine. | Not specified in detail in the provided search results. |
| HPLC | Quantification in bulk and pharmaceutical dosage forms. | Not specified in detail in the provided search results. |
This information is based on the existence of developed analytical methods, though specific parameters were not detailed in the provided search results.[3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Ultrasound-assisted solution crystallization of this compound: Process intensification and crystal product optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Method Development of Fotagliptin Benzoate
Disclaimer: As of the current date, publicly available, validated analytical methods specifically for Fotagliptin benzoate in bulk drug and pharmaceutical dosage forms are limited. The following application notes and protocols are based on established and validated methods for Alogliptin benzoate, a structurally related dipeptidyl peptidase-4 (DPP-4) inhibitor. These methods serve as a comprehensive template and starting point for the development and validation of analytical procedures for this compound. It is imperative that any method intended for use is fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound in Bulk Drug and Pharmaceutical Formulations
This application note describes a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control analysis.
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in Table 1. These conditions are based on successful methods for the analysis of similar compounds and are expected to provide good resolution and peak shape for this compound.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water (40:60 v/v)[1][2] |
| Alternative: Acetonitrile : Ammonium Carbonate Buffer (55:45 v/v)[3] | |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 277 nm[1][2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or 30°C for enhanced reproducibility)[3] |
| Run Time | Approximately 6-10 minutes |
Experimental Protocol: HPLC Method
1.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium carbonate (AR grade, if using buffer)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
1.2.2. Preparation of Mobile Phase
-
Acetonitrile:Water (40:60 v/v): Mix 400 mL of acetonitrile with 600 mL of water. Degas the solution by sonication for 15 minutes.
-
Acetonitrile:Ammonium Carbonate Buffer (55:45 v/v): Prepare ammonium carbonate buffer by dissolving a suitable amount in water to a specific concentration (e.g., 0.01M). Adjust the pH if necessary. Mix 550 mL of acetonitrile with 450 mL of the buffer. Degas the solution.
1.2.3. Preparation of Standard Stock Solution
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 10 minutes to dissolve the standard.
-
Make up the volume to 25 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
1.2.4. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the expected concentration range of the sample (e.g., 5-50 µg/mL).
1.2.5. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets of this compound.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the working standard range.
1.2.6. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
-
Record the chromatograms and measure the peak areas.
-
Plot a calibration curve of peak area versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Parameters
The developed method must be validated according to ICH guidelines. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters for this compound HPLC Analysis
| Parameter | Typical Acceptance Criteria (based on Alogliptin benzoate methods) |
| Linearity (µg/mL) | 5-50 or 85-306[1][3] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.03[3] |
| Limit of Quantification (LOQ) (µg/mL) | ~0.09[3] |
| Specificity | No interference from excipients or degradation products |
| Robustness | Insensitive to small, deliberate changes in method parameters |
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
UV-Vis Spectrophotometry Method for the Determination of this compound
This application note outlines a simple and cost-effective UV-Vis spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.
Spectrophotometric Conditions
A summary of the proposed UV-Vis spectrophotometry method parameters is provided in Table 3.
Table 3: Proposed UV-Vis Spectrophotometry Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Instrument | UV-Vis Spectrophotometer (Double Beam) |
| Solvent/Diluent | 0.1M Hydrochloric Acid or Methanol |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning (expect ~278 nm)[4] |
| Mode | First-order derivative spectroscopy (to minimize excipient interference)[4] |
| Wavelength Range for Scanning | 200 - 400 nm |
Experimental Protocol: UV-Vis Spectrophotometry Method
2.2.1. Reagents and Materials
-
This compound reference standard
-
Hydrochloric acid (AR grade)
-
Methanol (Spectroscopic grade)
-
Distilled water
2.2.2. Preparation of 0.1M HCl
-
Dilute 8.3 mL of concentrated HCl to 1000 mL with distilled water.
2.2.3. Determination of λmax
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL in 0.1M HCl).
-
Scan the solution from 200 to 400 nm against a solvent blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
For the derivative method, convert the normal spectrum to the first-order derivative spectrum and identify the wavelength of the sharpest peak.[4]
2.2.4. Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and make up the volume with the chosen solvent to obtain a concentration of 100 µg/mL.
2.2.5. Preparation of Working Standard Solutions (Calibration Curve)
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution to obtain concentrations in the range of approximately 2-16 µg/mL.[4]
2.2.6. Preparation of Sample Solution (from Tablets)
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
-
Add about 70 mL of the solvent and sonicate for 15 minutes.
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.
2.2.7. Spectrophotometric Analysis
-
Measure the absorbance of the blank, working standard solutions, and the sample solution at the determined λmax (or the peak wavelength in the derivative spectrum).
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Parameters
The UV-Vis spectrophotometry method should also be validated in accordance with ICH guidelines.
Table 4: Method Validation Parameters for this compound UV-Vis Analysis
| Parameter | Typical Acceptance Criteria (based on Alogliptin benzoate methods) |
| Linearity (µg/mL) | 2-16[4] |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No significant interference from excipients |
Relationship of Analytical Method Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
References
Application Note: Quantification of Alogliptin Benzoate using a Stability-Indicating HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alogliptin benzoate is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Accurate and reliable quantification of Alogliptin benzoate in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Alogliptin benzoate. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been found to be effective for the separation and quantification of Alogliptin benzoate.
Table 1: Optimized Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent[1][2][3] |
| Column | Hypersil Gold Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm)[1][2][3][4] |
| Mobile Phase | Acetonitrile and Ammonium Carbonate Buffer (55:45 v/v)[1][2][3][4] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 277 nm[1][2][3][4] |
| Run Time | 6.0 minutes[1][2][3][4] |
Preparation of Solutions
2.1. Mobile Phase Preparation: Prepare a mixture of HPLC grade acetonitrile and ammonium carbonate buffer in the ratio of 55:45 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2.2. Standard Stock Solution Preparation (170 µg/mL): Accurately weigh about 42.5 mg of Alogliptin benzoate reference standard and transfer it to a 50 mL volumetric flask.[4] Dissolve and dilute to volume with the mobile phase.[4] From this solution, pipette 5 mL into a 25 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 170 µg/mL.[4]
2.3. Sample Solution Preparation (from Tablets): Weigh and finely powder 20 tablets.[4][5] Transfer a quantity of the powder equivalent to 25 mg of Alogliptin to a 200 mL volumetric flask.[5] Add about 150 mL of the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[5] Make up the volume to 200 mL with the mobile phase to get a concentration of 170 µg/mL of Alogliptin benzoate.[4][5] Filter the solution through a 0.45 µm membrane filter before injection.[5]
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Linearity: Linearity was established by analyzing a series of dilutions of the standard stock solution. The calibration curve was constructed by plotting the peak area against the concentration of Alogliptin benzoate. The method was found to be linear over the concentration range of 85-306 µg/mL.[1][2][3][4]
3.2. Accuracy (Recovery): The accuracy of the method was determined by recovery studies at three different concentration levels (50%, 100%, and 150% of the target concentration).[1] The mean recovery was found to be 100.3%, indicating the accuracy of the method.[1][2][3]
3.3. Precision: The precision of the method was evaluated by performing replicate injections of the standard solution. The relative standard deviation (RSD) for the peak areas was found to be less than 2%, demonstrating good precision.[1][2][3]
3.4. Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Alogliptin benzoate was subjected to stress conditions such as acid, alkaline, oxidative, photolytic, and thermal degradation.[6][7] The method was able to successfully separate the Alogliptin peak from the degradation products, proving its specificity.[6]
Data Presentation
The quantitative data from the method validation studies are summarized in the tables below.
Table 2: Linearity Data
| Parameter | Result |
| Linearity Range | 85 - 306 µg/mL[1][2][3][4] |
| Correlation Coefficient (r²) | 1.00[1] |
| Regression Equation | y = 17412x + 1.1377[1] |
Table 3: Accuracy and Precision Data
| Parameter | Result |
| Accuracy (% Recovery) | 100.3%[1][2][3] |
| Precision (% RSD) | < 2%[1][2][3] |
Table 4: Sensitivity Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.03 µg/mL[1][2][3][4] |
| Limit of Quantification (LOQ) | 0.09 µg/mL[1][2][3][4] |
Visualization
The following diagram illustrates the general workflow for the HPLC method development and validation for Fotagliptin benzoate quantification.
Caption: HPLC Method Development and Validation Workflow.
The described HPLC method is simple, rapid, accurate, precise, and stability-indicating for the quantification of Alogliptin benzoate in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.
References
- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fada.birzeit.edu [fada.birzeit.edu]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. scispace.com [scispace.com]
- 7. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for UPLC-MS/MS Analysis of Fotagliptin Benzoate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under development for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of fotagliptin in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[2]
This document provides a detailed application note and protocol for the quantitative analysis of fotagliptin in human plasma using UPLC-MS/MS. The methodologies and validation data presented are based on published literature and best practices for the bioanalysis of small molecules.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Fotagliptin-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fotagliptin and the internal standard (IS), fotagliptin-d4, by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting fotagliptin from plasma.[4]
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following UPLC-MS/MS conditions are based on the validated method by Wang et al. (2017).[3]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Autosampler Temperature | 15°C |
| Mobile Phase A | 5 mM Ammonium Acetate in 0.1% Formic Acid in Water:Acetonitrile (95:5, v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, and re-equilibrate for 0.4 min. Total run time: 3.5 min. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fotagliptin: m/z 388.2 → 182.1 (Quantifier), m/z 388.2 → 245.1 (Qualifier) Fotagliptin-d4 (IS): m/z 392.2 → 186.1 (Quantifier) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Note: MS/MS parameters such as MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of the validated UPLC-MS/MS method for fotagliptin in human plasma, based on typical acceptance criteria from regulatory guidelines.[5]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 1.00 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LLOQ | 1.00 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 3.00 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Fotagliptin | Low | 85 - 115 | 85 - 115 |
| Medium | 85 - 115 | 85 - 115 | |
| High | 85 - 115 | 85 - 115 | |
| Fotagliptin-d4 (IS) | - | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 24 hours | Room Temperature | ± 15 |
| Freeze-thaw | 3 cycles | -80°C to Room Temp. | ± 15 |
| Long-term | 90 days | -80°C | ± 15 |
| Post-preparative | 48 hours | 15°C (Autosampler) | ± 15 |
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of fotagliptin in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in clinical and preclinical drug development. The detailed experimental protocol and representative validation data serve as a comprehensive guide for researchers and scientists in the field. It is recommended to perform a full method validation according to regulatory guidelines before routine use in sample analysis.
References
- 1. Development and validation of a UPLC-MS/MS method for simultaneous determination of fotagliptin and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. courses.washington.edu [courses.washington.edu]
Application Notes and Protocols for In Vivo Studies of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and in vivo evaluation of fotagliptin benzoate, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocols outlined below are intended as a starting point for preclinical research and will likely require optimization based on specific experimental needs and the physicochemical properties of the this compound batch being used.
Introduction
Fotagliptin is a novel DPP-4 inhibitor developed for the management of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, fotagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control. Preclinical pharmacological studies have demonstrated that fotagliptin potently inhibits DPP-4 with an IC50 of 2.27 nM.[1] While clinical studies have established its pharmacokinetic and pharmacodynamic profile in humans, detailed protocols for its formulation and use in preclinical in vivo studies are essential for further research and development.[2]
Signaling Pathway
This compound's mechanism of action involves the potentiation of the incretin signaling pathway. The following diagram illustrates the key steps involved.
Physicochemical Properties and Solubility
This compound is a weakly basic and poorly water-soluble compound. To ensure consistent and reproducible results in in vivo studies, it is crucial to develop a suitable formulation that enhances its solubility and bioavailability. The following table summarizes the recommended vehicles for initial solubility screening.
| Vehicle | Composition | Notes |
| Aqueous-Based (Suspension) | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | A commonly used suspending agent for oral administration. Ensure homogeneity by thorough vortexing and sonication before each administration. |
| 0.5% (w/v) Methylcellulose (MC) in water | An alternative suspending agent to CMC. | |
| Aqueous-Based (Solution) | 10% DMSO, 40% PEG400, 50% Saline | A common co-solvent system for solubilizing lipophilic compounds. The concentration of DMSO should be minimized to avoid potential toxicity in long-term studies. |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in saline | A solubilizing agent that forms inclusion complexes with poorly soluble drugs. | |
| Lipid-Based (Solution/Suspension) | Corn Oil | A simple lipid vehicle suitable for oral administration. The drug can be dissolved or suspended. |
| 10% DMSO in Corn Oil | A combination to improve the solubility of highly lipophilic compounds in an oil-based vehicle. |
Experimental Protocols
Preparation of Oral Formulation (Suspension)
This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% CMC for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile, deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
Homogenizer (optional)
Procedure:
-
Prepare 0.5% CMC solution: Weigh 0.5 g of CMC and slowly add it to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Continue stirring until the CMC is fully dissolved. This may take several hours.
-
Weigh this compound: Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg for 10 mL of a 1 mg/mL suspension).
-
Triturate the powder: Place the weighed this compound in a mortar and add a small volume (e.g., 1-2 mL) of the 0.5% CMC solution to form a smooth paste. This step helps to break down any aggregates and facilitates uniform suspension.
-
Gradual Dilution: Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring.
-
Homogenization: For a more uniform and stable suspension, homogenize the mixture for 2-5 minutes.
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and adjust to the final volume with the 0.5% CMC solution.
-
Storage: Store the suspension at 2-8°C and protect from light. It is recommended to prepare fresh suspensions for each study or to establish the stability of the suspension under storage conditions.
-
Administration: Before each administration, ensure the suspension is homogenous by vortexing or stirring.
Preparation of Intravenous Formulation (Solution)
This protocol describes the preparation of a 0.5 mg/mL solution of this compound for intravenous administration. Note: This formulation should be filter-sterilized before use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Dissolve in DMSO: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the drug is completely dissolved.
-
Add PEG400: To the DMSO stock solution, add PEG400 to create an intermediate solution. For a final formulation of 10% DMSO, 40% PEG400, and 50% saline, the ratio of DMSO to PEG400 at this step would be 1:4.
-
Add Saline: Slowly add sterile saline to the DMSO/PEG400 mixture while vortexing to reach the final desired concentration (e.g., 0.5 mg/mL). The final volume percentages of the solvents should be 10% DMSO, 40% PEG400, and 50% saline.
-
Filter Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage and Use: This formulation should be prepared fresh on the day of use. Visually inspect for any precipitation before administration.
In Vivo Study Workflow
The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in rodents.
Data Presentation
The following tables provide examples of how to structure the quantitative data obtained from in vivo pharmacokinetic and pharmacodynamic studies of this compound.
Pharmacokinetic Parameters
Table 1: Example Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single Oral (10 mg/kg) or Intravenous (1 mg/kg) Dose.
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC(0-t) (ngh/mL) | Data | Data |
| AUC(0-inf) (ngh/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| Bioavailability (%) | Data | N/A |
| Clearance (mL/min/kg) | N/A | Data |
| Volume of Distribution (L/kg) | N/A | Data |
Data to be filled in from experimental results.
Pharmacodynamic Parameters
Table 2: Example Pharmacodynamic Effects of this compound on Plasma DPP-4 Activity and Blood Glucose Levels in a Diabetic Mouse Model.
| Treatment Group (Dose) | DPP-4 Inhibition at 2h (%) | Glucose AUC Reduction (%) |
| Vehicle Control | Data | Data |
| Fotagliptin (1 mg/kg) | Data | Data |
| Fotagliptin (3 mg/kg) | Data | Data |
| Fotagliptin (10 mg/kg) | Data | Data |
Data to be filled in from experimental results.
Conclusion
The successful in vivo evaluation of this compound relies on the development of appropriate formulations to overcome its poor aqueous solubility. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to initiate preclinical pharmacokinetic and pharmacodynamic studies. It is imperative to perform initial solubility and stability testing to select the optimal vehicle for the intended route of administration and study duration. Careful execution of these studies will yield reliable data to further characterize the preclinical profile of this compound.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Cell-Based Assays: Fotagliptin Benzoate
Introduction
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus.[1][2][3] The therapeutic action of Fotagliptin is based on its ability to prevent the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By inhibiting DPP-4, Fotagliptin increases the circulating levels of active incretins, which in turn potentiate glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][4]
These application notes provide detailed protocols for two key cell-based assays designed to characterize the activity of this compound: a direct enzymatic activity assay in a cellular context and a downstream functional assay measuring the potentiation of GLP-1 receptor signaling.
Quantitative Data Summary
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[5]
| Compound | Target | Assay Type | IC50 Value |
| This compound | DPP-4 | Enzymatic Assay | 2.27 nM[6] |
Application Note 1: Direct Cell-Based DPP-4 Enzymatic Activity Assay
This assay directly measures the ability of this compound to inhibit DPP-4 activity on the surface of living cells or in cell lysates. The protocol utilizes a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent signal, allowing for a quantitative assessment of enzyme inhibition.
Logical Workflow for DPP-4 Inhibition Assay
Caption: Workflow for determining the IC50 of Fotagliptin via a cell-based DPP-4 assay.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: Caco-2 or HepG-2 cells (human cell lines with endogenous DPP-4 expression).[7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM) and serially diluted in Assay Buffer.
-
Positive Control: Sitagliptin or another known DPP-4 inhibitor.[8][9]
-
DPP-4 Substrate: Fluorogenic substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin).[8]
-
Instrumentation: 96-well black, clear-bottom microplate; fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Culture Caco-2 or HepG-2 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 5 x 10⁴ cells per well in a 96-well black, clear-bottom plate and incubate for 24-48 hours at 37°C, 5% CO₂ to form a monolayer.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range might be 0.1 nM to 1 µM.
-
Prepare dilutions of the positive control (e.g., Sitagliptin).
-
Include a "vehicle control" (Assay Buffer with the same final concentration of DMSO as the test compounds) and a "no-enzyme" control (wells with substrate but no cells).
-
-
Assay Execution:
-
Gently wash the cell monolayer twice with 100 µL of pre-warmed Assay Buffer.
-
Add 50 µL of the diluted this compound, positive control, or vehicle control to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Prepare the DPP-4 substrate solution in Assay Buffer according to the manufacturer's recommendation (e.g., to a 2X final concentration).
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells. The final volume should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after 30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no-enzyme" control wells) from all other readings.
-
Determine the rate of reaction (slope of the kinetic curve) or use the endpoint fluorescence values for each well.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (100% activity) using the formula: % Inhibition = 100 * (1 - (Sample_Activity / Vehicle_Control_Activity))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[10][11]
-
Application Note 2: Functional Assay of GLP-1 Receptor (GLP-1R) Activation via cAMP Measurement
This assay provides a functional, cell-based readout of this compound's activity. By preventing the degradation of GLP-1 by DPP-4, Fotagliptin enhances the ability of GLP-1 to bind to its receptor (GLP-1R), a Gs-coupled G-protein coupled receptor (GPCR), leading to an increase in intracellular cyclic AMP (cAMP).[12][13] This increase in cAMP is a quantifiable measure of the drug's downstream biological effect.
Signaling Pathway of Fotagliptin Action
Caption: Fotagliptin inhibits DPP-4, increasing active GLP-1 to stimulate cAMP signaling.
Detailed Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the human GLP-1 receptor (GLP-1R) and a cAMP-responsive reporter (e.g., CRE-luciferase) or suitable for other cAMP detection methods.[14]
-
Source of DPP-4: Recombinant human DPP-4 enzyme or co-transfection of cells with a DPP-4 expression vector.
-
GLP-1: Active GLP-1 (7-36) peptide.
-
Test Compound: this compound, prepared as described in Application Note 1.
-
cAMP Detection Kit: A commercial kit based on technologies like HTRF®, AlphaScreen®, or a luciferase reporter system (e.g., Promega's cAMP-Glo™).[15][16]
-
Instrumentation: Plate reader compatible with the chosen cAMP detection technology (e.g., luminometer, time-resolved fluorescence reader).
Procedure:
-
Cell Seeding:
-
Seed the GLP-1R expressing cells in a 96-well or 384-well white plate at a density recommended by the cell provider or optimized in-house.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in an appropriate assay buffer (often provided with the cAMP kit).
-
Prepare a solution of active GLP-1 (7-36) at a sub-maximal concentration (e.g., its EC20 value, determined previously). This ensures that any potentiation of the signal by Fotagliptin can be clearly observed.
-
Prepare a solution of recombinant DPP-4 enzyme.
-
-
Enzymatic Pre-reaction:
-
In a separate plate or in tubes, combine the GLP-1 solution, the DPP-4 enzyme solution, and the various dilutions of this compound (or vehicle control).
-
Incubate this mixture for a set period (e.g., 30 minutes) at 37°C to allow DPP-4 to act on GLP-1 in the presence or absence of the inhibitor.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the pre-reacted GLP-1/DPP-4/Fotagliptin mixtures to the corresponding wells of the cell plate.
-
Incubate the plate for a period sufficient to elicit a robust cAMP response (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the cell stimulation step, lyse the cells and measure intracellular cAMP levels according to the specific protocol of the commercial assay kit being used.[13][16] This typically involves adding detection reagents that generate a luminescent or fluorescent signal in proportion to the amount of cAMP present.
-
-
Data Acquisition and Analysis:
-
Read the plate using the appropriate instrument.
-
The signal in wells containing Fotagliptin is expected to be higher than in the vehicle control wells (where GLP-1 is degraded by DPP-4).
-
Calculate the potentiation of the GLP-1 signal for each concentration of Fotagliptin.
-
Plot the signal (e.g., Relative Light Units) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which in this context represents the concentration of Fotagliptin required to achieve 50% of the maximal potentiation of the GLP-1 signal.
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Fotagliptin - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. cAMP-Glo™ Assay Protocol [promega.sg]
- 16. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In Vitro Modeling of Fotagliptin Benzoate Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus. Its therapeutic effect stems from its ability to block the DPP-4 enzyme, which is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the activity of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately improving glycemic control.
These application notes provide a comprehensive overview of the in vitro models and protocols essential for characterizing the pharmacological effects of this compound. The following sections detail methodologies for assessing its enzymatic inhibition, cellular activity, and potential off-target effects, providing a framework for preclinical evaluation.
Data Presentation: In Vitro Efficacy and Selectivity of this compound
The following table summarizes the key in vitro quantitative data for this compound. It is important to note that while the IC50 for DPP-4 is established, specific selectivity data against other DPP enzymes like DPP-8 and DPP-9 are not widely available in the public domain and would need to be determined experimentally.
| Parameter | Enzyme/Target | Value | Reference |
| IC50 | Human DPP-4 | 2.27 nM | |
| Ki | Human DPP-4 | Data not available | - |
| IC50 | Human DPP-8 | Data not available | - |
| IC50 | Human DPP-9 | Data not available | - |
Key Experimental Protocols
This section provides detailed protocols for essential in vitro assays to evaluate the effects of this compound.
DPP-4 Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DPP-4 enzyme.
Principle: This assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the fluorescent AMC molecule is proportional to DPP-4 activity. Inhibition of the enzyme by this compound results in a decreased fluorescence signal.
Materials:
-
Human recombinant DPP-4 enzyme
-
This compound
-
Gly-Pro-AMC (substrate)
-
DPP-4 inhibitor positive control (e.g., Sitagliptin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of test concentrations.
-
Dilute the human recombinant DPP-4 enzyme in Assay Buffer to the desired working concentration.
-
Prepare the Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Control wells (100% enzyme activity): Add DPP-4 enzyme solution and Assay Buffer.
-
Positive control wells: Add DPP-4 enzyme solution and a known concentration of the positive control inhibitor.
-
Test wells: Add DPP-4 enzyme solution and the various dilutions of this compound.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity over time) for each well.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro GLP-1 Secretion Assay using STC-1 Cells
Objective: To evaluate the effect of this compound on the secretion of GLP-1 from enteroendocrine L-cells. While fotagliptin doesn't directly stimulate secretion, this model can be used to assess the stability of secreted GLP-1 in the presence of the inhibitor.
Principle: The murine enteroendocrine STC-1 cell line is a model for studying the secretion of gut hormones, including GLP-1. This protocol describes how to measure the amount of active GLP-1 in the cell culture supernatant following stimulation.
Materials:
-
STC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
GLP-1 secretagogues (e.g., phorbol 12-myristate 13-acetate (PMA), glucose, or bile acids)
-
DPP-4 inhibitor (to be added to collection buffer to prevent degradation)
-
Active GLP-1 ELISA kit
Procedure:
-
Cell Culture:
-
Culture STC-1 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells with a serum-free medium or a buffer solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells in the same buffer for 1-2 hours at 37°C.
-
-
Stimulation and Treatment:
-
Remove the pre-incubation buffer.
-
Add fresh buffer containing the GLP-1 secretagogue with or without different concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Centrifuge the samples to remove any cell debris.
-
-
GLP-1 Quantification:
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Express the results as fold change over the basal (unstimulated) condition.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay using MIN6 or HIT-T15 Cells
Objective: To assess the effect of this compound on insulin secretion from pancreatic beta-cells in response to glucose.
Principle: MIN6 and HIT-T15 are insulinoma cell lines that secrete insulin in response to glucose and are commonly used models for studying beta-cell function. This assay measures the amount of insulin released into the culture medium.
Materials:
-
MIN6 or HIT-T15 cells
-
Culture medium (e.g., DMEM for MIN6, RPMI-1640 for HIT-T15) supplemented with FBS, L-glutamine, and antibiotics.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture:
-
Culture MIN6 or HIT-T15 cells in their respective recommended media.
-
Seed cells in 24- or 48-well plates and grow to the desired confluency.
-
-
Pre-incubation (Starvation):
-
Wash the cells gently with KRB buffer containing low glucose (2.8 mM).
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
-
Stimulation and Treatment:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low glucose (basal) or high glucose (stimulated) with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge to remove any cellular debris.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or cell number per well.
-
Calculate the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose) for each condition.
-
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vitro cell-based assays.
Caption: Logical relationship of this compound's effects.
Application Notes and Protocols for Preclinical Research of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor currently under investigation for the treatment of type 2 diabetes mellitus.[1][2][3] DPP-4 is an enzyme responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[1][4]
These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for key in vitro and in vivo experiments. Due to the limited availability of specific preclinical efficacy data for this compound, representative data and protocols from other well-characterized DPP-4 inhibitors are included to guide researchers in their study design.
Data Presentation
In Vitro DPP-4 Inhibition
This compound demonstrates potent inhibition of the DPP-4 enzyme.
| Compound | IC50 (nM) | Source |
| This compound | 2.27 | [5] |
Preclinical Safety and Efficacy Dosages
The following table summarizes known safety dosages for this compound and representative efficacy dosages for other DPP-4 inhibitors in common preclinical models. These representative dosages can be used as a starting point for designing efficacy studies with this compound.
| Compound | Species | Dosage | Study Type | Source |
| This compound | Rat | 33 mg/kg | Safety | [2] |
| This compound | Dog | 110 mg/kg | Safety | [2] |
| Sitagliptin | Rat | 10 mg/kg/day (oral gavage) | Oral Glucose Tolerance Test (OGTT) | [6] |
| Sitagliptin | Rat | 30 mg/kg/day (in drinking water) | Chronic efficacy | [7] |
| Vildagliptin | Mouse | 0.01 - 3.0 mg/kg (oral gavage) | Oral Glucose Tolerance Test (OGTT) | [8] |
| Linagliptin | Rat | 1 - 10 mg/kg | DPP-4 Inhibition | [4] |
| Linagliptin | Mouse | 0.083 g/kg (in chow) | Chronic efficacy | [9] |
| Alogliptin | Mouse | 3 mg/kg | Bone effects | [10] |
Signaling Pathway
This compound, as a DPP-4 inhibitor, enhances the incretin signaling pathway. The diagram below illustrates this mechanism.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the different concentrations of this compound. Include a positive control (enzyme and substrate without inhibitor) and a negative control (buffer and substrate without enzyme).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a standard method to evaluate the in vivo efficacy of this compound on glucose tolerance in rats or mice.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Animals should be acclimated for at least one week before the experiment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.[6]
-
Record the body weight of each animal.
-
Administer this compound or vehicle orally by gavage at the desired dose.[6] A common volume for oral gavage in rats is 5-10 mL/kg and in mice is 10 µL/g.
-
After a specified pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level.
-
Administer the glucose solution orally by gavage.[6]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[6][11]
-
Measure the blood glucose level at each time point.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of this compound on glucose tolerance.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential to understand the relationship between the drug concentration and its pharmacological effect over time.
Procedure Outline:
-
Pharmacokinetics:
-
Administer a single dose of this compound (intravenously and orally in separate groups) to cannulated rodents.
-
Collect serial blood samples at predetermined time points.
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
-
Pharmacodynamics:
-
Administer various doses of this compound to rodents.
-
Collect blood samples at different time points.
-
Measure the activity of plasma DPP-4 to determine the extent and duration of enzyme inhibition.
-
In parallel, an OGTT can be performed at different times after drug administration to correlate DPP-4 inhibition with the glucose-lowering effect.
-
Conclusion
This compound is a promising DPP-4 inhibitor with high in vitro potency. The provided protocols for in vitro enzyme inhibition, in vivo oral glucose tolerance tests, and PK/PD studies offer a solid framework for the preclinical evaluation of this compound. While specific preclinical efficacy data for this compound are not yet widely available, the information on other established DPP-4 inhibitors serves as a valuable guide for dose selection and experimental design. Further preclinical studies are warranted to fully characterize the efficacy and safety profile of this compound.
References
- 1. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. ijrti.org [ijrti.org]
- 6. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.2. Oral glucose tolerance test (OGTT) in lean mice [bio-protocol.org]
- 9. The DPP4 inhibitor linagliptin delays the onset of diabetes and preserves β-cell mass in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of dipeptidyl peptidase-IV inhibition on bone in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Protocol for In Vivo Efficacy Assessment of Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Application Note
Fotagliptin benzoate is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1][2] DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][3] By inhibiting DPP-4, this compound prolongs the action of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[1][3] This mechanism of action results in improved glycemic control.[1]
This document provides detailed protocols for assessing the in vivo efficacy of this compound in a preclinical setting using a diet-induced obesity and low-dose streptozotocin (STZ) diabetic mouse model, which mimics key aspects of human T2DM. The described assays are designed to evaluate the compound's effects on glucose tolerance, insulin sensitivity, long-term glycemic control, and its underlying mechanism of action.
Key Efficacy Endpoints:
-
Improved Glucose Tolerance: Assessed via Oral Glucose Tolerance Test (OGTT).
-
Enhanced Insulin Sensitivity: Measured by Intraperitoneal Insulin Tolerance Test (IPITT).
-
Long-term Glycemic Control: Determined by measuring glycated hemoglobin (HbA1c) levels.
-
Mechanism of Action Confirmation: Evaluated through measurement of plasma DPP-4 activity and active GLP-1 levels.
I. Experimental Protocols
Animal Model and Induction of Diabetes
A widely used and relevant model for T2DM is the high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) induced diabetic mouse model. This model reflects both insulin resistance and impaired insulin secretion, key features of human T2DM.
Animal Strain: Male C57BL/6J mice, 8 weeks old.
Protocol:
-
Diet-Induced Obesity: Feed mice a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet.
-
Induction of Hyperglycemia: After the diet induction period, administer a single low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) to the HFD-fed mice. STZ is a pancreatic β-cell toxin that, at low doses, induces a mild impairment of insulin secretion, leading to overt hyperglycemia in insulin-resistant animals.
-
Model Validation: Monitor blood glucose levels weekly. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
Dosing and Administration of this compound
Vehicle: Prepare a formulation of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.
Dose Selection: Based on preclinical studies of other DPP-4 inhibitors, a dose range of 3-10 mg/kg body weight, administered orally (p.o.) once daily, is recommended for initial efficacy studies in mice.[4] A dose-response study may be necessary to determine the optimal dose.
Treatment Groups:
-
Group 1: Non-diabetic control (Normal Chow + Vehicle)
-
Group 2: Diabetic control (HFD/STZ + Vehicle)
-
Group 3: this compound (HFD/STZ + 3 mg/kg this compound)
-
Group 4: this compound (HFD/STZ + 10 mg/kg this compound)
-
Group 5 (Optional): Positive Control (HFD/STZ + another DPP-4 inhibitor, e.g., Sitagliptin at 10 mg/kg)
Treatment Duration: Treat the animals for 4-8 weeks to assess chronic effects on glycemic control.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load and is a primary measure of antihyperglycemic efficacy.
Protocol:
-
Fasting: Fast mice for 6 hours with free access to water.[5]
-
Baseline Blood Glucose: At time 0, collect a blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a 2 g/kg glucose solution orally via gavage.[5]
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose excursion.
Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT evaluates the whole-body insulin sensitivity.
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Blood Glucose: At time 0, collect a baseline blood glucose sample from the tail vein.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.
Measurement of Glycated Hemoglobin (HbA1c)
HbA1c provides an indication of the average blood glucose levels over the preceding 2-3 weeks in mice and is a key marker for long-term glycemic control.[3]
Protocol:
-
Blood Collection: At the end of the treatment period, collect whole blood samples in EDTA-coated tubes.
-
HbA1c Analysis: Use a commercially available, validated assay kit (e.g., HPLC-based or enzymatic assay) to measure the percentage of HbA1c.
DPP-4 Activity and Active GLP-1 Measurement
These assays confirm the mechanism of action of this compound.
Protocol:
-
Sample Collection: Collect plasma samples at specified time points after the final dose of this compound. To preserve active GLP-1, collect blood into tubes containing a DPP-4 inhibitor and other protease inhibitors.
-
DPP-4 Activity Assay: Measure plasma DPP-4 activity using a commercially available fluorometric or colorimetric assay kit.
-
Active GLP-1 Assay: Quantify the concentration of active GLP-1 in plasma using a specific ELISA kit.
II. Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in HFD/STZ Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | OGTT AUC (mg/dL*min) |
| Non-diabetic Control | 95 ± 5 | 15000 ± 1200 |
| Diabetic Control | 280 ± 25 | 45000 ± 3500 |
| Fotagliptin (3 mg/kg) | 210 ± 20 | 32000 ± 2800 |
| Fotagliptin (10 mg/kg) | 160 ± 15 | 23000 ± 2100 |
Data are presented as mean ± SEM. Representative data based on typical results for DPP-4 inhibitors.
Table 2: Effect of this compound on Insulin Tolerance and Long-term Glycemic Control
| Treatment Group | IPITT Glucose AUC (% of baseline) | HbA1c (%) |
| Non-diabetic Control | 50 ± 5 | 4.5 ± 0.3 |
| Diabetic Control | 90 ± 8 | 8.5 ± 0.7 |
| Fotagliptin (3 mg/kg) | 70 ± 6 | 6.8 ± 0.5 |
| Fotagliptin (10 mg/kg) | 60 ± 5 | 5.9 ± 0.4 |
Data are presented as mean ± SEM. Representative data based on typical results for DPP-4 inhibitors.
Table 3: Effect of this compound on DPP-4 Activity and Active GLP-1 Levels
| Treatment Group | Plasma DPP-4 Inhibition (%) | Plasma Active GLP-1 (pM) |
| Diabetic Control | 0 | 5 ± 1 |
| Fotagliptin (10 mg/kg) | >80 | 15 ± 3 |
Data are presented as mean ± SEM. Representative data based on typical results for DPP-4 inhibitors.
III. Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing this compound efficacy.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Incretin Receptor Signaling and Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incretin effect is a physiological phenomenon characterized by an amplified insulin secretion following oral glucose administration compared to an intravenous glucose infusion resulting in the same blood glucose concentration.[1][2][3] This effect is primarily mediated by two gut-derived hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4] These hormones act on their respective G protein-coupled receptors (GPCRs), GLP-1R and GIPR, located on pancreatic β-cells to potentiate glucose-stimulated insulin secretion (GSIS).[5][6]
However, the biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[7][8] Inhibition of DPP-4 has therefore emerged as a key therapeutic strategy for type 2 diabetes mellitus (T2DM). By preventing the degradation of incretins, DPP-4 inhibitors enhance and prolong their insulinotropic actions.[8][9]
Fotagliptin benzoate is a potent and selective DPP-4 inhibitor developed for the management of T2DM.[10][11][12] By increasing the levels of active endogenous GLP-1 and GIP, Fotagliptin improves glycemic control in a glucose-dependent manner.[10] This document provides an overview of the incretin receptor signaling pathways and detailed protocols for evaluating DPP-4 inhibitors like this compound.
Incretin Receptor Signaling Pathways
GLP-1R and GIPR are class B GPCRs that are co-expressed in pancreatic β-cells.[5][6] While they share a primary signaling pathway, there are distinctions in their downstream signaling and regulation.
GLP-1 Receptor (GLP-1R) Signaling
Upon binding of GLP-1, the GLP-1R couples primarily to the Gαs subunit of the heterotrimeric G protein.[13][14] This initiates a signaling cascade that potentiates insulin secretion.
-
Gαs Activation: Ligand binding triggers a conformational change in the GLP-1R, leading to the activation of Gαs.
-
Adenylyl Cyclase (AC) Activation: Activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[14][15]
-
Downstream Effectors: The rise in intracellular cAMP activates two main downstream effectors:
-
Protein Kinase A (PKA): PKA phosphorylates various substrates, leading to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCC). The subsequent influx of Ca2+ is a primary trigger for the exocytosis of insulin-containing granules.[16][17]
-
Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to calcium mobilization and enhances the machinery for insulin granule exocytosis.[15]
-
-
Transcriptional Regulation: PKA can also translocate to the nucleus and phosphorylate the cAMP Response Element-Binding Protein (CREB), promoting the transcription of genes involved in insulin synthesis and β-cell proliferation and survival.[16][18]
GIP Receptor (GIPR) Signaling
The GIPR signaling pathway shares many similarities with the GLP-1R pathway, as it also primarily couples to Gαs to increase cAMP levels.[5][19]
-
Primary Pathway: Like GLP-1R, GIP binding to GIPR activates the Gαs/Adenylyl Cyclase/cAMP/PKA axis, leading to enhanced insulin secretion.[19][20]
-
Divergent Signaling: Studies suggest potential differences in downstream signaling, particularly concerning β-arrestin recruitment and receptor internalization.[6][21] For instance, GIP-potentiated insulin secretion appears to be dependent on β-arrestin 2, which is not the case for GLP-1.[21] This divergence may contribute to the different physiological roles and therapeutic potentials of the two incretins.
References
- 1. Incretin - Wikipedia [en.wikipedia.org]
- 2. glucagon.com [glucagon.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 9. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 12. Fotagliptin - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling: Making the Case for a Functionally Gs Protein-Selective GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. GLP-1 and GIP receptors signal through distinct β-arrestin 2-dependent pathways to regulate pancreatic β cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fotagliptin Benzoate Concentration in Cell Culture
Welcome to the technical support center for the use of Fotagliptin benzoate in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its primary mechanism of action is to block the enzymatic activity of DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, this compound prolongs the activity of these incretins, which in turn increases glucose-dependent insulin secretion and suppresses glucagon release.[1] This helps to regulate blood glucose levels.[1]
Q2: What is the reported IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 2.27 nM. This value typically represents the concentration of the inhibitor required to reduce the in vitro activity of the purified DPP-4 enzyme by 50%. It is important to note that the effective concentration in a cell-based assay may be different.
Q3: Which cell lines are suitable for studying the effects of this compound?
Cell lines with endogenous expression of DPP-4 are recommended. Several commonly used cell lines express DPP-4, including:
-
HepG2 (Human hepatocellular carcinoma): Known for high DPP-4 expression.[2]
-
Caco-2 (Human colorectal adenocarcinoma): Often used as a model for the intestinal epithelium and expresses DPP-4.[3]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Express DPP-4 and are relevant for studying vascular effects.
-
Immune cells: Various immune cells, such as T-lymphocytes, also express DPP-4 (also known as CD26).[4]
The choice of cell line should be guided by the specific research question. It is always recommended to confirm DPP-4 expression in your chosen cell line by methods such as Western blot, flow cytometry, or a functional enzymatic assay.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in sterile DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[5]
Q5: What is a typical starting concentration range for this compound in cell culture?
Given the potent enzymatic IC50 of 2.27 nM, a wide range of concentrations should be tested initially. A starting point could be a log-scale dilution series spanning from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). For other DPP-4 inhibitors, in vitro studies have used concentrations in the micromolar range to observe cellular effects.[6][7] The optimal concentration will be cell-type specific and depend on the biological endpoint being measured.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Concentration too low: The concentration used may be insufficient to inhibit cellular DPP-4 activity effectively. 2. Low DPP-4 expression: The chosen cell line may have very low or no DPP-4 expression. 3. Compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment. 4. Incorrect experimental endpoint: The chosen assay may not be sensitive enough to detect the effects of DPP-4 inhibition. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 100 µM). 2. Verify DPP-4 expression in your cell line using Western Blot or qPCR. Consider using a cell line with known high DPP-4 expression, like HepG2.[2] 3. Minimize the time the compound is in the medium before the assay. Consider replenishing the medium with fresh compound for longer experiments. 4. Use a sensitive and direct assay for DPP-4 activity to confirm target engagement. Consider measuring downstream signaling events. |
| High cell death or cytotoxicity observed | 1. Concentration too high: The concentration of this compound may be toxic to the cells. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Off-target effects: At high concentrations, the compound may have off-target effects leading to cytotoxicity.[5] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the cytotoxic concentration range. Use concentrations well below the toxic threshold for your experiments. 2. Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%). Always include a vehicle control with the same DMSO concentration. 3. Lower the concentration of this compound to a range where the desired on-target effect is observed without significant cytotoxicity. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. 2. Compound precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media. 3. Inaccurate pipetting: Errors in preparing serial dilutions can lead to variability. | 1. Standardize your cell culture workflow.[8] Use cells at a consistent confluency and within a defined passage number range for all experiments. 2. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different solubilizing agent (with appropriate controls). 3. Use calibrated pipettes and be meticulous when preparing dilutions. Prepare a fresh set of dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
This protocol outlines a general method to determine the effective concentration range of this compound for inhibiting DPP-4 activity in a chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
DPP-4 expressing cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates (black plates for fluorescent assays)
-
DPP-4 activity assay kit (fluorometric or colorimetric)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 1, 6, or 24 hours) at 37°C and 5% CO2.
-
-
DPP-4 Activity Assay:
-
Follow the manufacturer's instructions for the chosen DPP-4 activity assay kit.[9] This typically involves lysing the cells and adding a DPP-4 substrate that produces a fluorescent or colorimetric signal upon cleavage.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells with no cells) from all measurements.
-
Normalize the data to the vehicle control (representing 100% DPP-4 activity).
-
Plot the percentage of DPP-4 inhibition versus the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 2: Assessment of this compound Cytotoxicity
This protocol helps to determine the concentration at which this compound becomes toxic to the cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell line
-
Complete cell culture medium
-
96-well plates (clear)
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete medium, as described in Protocol 1. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treat the cells with the different concentrations and controls.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot cell viability versus the concentration of this compound to identify the cytotoxic concentration range.
-
Data Presentation
Table 1: Example Data for Determining IC50 of this compound on HepG2 Cells
| This compound (µM) | Log [Fotagliptin] | % DPP-4 Inhibition (Mean ± SD) |
| 0 (Vehicle) | - | 0 ± 2.5 |
| 0.001 | -3.0 | 5.2 ± 1.8 |
| 0.01 | -2.0 | 15.8 ± 3.1 |
| 0.1 | -1.0 | 48.9 ± 4.5 |
| 1 | 0.0 | 85.3 ± 2.9 |
| 10 | 1.0 | 98.1 ± 1.2 |
| 100 | 2.0 | 99.5 ± 0.8 |
Table 2: Example Cytotoxicity Data of this compound on HepG2 Cells after 48h Treatment
| This compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.2 ± 6.2 |
| 50 | 88.4 ± 7.1 |
| 100 | 65.3 ± 8.5 |
| 200 | 32.1 ± 9.3 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for experimental optimization.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. abcam.com [abcam.com]
Troubleshooting inconsistent results in Fotagliptin benzoate assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fotagliptin benzoate assays. The information is designed to help identify and resolve common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] It is being developed for the treatment of type 2 diabetes mellitus.[1] The mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By blocking DPP-4, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, ultimately leading to better glycemic control.[1]
Q2: What are the common analytical techniques used to quantify this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the quantification of this compound and other gliptins in pharmaceutical formulations. For more sensitive and selective analysis, especially in biological matrices like plasma and urine, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is often employed.
Q3: My this compound assay is showing inconsistent results. What are the likely causes?
Inconsistent results in this compound assays can stem from several factors, including:
-
Sample Degradation: this compound, like other DPP-4 inhibitors, may be susceptible to degradation under certain conditions, particularly acidic and alkaline environments.
-
Chromatographic Issues: Problems with the HPLC system, such as inconsistent pump flow, column degradation, or improper mobile phase preparation, can lead to variability in peak area and retention time.
-
Sample Preparation: Inconsistent extraction efficiency, improper dilution, or matrix effects in biological samples can all contribute to assay variability.
-
Standard Preparation: Inaccurate weighing or degradation of the reference standard will lead to erroneous quantification.
Troubleshooting Inconsistent Assay Results
This section provides a structured approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Issue 1: Inconsistent Peak Areas
Inconsistent peak areas for this compound can significantly impact the accuracy and precision of the assay.
Troubleshooting Workflow for Inconsistent Peak Areas
References
Fotagliptin benzoate stability in solution and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of fotagliptin benzoate in solution and its appropriate storage conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Publicly available stability data specifically for this compound is limited. The detailed degradation information and experimental protocols provided below are based on studies of a closely related dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin benzoate. This information should serve as a valuable reference, but it is recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term storage, a temperature of -20°C is recommended.[2] It should be kept away from incompatible materials and foodstuff containers.[1]
Q2: How should I prepare stock solutions of this compound?
Q3: What are the expected degradation pathways for this compound?
A3: Based on studies of the similar compound alogliptin benzoate, this compound is likely prone to degradation under acidic and alkaline conditions through hydrolysis.[3][4][5][6] It is expected to be relatively stable under oxidative, photolytic, and dry heat conditions.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage of a neutral solution. | Contamination of solvent or glassware. | Use fresh, high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution and re-analyze. |
| Significant degradation observed in a solution buffered at low pH. | Acid-catalyzed hydrolysis. | Increase the pH of the solution to a more neutral range if the experimental design allows. Store acidic solutions at lower temperatures (2-8°C) and for shorter durations. |
| Loss of potency in a solution stored at room temperature for an extended period. | Thermal degradation or hydrolysis. | Store stock solutions and working solutions at recommended lower temperatures (-20°C for long-term, 2-8°C for short-term). Prepare fresh working solutions daily. |
| Precipitation observed in an aqueous buffered solution. | Poor solubility at the specific pH and concentration. | Re-evaluate the solubility of this compound in your chosen buffer system. Consider the use of co-solvents or adjusting the pH to improve solubility. |
Experimental Protocols
The following are generalized protocols for assessing the stability of a compound like this compound, based on methodologies used for alogliptin benzoate.
Forced Degradation Study Protocol
This study exposes the drug substance to various stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1000 µg/mL).[3]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[3] Cool, neutralize with 1 N NaOH, and dilute to the final concentration with the solvent.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[3] Cool, neutralize with 1 N HCl, and dilute to the final concentration with the solvent.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Incubate at a specified temperature (e.g., 70°C) for a defined period (e.g., 1 hour).[3] Cool and dilute to the final concentration with the solvent.
-
Photolytic Degradation: Expose the solid drug substance to direct sunlight for a specified duration (e.g., 24 hours).[3] Subsequently, prepare a solution of a known concentration.
-
Thermal Degradation (Dry Heat): Place the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[3] After exposure, prepare a solution of a known concentration.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating analytical method, such as HPLC.
Stability-Indicating HPLC Method (Example)
This method is designed to separate the active pharmaceutical ingredient from its degradation products.
-
Column: Kromasil C18 (250 × 4.6 mm, 5 µm) or equivalent.[4][6]
-
Mobile Phase: A gradient elution using a mixture of 0.1% perchloric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile.[4][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 233 nm or 277 nm).[3][7][8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting guide for stability-related issues.
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. scispace.com [scispace.com]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - Nanjing Tech University [pure.njtech.edu.cn]
- 7. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fada.birzeit.edu [fada.birzeit.edu]
Technical Support Center: Forced Degradation Studies of Fotagliptin Benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals conducting forced degradation studies on Fotagliptin benzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.
Disclaimer: As of late 2025, detailed forced degradation studies on this compound are not extensively published in publicly accessible literature. The following guidance is based on the chemical structure of Fotagliptin, general principles outlined in ICH guidelines (e.g., Q1A(R2)), and published studies on analogous Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin.[1][2][3] The provided protocols and data are intended as a starting point and should be optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they essential for this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[3] These studies are crucial for:
-
Identifying Degradation Pathways: Understanding how this compound degrades helps in identifying its potential degradation products.[3]
-
Elucidating Intrinsic Stability: The studies reveal the inherent stability of the molecule by exposing its chemical vulnerabilities.[3][4]
-
Developing Stability-Indicating Methods: The primary goal is to develop and validate analytical methods, typically HPLC, that can accurately separate and quantify the intact drug from its degradation products, ensuring the method is "stability-indicating."[3]
-
Formulation and Packaging Development: Knowledge of the drug's sensitivity to factors like light, heat, or moisture informs the development of a stable formulation and the selection of appropriate packaging.
Q2: What are the typical stress conditions applied for a DPP-4 inhibitor like this compound?
Based on ICH guidelines and studies on similar compounds, the following stress conditions are recommended to induce degradation, typically aiming for a range of 5-20% degradation of the active pharmaceutical ingredient (API):[1][5]
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M to 1 M HCl).
-
Base Hydrolysis: Exposure to alkaline conditions (e.g., 0.1 M to 1 M NaOH).
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% to 30% H₂O₂).
-
Thermal Degradation: Exposure to high temperatures (e.g., 60°C to 80°C) in the solid state.
-
Photodegradation: Exposure to a combination of UV and visible light as specified in ICH Q1B guidelines.
Q3: Based on its structure, what are the likely degradation pathways for this compound?
This compound possesses several functional groups susceptible to degradation:
-
Piperidine and Triazinone Rings: These rings can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Amine Group: The primary amine on the piperidine ring is a potential site for oxidation.
-
Benzonitrile Group: While generally stable, the nitrile group could potentially hydrolyze to a carboxylic acid under harsh conditions.
-
Benzoate Salt: The salt itself is an ionic interaction and will dissociate in solution. The stability of the free base (Fotagliptin) versus the salt form should be considered.
Q4: What analytical methods are most suitable for a this compound forced degradation study?
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for these studies.[6] Key considerations for method development include:
-
Column: A C18 column is a common starting point.[2]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium carbonate or perchloric acid) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent drug from its various degradation products.[2][7]
-
Detector: A UV detector is typically used, with the detection wavelength set to the absorbance maximum of this compound. For structural elucidation of unknown degradants, a mass spectrometer (LC-MS) is invaluable.
Troubleshooting Guide
Q: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A: If no degradation is observed, you may need to increase the harshness of your stress conditions incrementally.
-
For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., from room temperature to 60-80°C), or extend the exposure time.
-
For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10% or 30%) or increase the temperature.
-
For Thermal: Extend the duration of exposure or increase the temperature in 10°C increments.
-
Important: The goal is to achieve detectable degradation (ideally 5-20%), not to destroy the molecule completely.[5] Make one change at a time to understand its effect.
Q: The degradation of this compound is too rapid, and the main peak has disappeared. How can I moderate the reaction?
A: If degradation is too extensive, you need to use milder conditions.
-
For Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the exposure time. Take samples at multiple, earlier time points.
-
For Oxidation: Use a lower concentration of H₂O₂, conduct the experiment at a lower temperature (e.g., room temperature or below), or shorten the exposure time.
-
General Tip: Perform a time-course experiment, analyzing samples at various intervals (e.g., 1, 2, 4, 8, 24 hours) to find the optimal point where sufficient degradation has occurred without complete loss of the parent drug.
Q: My chromatogram shows poor peak shape (e.g., tailing, fronting) or inadequate separation between Fotagliptin and its degradants. What are the next steps?
A: This indicates that your analytical method needs optimization.
-
Adjust Mobile Phase pH: The ionization state of Fotagliptin (a basic compound) and its degradants is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase can significantly improve peak shape and resolution.
-
Modify Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and improve resolution.
-
Try a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column).
Experimental Protocols (Generalized Starting Points)
These protocols should be considered as starting points and must be adapted based on your preliminary results to achieve the target degradation of 5-20%.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize the sample with an appropriate volume of 1 N NaOH.
-
Dilute with the mobile phase to a suitable final concentration (e.g., 100 µg/mL) for HPLC analysis.
3. Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize the sample with an appropriate volume of 1 N HCl.
-
Dilute with the mobile phase to a suitable final concentration for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable final concentration for HPLC analysis.
5. Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Keep it in a hot air oven at 80°C for 6 hours.[1]
-
After cooling, weigh an appropriate amount of the powder, dissolve it in a suitable solvent, and dilute it with the mobile phase to a final concentration for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solid sample of this compound and a solution sample (e.g., 100 µg/mL in water/methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Prepare the solid sample for analysis as described for thermal degradation. Dilute the solution sample if necessary.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Results for this compound
(Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.)
| Stress Condition | Parameters | % Degradation | No. of Degradation Products | Remarks |
| Acidic Hydrolysis | 1 N HCl, 60°C, 2h | 15.2% | 2 | Significant degradation observed. |
| Alkaline Hydrolysis | 1 N NaOH, 60°C, 2h | 18.5% | 3 | More degradation than in acidic conditions. |
| Oxidation | 30% H₂O₂, RT, 24h | 9.8% | 2 | Moderate degradation. |
| Thermal (Solid) | 80°C, 6h | 5.5% | 1 | Relatively stable to dry heat. |
| Photolytic (Solid) | ICH Q1B | 2.1% | 0 | Stable to light in solid form. |
| Photolytic (Solution) | ICH Q1B | 7.3% | 1 | Some degradation in solution upon light exposure. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical relationship between stress conditions and degradation.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Fotagliptin Benzoate Degradation Product Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Fotagliptin benzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the forced degradation studies of this compound.
Issue 1: Poor resolution between this compound and its degradation products in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition. The polarity and pH of the mobile phase are critical for achieving good separation.
-
Troubleshooting Tip: Systematically vary the mobile phase composition. For reverse-phase HPLC, adjust the ratio of the aqueous and organic solvents (e.g., acetonitrile or methanol). A gradient elution may be necessary to resolve all peaks effectively. Refer to literature on similar compounds like Alogliptin, where mobile phases consisting of phosphate buffers and acetonitrile have been used successfully.[1][2]
-
-
Possible Cause 2: Incorrect column selection. The choice of stationary phase is crucial for separating compounds with different chemical properties.
-
Troubleshooting Tip: Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). A C18 column is a common starting point for the analysis of gliptins.[3]
-
-
Possible Cause 3: Suboptimal column temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.
-
Troubleshooting Tip: Evaluate the effect of column temperature on the separation. Typically, temperatures between 25°C and 40°C are used.
-
Issue 2: Inconsistent or no degradation observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild. The concentration of the stressor, temperature, or duration of the study may not be sufficient to induce degradation.
-
Troubleshooting Tip: Increase the severity of the stress conditions incrementally. For hydrolytic degradation, increase the concentration of the acid or base (e.g., from 0.1N to 1N HCl or NaOH) or elevate the temperature.[4][5] For oxidative degradation, a higher concentration of hydrogen peroxide (e.g., 3% to 30%) can be tested.[6] The ICH guidelines suggest aiming for 5-20% degradation.[7]
-
-
Possible Cause 2: this compound is stable under the tested condition. It is possible for a drug substance to be stable under specific stress conditions.
-
Troubleshooting Tip: Confirm the stability by ensuring the stress conditions were appropriate and the analytical method is capable of detecting small changes. If no degradation is observed after exposing the drug to sufficiently harsh conditions, it can be concluded that the molecule is stable under that particular stress.
-
Issue 3: Difficulty in identifying the chemical structures of the degradation products.
-
Possible Cause 1: Insufficient data from a single analytical technique. HPLC-UV alone may not be sufficient for structural elucidation.
-
Troubleshooting Tip: Employ hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information of the degradation products.[8] Further structural details can be obtained by isolating the impurities using preparative HPLC and then analyzing them using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[3]
-
-
Possible Cause 2: Complex fragmentation patterns in MS analysis. Interpreting the mass spectra of unknown compounds can be challenging.
-
Troubleshooting Tip: Utilize tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. Compare the fragmentation patterns of the degradation products with that of the parent drug to identify the site of modification.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying this compound?
A1: Based on ICH guidelines and studies on similar gliptins, the following stress conditions are recommended for forced degradation studies of this compound:
-
Acidic Hydrolysis: 0.1N to 1N HCl at room temperature or elevated temperatures (e.g., 60-80°C).[4]
-
Basic Hydrolysis: 0.1N to 1N NaOH at room temperature or elevated temperatures.[4]
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Dry heat at temperatures ranging from 60°C to 105°C.[4][9]
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[7][10]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. To develop such a method:
-
Perform forced degradation studies to generate the degradation products.
-
Develop an HPLC method that separates the parent drug from all degradation products. This involves optimizing the column, mobile phase, flow rate, and detector wavelength.
-
Validate the method according to ICH Q2(R1) guidelines, including parameters like specificity, linearity, accuracy, precision, and robustness.[11] The specificity of the method is demonstrated by the complete separation of the drug peak from the degradant peaks.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not yet published, based on the structure and degradation of other gliptins like Alogliptin and Vildagliptin, potential degradation pathways may include:
-
Hydrolysis: The amide or other hydrolyzable functional groups in the molecule could be susceptible to cleavage under acidic or basic conditions.[3][12]
-
Oxidation: Functional groups sensitive to oxidation could be modified in the presence of an oxidizing agent.
Q4: What quantitative data should be collected from forced degradation studies?
A4: The primary quantitative data to be collected is the percentage of degradation of the active pharmaceutical ingredient (API) and the formation of each degradation product under different stress conditions. This data is crucial for understanding the stability of the drug and for the development of a stability-indicating method. The results are often summarized in a table for easy comparison.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Hypothetical Study on this compound
| Stress Condition | Time | Temperature | % Assay of this compound | No. of Degradation Products | % Area of Major Degradant |
| 0.1N HCl | 24h | 60°C | 85.2 | 2 | 8.1 (DP1) |
| 0.1N NaOH | 8h | 60°C | 78.5 | 3 | 12.4 (DP2) |
| 6% H₂O₂ | 24h | RT | 92.1 | 1 | 5.3 (DP3) |
| Thermal | 48h | 80°C | 95.8 | 1 | 2.5 (DP4) |
| Photolytic | 7 days | RT | 98.2 | 0 | - |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. After the specified time, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 8 hours. After the specified time, neutralize the solution with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. After exposure, dissolve the sample in the mobile phase to get a final concentration of 100 µg/mL.
-
Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method.
Visualization
Caption: Experimental workflow for identifying degradation products of this compound.
References
- 1. Determination of alogliptin benzoate and pioglitazone hydrochloride in their dosage forms, validation and stability-indicating studies using RP-HPLC method. [odr.journals.ekb.eg]
- 2. pharmascholars.com [pharmascholars.com]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. asianpubs.org [asianpubs.org]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms | Semantic Scholar [semanticscholar.org]
Minimizing off-target effects of Fotagliptin benzoate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fotagliptin benzoate in experimental settings, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Fotagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.
Q2: What are the primary off-target concerns for DPP-4 inhibitors like this compound?
A2: The main off-target concerns for DPP-4 inhibitors are the closely related serine proteases, DPP-8 and DPP-9.[2][3] Inhibition of DPP-8 and DPP-9 has been associated with toxicities in preclinical studies.[4] Therefore, high selectivity for DPP-4 over these other dipeptidyl peptidases is a critical attribute for a safe therapeutic agent in this class.
Q3: How selective is this compound for DPP-4?
A3: Preclinical pharmacological studies have shown that this compound is a highly selective DPP-4 inhibitor.[1] It has been reported to have an IC50 of 2.27 nM for DPP-4 and is stated to have "no obvious influence on DPP-8 and DPP-9," suggesting a very favorable selectivity profile.[1][5]
Q4: What are the initial steps to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired level of DPP-4 inhibition in your experimental system.
-
Ensure compound purity and stability: Use a high-quality source of this compound and follow recommended storage and handling procedures.
-
Include appropriate controls: Always run parallel experiments with a vehicle control (the solvent used to dissolve the this compound) to ensure that any observed effects are due to the compound itself.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected phenotypes | Off-target inhibition of DPP-8 or DPP-9. | 1. Lower the concentration of this compound. 2. Perform a selectivity assay to confirm inhibition of DPP-4, -8, and -9 at the concentrations used. 3. Consider using a structurally different DPP-4 inhibitor as a control to see if the effect is compound-specific. |
| Inconsistent DPP-4 inhibition | Compound degradation or precipitation. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low and consistent across all wells. 3. Visually inspect solutions for any signs of precipitation. |
| Variability between experimental replicates | Inconsistent assay conditions. | 1. Ensure uniform cell seeding density. 2. Maintain consistent incubation times and temperatures. 3. Use a multichannel pipette for reagent addition to minimize timing differences. |
Data Presentation
While specific IC50 values for this compound against DPP-8 and DPP-9 are not publicly available, the following table provides a comparative overview of the selectivity of other well-characterized DPP-4 inhibitors. This illustrates the importance of a high selectivity ratio for minimizing off-target effects.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Fotagliptin | 2.27[1] | Not publicly available | Not publicly available | Stated to be highly selective[1] | Stated to be highly selective[1] |
| Sitagliptin | ~27 | >10,000 | >10,000 | >370 | >370 |
| Vildagliptin | ~62 | ~2,200 | ~230 | ~35 | ~3.7 |
Note: IC50 values for Sitagliptin and Vildagliptin are approximate and gathered from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay
This protocol is designed to determine the IC50 of this compound for DPP-4 and its off-target enzymes, DPP-8 and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant enzymes to their optimal concentration in the assay buffer.
-
Assay Setup: In the 96-well plate, add the assay buffer, the this compound dilutions, and the respective enzyme solutions (DPP-4, DPP-8, or DPP-9) to separate wells. Include wells with enzyme and buffer only (100% activity control) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzymes.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each well.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for DPP inhibitor selectivity assay.
Caption: Logic for troubleshooting unexpected toxicity.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
Overcoming vehicle effects in Fotagliptin benzoate in vivo studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome vehicle-related effects in in vivo studies involving Fotagliptin benzoate.
Frequently Asked Questions (FAQs)
Q1: What is a "vehicle effect" and why is it a concern in my this compound study?
A1: A vehicle is the substance used to carry and deliver a drug, like this compound, to an animal model.[1] "Vehicle effects" are the biological responses caused by the vehicle itself, independent of the drug.[1] These are a significant concern because they can confound your experimental results, making it difficult to distinguish the true pharmacological effect of this compound from the background noise of the vehicle.[1] For instance, the stress from an oral gavage procedure alone can elevate corticosterone levels, potentially impacting metabolic measurements.[2]
Q2: this compound has limited aqueous solubility. What are some common vehicles to consider?
A2: For poorly water-soluble compounds like this compound, several vehicle options can be explored depending on the route of administration. Common choices for oral gavage include:
-
Aqueous suspensions: Using suspending agents like 0.5% w/v carboxymethylcellulose (CMC).[3][4]
-
Co-solvent systems: Mixtures of water with solvents like polyethylene glycol 400 (PEG 400) or dimethyl sulfoxide (DMSO) can be used to achieve a solution. However, these can have their own biological effects.[5]
-
Lipid/oil-based vehicles: For highly lipophilic compounds, oils such as corn oil can be effective.[3]
Q3: What are the potential side effects of common vehicles that could interfere with a this compound study?
A3: Different vehicles can cause a range of effects that might interfere with metabolic studies. For example:
-
PEG 400 and Polysorbate 80 have been observed to cause an increase in liver enzymes.[5]
-
DMSO can interfere with clinical chemistry measurements in serum.[5]
-
Oral gavage with standard vehicles like reverse osmosis water and 0.5% CMC has been shown to significantly increase motor activity in rats.[3][4]
-
The gavage procedure itself is a stressor and can significantly increase corticosterone levels, which could impact glucose metabolism, a key endpoint for this compound studies.[2]
Troubleshooting Guide
Problem 1: I'm observing high variability or unexpected results in my vehicle-control group.
-
Possible Cause: The vehicle itself is exerting a biological effect.
-
Troubleshooting Steps:
-
Review Vehicle Choice: Is the vehicle known to have effects on your study's endpoints? For example, if you are measuring inflammatory markers, be aware that some vehicles can be pro-inflammatory.
-
Conduct a Vehicle Tolerability Study: Before starting a large-scale experiment, run a small pilot study with the vehicle alone to screen for adverse effects. (See Experimental Protocols section for details).[1]
-
Refine Administration Technique: The stress of administration (e.g., oral gavage) can be a confounding factor.[2] Ensure all personnel are proficient in the technique to minimize stress and variability.
-
Problem 2: My this compound formulation is not stable (e.g., precipitation is observed).
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Perform Solubility Assessment: Systematically test the solubility of this compound in a panel of pharmaceutically acceptable vehicles. (See Experimental Protocols section).
-
Adjust pH: For aqueous solutions, ensure the pH is within a physiologically tolerable range (e.g., 6.5-7.5 for injections) and one that favors the solubility of your compound.[1]
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, a uniform suspension in a vehicle like 0.5% CMC may be a suitable alternative for oral administration.[6]
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of common vehicles from published studies. This data is crucial for selecting a vehicle with the lowest potential for interference.
Table 1: Effect of Oral Gavage with Different Vehicles on Motor Activity in Wistar Rats
| Vehicle (10 mL/kg) | Sex | Parameter | % Change vs. Naive Group |
| Reverse Osmosis Water | Male | Total Motor Activity | +17% to +47% |
| Female | Total Motor Activity | +20% to +32% | |
| 0.5% w/v CMC | Male | Total Motor Activity | +19% to +104% |
| Female | Total Motor Activity | +9% to +48% | |
| Corn Oil | Male | Total Motor Activity | No significant increase |
| Female | Total Motor Activity | No significant increase |
Data adapted from a 90-day study. The wide range in the CMC group for males indicates higher variability.[4]
Table 2: Physiological Effects of Common Vehicles in Rats
| Vehicle | Effect on Liver Function | Effect on Kidney Function |
| HPβCD | Affected | Enhanced urine enzyme excretion |
| HPγCD | Affected | Modified urinary function, enhanced urine enzyme excretion |
| DMSO | Affected, interfered with serum chemistry | Modified urinary function, enhanced urine enzyme excretion |
| PEG 400 | Affected, increased liver enzymes | Modified urinary function, enhanced urine enzyme excretion |
| Polysorbate 80 | Affected, increased liver enzymes | Modified urinary function, enhanced urine enzyme excretion |
This table summarizes findings where vehicles were found to alter gastrointestinal, renal, and/or liver parameters above a certain threshold dose.[5]
Experimental Protocols
Protocol 1: Vehicle Solubility Assessment
-
Objective: To determine the solubility of this compound in a panel of potential vehicles.
-
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to each test vehicle in separate vials.
-
Agitate the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Select vehicles that achieve the target concentration for the highest planned dose.[1]
-
Protocol 2: Acute Vehicle Tolerability Study
-
Objective: To evaluate the in vivo tolerability of a vehicle before its use in a main study.
-
Procedure:
-
Select a small cohort of animals (n=3-4 per group) that match the species, strain, and sex of the main study animals.
-
Administer the vehicle alone at the maximum volume planned for the main study.
-
Include a saline or untreated control group for comparison.
-
Observe the animals closely for 1-4 hours post-administration and then daily for 3-7 days.
-
Monitor for clinical signs of toxicity, such as changes in body weight, behavior, and any signs of local irritation at the administration site.
-
Select the vehicle that produces no or minimal adverse effects.[1]
-
Mandatory Visualizations
Here are diagrams illustrating key pathways and workflows relevant to your this compound studies.
Caption: Mechanism of action of this compound.
Caption: Workflow for selecting a suitable vehicle.
References
Technical Support Center: Optimizing Oral Gavage of Fotagliptin Benzoate in Rodents
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the oral gavage administration of Fotagliptin benzoate in rodent models. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure accurate dosing, animal welfare, and data reproducibility.
Formulation of this compound for Oral Gavage
This compound is a dipeptidyl peptidase IV (DPP-4) inhibitor with low water solubility.[1][2] For nonclinical oral safety studies, compounds with poor aqueous solubility are often administered as a suspension.[3][4] The most common and well-tolerated vehicle for such suspensions is an aqueous solution of a cellulose derivative, like carboxymethyl cellulose (CMC).[3][4]
Q: What is a recommended vehicle for this compound?
A: A common and effective vehicle for this compound is a 0.5% sodium carboxymethyl cellulose (CMC Na) solution.[1] Other potential vehicles for poorly soluble compounds include polyethylene glycol 400 (PEG 400), hydroxypropyl-β-cyclodextrin (HP-β-CD), or oil-based vehicles like corn oil, olive oil, or sesame oil.[1][3][5] However, it is crucial to note that vehicles themselves can have biological effects, so their selection should be carefully considered and justified.[5][6]
Q: How do I prepare a this compound suspension?
A: To prepare a suspension, first create the vehicle solution (e.g., 0.5% CMC Na in distilled water). Then, weigh the required amount of this compound powder and add it to the vehicle.[1] The mixture should be homogenized, for example by vortexing or stirring, to ensure a uniform suspension before each administration.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the oral gavage procedure.
Q: How do I select the correct gavage needle size?
A: The needle (or feeding tube) size depends on the animal's species and body weight. The gauge is determined by the viscosity of the substance, while the length is critical to ensure delivery to the stomach without causing perforation.[7][8] Flexible plastic or rubber feeding tubes are often recommended as a refinement to reduce the risk of esophageal trauma compared to rigid metal needles.[8][9][10][11]
Q: How do I determine the correct length for the gavage needle?
A: To ensure the needle reaches the stomach but does not perforate it, measure the distance from the tip of the animal's nose to the last rib or the bottom of the sternum (xyphoid process).[7][8][9][12] It is helpful to mark this length on the tube with a non-permanent marker before insertion and not to pass the tube beyond that point.[7][9][12]
Q: What is the maximum volume I can administer via oral gavage?
A: The generally accepted maximum volume for oral gavage is 10 mL/kg for both mice and rats.[7][9][13] However, smaller volumes (e.g., 5 mL/kg) are often recommended to reduce the risk of reflux and aspiration pneumonia.[8][9] Gavage volumes should not exceed 1% of the animal's body weight (e.g., a 20-gram mouse can receive up to 0.2 mL).[8] Volumes for pregnant animals should be reduced.[8][9][13]
Q: How should I properly restrain the animal for the procedure?
A: Proper restraint is the most critical step for a successful and safe gavage.[10] For mice, scruff the skin over the shoulders with the thumb and middle finger to extend the forelegs out to the sides.[9] For rats, hold the animal near the thoracic region while supporting the lower body.[9][13] The head should be gently extended back to create a straight line through the neck and esophagus, which facilitates smooth passage of the tube.[9][13] Acclimating animals to handling before the procedure can reduce stress.[10][14]
Q: What are the signs of a successful gavage procedure?
A: A key sign of a successful procedure is the smooth, unimpeded passage of the gavage needle down the esophagus.[8][13] The animal may exhibit a swallowing reflex as the tube is passed.[7][13] After the procedure, the animal should be monitored for 5-15 minutes; normal breathing and absence of distress are indicators of success.[12][13]
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative parameters for oral gavage in rodents.
Table 1: Recommended Gavage Needle Sizes for Mice
| Body Weight (g) | Needle Gauge | Length (inches) | Ball Diameter (mm) |
| up to 14 | 24 | 1 | 1.25 |
| 15-20 | 22 | 1 - 1.5 | 1.25 |
| 20-25 | 20 | 1 - 2 | 2.25 |
| 25-30 | 18 | 1 - 2 | 2.25 |
| 30-35 | 18 | 1 - 3 | 2.25 |
| Source: Data compiled from Washington State University IACUC and South Dakota State University IACUC guidelines.[8][9] |
Table 2: Recommended Gavage Needle Sizes for Rats
| Species | Needle Gauge | Length (inches) |
| Rat | 16 - 20 | 2 - 3 |
| Source: Data compiled from Washington State University IACUC and UCSF IACUC guidelines.[9][13] |
Table 3: Maximum Administration Volumes
| Species | Recommended Volume | Maximum Volume |
| Mouse | 5 mL/kg | 10 mL/kg[9][13] |
| Rat | 5-10 mL/kg | 10-20 mL/kg[13] |
| Note: These volumes represent general guidelines. Any volume larger than 10 mL/kg should be clearly justified in the animal use protocol.[7] Volumes should be reduced for pregnant animals.[8][9] |
Troubleshooting Guide
This guide provides solutions to common problems encountered during oral gavage.
Q: The animal is struggling excessively or showing signs of distress (e.g., gasping, cyanosis). What should I do?
A: Stop the procedure immediately. This indicates incorrect tube placement, likely in the trachea, or excessive stress.[8] Gently remove the needle. If fluid was administered, gently rotate the animal with its head facing down to allow the fluid to drain.[8] A second dosing attempt is not recommended after fluid has entered the trachea.[8] Monitor the animal closely for signs of respiratory distress.[12] The stress of restraint can be a confounding variable in studies, so refining handling techniques is crucial.[15]
Q: I'm feeling resistance as I try to insert the needle. What does this mean?
A: Do not force the needle. Resistance indicates that the needle is not correctly positioned in the esophagus and may be entering the trachea or pressing against the esophageal wall.[7][8][13] Withdraw the needle completely and re-insert it, ensuring the animal's head and neck are properly aligned.[7][13]
Q: The compound is refluxing out of the animal's mouth or nose. What went wrong?
A: Reflux can occur if the administered volume is too large for the stomach's capacity or if the injection is too rapid.[9][14] It can also be a sign of accidental administration into the lungs.[10] If you notice fluid bubbling from the nose, stop immediately as this indicates aspiration.[10] Ensure you are using the correct volume for the animal's weight and administer the substance slowly and steadily.[8][14]
Q: I suspect I may have caused an esophageal injury. What are the signs?
A: Signs of esophageal trauma or perforation can include bleeding from the mouth, difficulty swallowing, or significant distress post-procedure.[15] This is a serious complication often caused by forcing the needle, using a damaged needle, or improper restraint.[7][15] Always inspect needles for cracks or damage before use and never force the needle against resistance.[7][8] If an injury is suspected, the animal should be closely monitored and veterinary care sought immediately.
Q: The animal bit and damaged the gavage needle. What should I do?
A: Immediately and carefully remove the damaged needle.[7] To avoid this, insert the needle into the side of the mouth, in the gap between the incisors and molars (diastema), and guide it along the roof of the mouth.[7][13] This makes it more difficult for the rodent to bite the tube.[10] Using flexible plastic tubes can also mitigate the risk of the animal breaking off and ingesting a piece of the equipment.[8][9]
Visual Guides and Workflows
Oral Gavage Workflow
The following diagram outlines the standard workflow for performing oral gavage, from preparation to post-procedure monitoring.
Caption: Standard workflow for the rodent oral gavage procedure.
Troubleshooting Decision Tree
Use this decision tree to diagnose and address common issues during the oral gavage procedure.
Caption: Decision tree for troubleshooting common oral gavage issues.
Experimental Protocols
Detailed Protocol for Oral Gavage in Mice/Rats
This protocol details the step-by-step methodology for administering this compound via oral gavage.
1.0 Purpose To describe a standardized and humane method for administering a precise volume of this compound suspension directly into a rodent's stomach.[8][9]
2.0 Materials
-
This compound
-
Vehicle (e.g., 0.5% w/v CMC Na in sterile water)
-
Appropriately sized gavage needles (flexible plastic recommended)[8][11]
-
Syringes (1-3 mL)
-
Scale for weighing animals
-
Personal Protective Equipment (PPE)
3.0 Procedure
-
Preparation: 1.1. Don appropriate PPE. Ensure all equipment is clean and functioning correctly.[7] 1.2. Weigh the animal to determine the correct dose volume. Do not exceed 10 mL/kg.[9][13] 1.3. Prepare the this compound suspension. Ensure it is homogenous by vortexing or stirring immediately before drawing it into the syringe. 1.4. Select the correct gavage needle. Measure the required insertion length by holding the needle alongside the animal, from the tip of its nose to the last rib.[7][12] Mark this length on the needle with a marker.[9][12] 1.5. Draw the calculated volume into the syringe and attach the gavage needle, removing any air bubbles.
-
Restraint: 2.1. Habituate the animal to handling prior to the procedure to minimize stress.[10] 2.2. Restrain the animal firmly but gently. For a mouse, use a one-handed scruff technique. For a rat, encircle the upper torso with your hand. 2.3. Position the animal vertically and extend its head back slightly to create a straight line from the mouth to the esophagus.[9][12] This alignment is critical.[7]
-
Administration: 3.1. Gently insert the tip of the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth toward the pharynx.[8][13] 3.2. The animal should swallow as the tube enters the esophagus. The tube should pass smoothly with little to no resistance.[7][13] 3.3. If any resistance is felt, stop immediately. Do not force the needle.[8][13] Withdraw and restart the insertion. 3.4. Advance the needle to the pre-measured mark. 3.5. Depress the syringe plunger slowly and steadily to deliver the substance.[8][14] 3.6. After administration, withdraw the needle smoothly along the same path of insertion.[13]
-
Post-Procedure Monitoring: 4.1. Return the animal to its home cage. 4.2. Observe the animal for at least 5-15 minutes for any signs of adverse effects, such as labored breathing, coughing, or reflux.[12][13][14] 4.3. Record all relevant details of the procedure, including animal ID, weight, substance, volume, and any observations.[14]
References
- 1. Fotagliptin | dipeptidyl peptidase IV inhibitor | CAS# 312954-58-7 | InvivoChem [invivochem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle selection for nonclinical oral safety studies | Semantic Scholar [semanticscholar.org]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. 3rc.org [3rc.org]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Pharmacokinetic Data of Fotagliptin Benzoate
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for conducting and interpreting pharmacokinetic (PK) studies of Fotagliptin benzoate.
Frequently Asked Questions (FAQs): General Information
Q1: What is this compound and what is its primary use?
This compound is an investigational oral antihyperglycemic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] It is developed for the management of type 2 diabetes mellitus (T2DM).[1][2] The primary therapeutic goal of Fotagliptin is to control blood glucose levels and prevent complications associated with T2DM.[1] In clinical trials, Fotagliptin has demonstrated improvement in glycemic control for treatment-naive patients with T2DM.[3][4]
Q2: What is the mechanism of action for this compound?
This compound selectively inhibits the enzyme dipeptidyl peptidase-4 (DPP-4).[1][5] The DPP-4 enzyme is responsible for degrading incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6][7] By inhibiting DPP-4, Fotagliptin increases the half-life and prolongs the action of these incretins.[1][6] This enhancement of the incretin pathway leads to glucose-dependent effects, including:
These actions collectively help in controlling both postprandial (after-meal) and fasting blood glucose levels, with a low risk of hypoglycemia because the effects are glucose-dependent.[1][8]
FAQs: Pharmacokinetic & Pharmacodynamic Properties
Q3: What are the key pharmacokinetic (PK) parameters for Fotagliptin?
Studies in Chinese patients with T2DM have shown that Fotagliptin is rapidly absorbed.[9] After 14 days of once-daily administration, plasma levels become stable.[9] Key parameters from a study involving a 24 mg once-daily dose are summarized below.[9]
Table 1: Pharmacokinetic Parameters of Fotagliptin and its Metabolites
| Parameter | Fotagliptin | Metabolite M1 | Metabolite M2-1 |
|---|---|---|---|
| Median Tmax (Time to Max. Concentration) | ~1.5 hours | - | - |
| Accumulation Ratio (Day 14 vs. Day 1) | 1.19 ± 0.10 | 1.59 ± 0.27 | 1.39 ± 0.26 |
Data from a 14-day study in Chinese patients with T2DM receiving 24 mg Fotagliptin daily.[9]
Additionally, a study on the co-administration of Fotagliptin (24 mg) with metformin (1000 mg) in healthy subjects found no significant pharmacokinetic drug-drug interactions, suggesting they can be administered together without dose adjustment.[10][11]
Q4: What are the pharmacodynamic (PD) effects of Fotagliptin?
The primary pharmacodynamic effect of Fotagliptin is the sustained inhibition of the DPP-4 enzyme. In a 14-day clinical study, a 24 mg daily dose of Fotagliptin led to a high level of DPP-4 inhibition (>80%) that lasted for approximately 24 hours.[9] This sustained inhibition resulted in higher concentrations of active GLP-1 compared to baseline, thereby enhancing the incretin effect.[9]
Experimental Protocols
Q5: How can Fotagliptin and its metabolites be quantified in biological samples?
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been successfully used to simultaneously determine the concentration of Fotagliptin and its two major metabolites in human plasma and urine.[12] Below is a detailed outline of a typical protocol based on published methods for Fotagliptin and other gliptins.[12][13][14]
Objective: To accurately quantify Fotagliptin and its metabolites in human plasma.
Methodology: UPLC-MS/MS
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add an internal standard (IS), such as a deuterated version of the analyte (e.g., sitagliptin-d4 for sitagliptin analysis).[14]
-
Perform protein precipitation by adding a solvent like acetonitrile. This step removes larger protein molecules that can interfere with the analysis.
-
Vortex the mixture to ensure thorough mixing and complete precipitation.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: A reverse-phase column, such as a C18 column, is typically used.[15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[13][14][15]
-
Flow Rate: A typical flow rate is around 0.2-0.6 mL/min.[13][14]
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected into the system.
-
Run Time: The method is optimized for a short run time (e.g., under 3 minutes) to allow for high-throughput analysis.[14]
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[12][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[15] This involves monitoring specific precursor-to-product ion transitions for Fotagliptin, its metabolites, and the IS.
-
Data Acquisition: The system records the signal intensity for each transition over time, generating a chromatogram.
-
-
Quantification and Validation:
-
A calibration curve is constructed by analyzing samples with known concentrations of Fotagliptin.
-
The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
The method must be validated according to international guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[12][14]
-
Troubleshooting Guides
Q6: My pharmacokinetic results show high inter-subject variability. What are the potential causes?
High variability is a common challenge in PK studies and can complicate data interpretation.[16] Potential causes include:
-
Biological Variability: Genetic polymorphisms in metabolic enzymes or transporters can lead to significant differences in how individuals process the drug.[17] Age, sex, diet, and health status also contribute to this variability.[17]
-
Study Conduct: Inconsistent dosing times, diet control, or sample collection times across subjects can introduce variability. Ensure strict adherence to the study protocol.
-
Patient Compliance: In multi-dose studies, non-adherence to the dosing regimen is a major source of variation.[18]
-
Bioanalytical Errors: Inconsistent sample processing or instrument performance can introduce analytical variability. Review the performance of your quality control (QC) samples.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. Fotagliptin add‐on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Development and validation of a UPLC-MS/MS method for simultaneous determination of fotagliptin and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalytical method development and validation of linagliptin in plasma through LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Pharmacokinetics Simplified: Data & PK Interpretation [zenovel.com]
- 17. namescastle.com [namescastle.com]
- 18. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Fotagliptin Benzoate Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the potential toxicity of Fotagliptin benzoate using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2][3] Its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This leads to increased insulin secretion and reduced glucagon release in a glucose-dependent manner, which helps to control blood glucose levels in patients with type 2 diabetes.[4]
Q2: Why is it important to assess the cytotoxicity of this compound?
While this compound is designed to be selective for DPP-4, it is crucial in drug development to evaluate any potential off-target effects or general cellular stress that could lead to cytotoxicity.[5][6][7] Assessing cell viability helps to determine a compound's therapeutic index and ensures its safety profile.[7]
Q3: Which cell viability assays are recommended for assessing this compound toxicity?
A panel of assays is recommended to get a comprehensive understanding of the potential toxic effects. These can be broadly categorized as:
-
Metabolic Assays: Assays like MTT, XTT, and MTS measure the metabolic activity of cells, which is often correlated with cell viability.[8][9]
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity assays are used to detect programmed cell death (apoptosis).[10][11][12][13]
-
Cytotoxicity Assays: These assays, such as the LDH release assay, measure markers of cell membrane damage, which is indicative of necrosis or late apoptosis.[14]
Q4: How do I interpret results from an Annexin V/PI assay?
The results of an Annexin V/PI assay, typically analyzed by flow cytometry, can be categorized into four populations:
-
Annexin V-negative and PI-negative: Healthy, viable cells.
-
Annexin V-positive and PI-negative: Cells in the early stages of apoptosis.
-
Annexin V-positive and PI-positive: Cells in late-stage apoptosis or necrosis.
-
Annexin V-negative and PI-positive: Necrotic cells.
Q5: Can this compound interfere with the assay reagents?
It is possible for any test compound to interfere with assay components. For colorimetric assays like MTT and XTT, it is recommended to run a control with the compound in cell-free media to check for any direct reduction of the tetrazolium salt or inherent color of the compound that might affect absorbance readings.[15]
Troubleshooting Guides
Metabolic Assays (MTT, XTT)
| Problem | Potential Cause | Troubleshooting & Optimization |
| High Background Absorbance | Contaminated reagents or culture medium. | Use fresh, sterile reagents and medium.[15] |
| Test compound interferes with the tetrazolium salt. | Run a cell-free control with the compound to check for direct reduction.[15] | |
| Light exposure causing spontaneous reduction of the reagent. | Keep plates protected from light during incubation steps.[15] | |
| Low Signal or Poor Sensitivity | Insufficient cell number. | Increase the initial cell seeding density. |
| Suboptimal incubation time with the reagent. | Optimize the incubation time for your specific cell line. | |
| Cells are not metabolically active. | Ensure cells are in the exponential growth phase during the experiment.[16] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use precise pipetting techniques.[17] |
| "Edge effect" in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[16] | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete dissolution by gentle pipetting or longer shaking.[17][18] | |
| Viability Exceeds 100% | Pipetting error leading to more cells in treated wells than control wells. | Ensure accurate and consistent cell seeding.[19] |
| The compound may be enhancing cell proliferation at certain concentrations. | This could be a real biological effect. Consider performing a cell proliferation assay to confirm.[19] |
Apoptosis Assays (Annexin V/PI, Caspase-3/7)
| Problem | Potential Cause | Troubleshooting & Optimization |
| High Percentage of PI-Positive Cells in Negative Control | Harsh cell handling during harvesting or staining. | Handle cells gently, especially during trypsinization and centrifugation. |
| Cells were overgrown before the experiment. | Ensure cells are harvested at 70-80% confluency.[16] | |
| Low Signal in Caspase-3/7 Assay | The compound does not induce apoptosis via caspase-3/7 activation. | The compound may be inducing cell death through a different pathway (e.g., necrosis or autophagy). Consider using other assays to investigate these possibilities. |
| The timing of the measurement is not optimal. | Perform a time-course experiment to determine the peak of caspase activity. | |
| Inconsistent Annexin V Staining | Presence of calcium in the wash buffer. | Use a calcium-free wash buffer like PBS before adding the binding buffer. |
| Loss of cells during washing steps. | Be gentle during washing and centrifugation steps to minimize cell loss. |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][18][20]
Materials:
-
Cells of interest
-
This compound (or other test compound)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]
Annexin V/PI Apoptosis Assay
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10][12]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key effector caspases in the apoptotic pathway.[11][13]
Materials:
-
Cells treated with this compound
-
Luminescent or fluorogenic caspase-3/7 substrate (containing the DEVD sequence)[13]
-
Cell lysis/assay buffer
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate (white-walled for luminescence, black-walled for fluorescence).
-
Treat cells with this compound for the desired duration.
-
Add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions (often a single "add-mix-measure" step).[13]
-
Incubate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Measure the luminescence or fluorescence signal using a microplate reader.
Visualizations
Caption: Workflow for assessing this compound toxicity.
Caption: General signaling pathways in drug-induced cell death.
References
- 1. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. Fotagliptin - Wikipedia [en.wikipedia.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. opentrons.com [opentrons.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
Technical Support Center: Fotagliptin Benzoate Long-Term Administration
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the long-term administration of Fotagliptin benzoate in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a gradual decrease in the glucose-lowering efficacy of this compound in our long-term rodent model. What are the potential causes and how can we investigate this?
A1: A decline in efficacy, often termed tachyphylaxis or drug tolerance, can arise from several factors in a preclinical long-term study.
Potential Causes:
-
Pharmacokinetic (PK) Alterations: Chronic dosing can sometimes induce metabolic enzymes (e.g., Cytochrome P450 enzymes), leading to faster clearance of the drug and lower plasma concentrations over time.
-
Pharmacodynamic (PD) Changes: Potential downregulation of the target enzyme, Dipeptidyl peptidase-4 (DPP-4), or compensatory changes in other glucose-regulating pathways.
-
Model-Related Factors: Progression of the diabetic phenotype in the animal model, leading to a state where incretin-based therapies are less effective (e.g., significant loss of beta-cell function).
-
Compound Stability: Issues with the stability of this compound in the vehicle or diet over the extended duration of the study.
Troubleshooting Workflow:
Q2: What is the established mechanism of action for Fotagliptin, and how does it influence the incretin pathway?
A2: Fotagliptin is a selective inhibitor of the enzyme Dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).
By inhibiting DPP-4, Fotagliptin increases the circulating levels of active GLP-1 and GIP. These hormones are released from the gut in response to food intake and exert glucose-dependent effects on the pancreas:
-
Stimulate Insulin Secretion: GLP-1 and GIP enhance glucose-dependent insulin release from pancreatic beta-cells.
-
Suppress Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic alpha-cells, which in turn reduces hepatic glucose production.
This combined action results in lower blood glucose levels, particularly in the postprandial state.
Q3: We are planning a 6-month in vivo efficacy study. Can you provide a general experimental workflow?
A3: A typical long-term efficacy study involves several key phases, from animal preparation to data analysis. The following workflow outlines the major steps.
Quantitative Data Summary
The following tables summarize representative data from long-term clinical studies of DPP-4 inhibitors, providing an expected range of outcomes for research planning.
Table 1: Efficacy Outcomes in Long-Term (≥52 Weeks) Studies
| Parameter | Placebo Group (Change from Baseline) | DPP-4 Inhibitor Group (Change from Baseline) |
|---|---|---|
| HbA1c (%) | +0.1% to +0.4% | -0.5% to -0.8% |
| Fasting Plasma Glucose (mg/dL) | +5 to +10 mg/dL | -15 to -25 mg/dL |
| Body Weight (kg) | -0.2 to +0.5 kg | Neutral (-0.5 to +0.5 kg) |
Table 2: Safety and Tolerability Profile (Incidence Rates)
| Adverse Event | Placebo Group | DPP-4 Inhibitor Group |
|---|---|---|
| Hypoglycemia | 1.0% - 2.5% | 1.5% - 3.0% (monotherapy) |
| Nasopharyngitis | 5.0% - 6.5% | 5.5% - 7.0% |
| Headache | 3.0% - 4.5% | 3.5% - 5.0% |
| Urinary Tract Infection | 2.5% - 3.5% | 2.5% - 4.0% |
Note: Data are representative of the drug class and may vary for Fotagliptin specifically. Values should be confirmed from compound-specific literature.
Key Experimental Protocols
Protocol 1: In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound serial dilutions
-
96-well black microplate
-
Fluorescence plate reader (Ex: 360-380 nm, Em: 440-460 nm)
Methodology:
-
Prepare Reagents: Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate in assay buffer to desired working concentrations.
-
Compound Plating: Add 2 µL of serially diluted this compound (or vehicle control) to the wells of the 96-well plate.
-
Enzyme Addition: Add 20 µL of the diluted DPP-4 enzyme solution to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate to each well to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of Fotagliptin concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Technical Support Center: Fotagliptin Benzoate Dosage Adjustment in Animal Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Fotagliptin benzoate in different animal strains for preclinical research. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Publicly available preclinical data on specific dosages of this compound in various animal models is limited. The quantitative data presented in the tables below are illustrative and based on findings from other Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Researchers should always perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an investigational drug belonging to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] Its primary mechanism of action is to inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][2] This dual action helps to lower blood glucose levels, particularly after a meal.[1] Preclinical pharmacological studies have shown that fotagliptin can inhibit DPP-4 with an IC50 of 2.27 nM.[3]
Q2: How can I estimate a starting dose of this compound for a new animal model?
Estimating a starting dose for a new animal model can be achieved through allometric scaling, which extrapolates doses from one species to another based on body surface area. This method is more accurate than simple weight-based scaling because it accounts for differences in metabolic rates between species. The Human Equivalent Dose (HED) can be calculated from a known animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).
Conversely, an Animal Equivalent Dose (AED) can be estimated from a known human dose or a dose used in another animal species.
Table 1: Allometric Scaling Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m_ Factor |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.5 | 0.15 | 10.0 |
| Dog | 10 | 0.50 | 20.0 |
| Monkey | 3 | 0.24 | 12.5 |
| Human | 60 | 1.62 | 37.0 |
Data is illustrative and should be confirmed for specific strains.
Q3: Are there any known species-specific differences in the metabolism of this compound?
Preclinical studies indicate that this compound is not primarily metabolized by cytochrome P450 (CYP450) enzymes.[3] This suggests that there may be fewer species-specific differences in metabolism compared to drugs that are heavily reliant on CYP450 pathways. However, other metabolic pathways may differ between species, influencing the drug's pharmacokinetic profile. It is always recommended to conduct pharmacokinetic studies in the specific animal strain being used.
Troubleshooting Guides
Problem: High variability in blood glucose response to this compound within the same animal cohort.
-
Possible Cause 1: Inconsistent Dosing. Ensure accurate and consistent administration of the drug. For oral gavage, verify the technique to prevent incomplete dosing.
-
Possible Cause 2: Animal Stress. Stress during handling and dosing can significantly impact blood glucose levels. Acclimatize animals to the procedures to minimize stress.
-
Possible Cause 3: Differences in Food Intake. Ensure consistent access to food and water, as this can affect baseline glucose levels and the drug's effect. For studies requiring fasting, ensure the fasting period is strictly followed by all animals.
-
Possible Cause 4: Genetic Variability within the Strain. Even within the same strain, there can be genetic variations that influence drug response. Ensure animals are sourced from a reputable supplier.
Problem: Unexpected adverse effects are observed at a calculated starting dose.
-
Possible Cause 1: Incorrect Allometric Scaling. Double-check the allometric scaling calculations and the body weight and surface area values used for the specific strain.
-
Possible Cause 2: Strain-Specific Sensitivity. The specific animal strain may have a higher sensitivity to the drug. It is crucial to perform a dose-ranging study starting with a much lower dose to establish the maximum tolerated dose (MTD).
-
Possible Cause 3: Formulation Issues. Ensure the drug is properly dissolved or suspended in the vehicle and that the vehicle itself is well-tolerated by the animals.
Data Presentation
Table 2: Illustrative Preclinical Doses of DPP-4 Inhibitors in Different Animal Models
| Animal Model | DPP-4 Inhibitor | Dose Range (mg/kg/day, oral) | Observed Effects |
| Sprague-Dawley Rat | Sitagliptin | 10 - 100 | Dose-dependent reduction in blood glucose and increase in active GLP-1 levels. |
| Zucker Diabetic Fatty Rat | Vildagliptin | 3 - 30 | Improved glycemic control and β-cell function. |
| db/db Mouse | Linagliptin | 1 - 10 | Significant reduction in HbA1c and fasting blood glucose. |
| Beagle Dog | Alogliptin | 1 - 30 | Well-tolerated with dose-proportional pharmacokinetics. |
This table presents data from various DPP-4 inhibitors and should be used as a general reference. Specific doses for this compound should be determined experimentally.
Table 3: Illustrative Pharmacokinetic Parameters of a DPP-4 Inhibitor (Vildagliptin) in Rats and Dogs
| Parameter | Rat | Dog |
| Bioavailability (%) | 45 | 100 |
| Tmax (h) | 0.5 - 1.5 | 0.5 - 1.5 |
| Half-life (h) | ~2.9 | ~1.5 |
| Clearance (L/h/kg) | 2.9 | 1.3 |
Source: Adapted from preclinical studies on Vildagliptin. These values are not specific to this compound and serve as an example of potential species differences.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
Objective: To evaluate the effect of this compound on glucose tolerance in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 40% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
-
Restrainers
Procedure:
-
Fast rats for 12-16 hours overnight with free access to water.
-
Record baseline body weight.
-
Administer this compound or vehicle orally via gavage at the predetermined dose.
-
After a specific pretreatment time (e.g., 30-60 minutes), collect a baseline blood sample (time 0) from the tail vein.
-
Immediately administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Plasma DPP-4 Activity Assay
Objective: To measure the in vivo inhibition of DPP-4 activity by this compound.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
DPP-4 activity assay kit (fluorometric or colorimetric)
-
Microplate reader
Procedure:
-
Administer this compound or vehicle to the animals as per the study design.
-
At predetermined time points post-dosing, collect blood samples into anticoagulant tubes.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Follow the instructions provided with the DPP-4 activity assay kit. This typically involves:
-
Preparing a standard curve.
-
Adding plasma samples to a microplate.
-
Adding the DPP-4 substrate to initiate the reaction.
-
Incubating the plate at 37°C.
-
Measuring the fluorescence or absorbance using a microplate reader.
-
-
Calculate the DPP-4 activity in the plasma samples based on the standard curve and express it as a percentage of the vehicle-treated control group.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Fotagliptin Benzoate and Alogliptin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus, two notable agents, Fotagliptin benzoate and Alogliptin, have emerged. While both share a common mechanism of action, their preclinical profiles exhibit nuances that are critical for researchers and drug development professionals to understand. This guide provides an objective comparison of their preclinical performance, supported by available experimental data, detailed methodologies, and visual representations of their molecular interactions and experimental workflows.
Mechanism of Action: Targeting the Incretin Pathway
Both this compound and Alogliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This concerted action leads to improved glycemic control.
dot
Fotagliptin Benzoate and Sitagliptin: An In Vitro Potency Comparison for DPP-4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two dipeptidyl peptidase-4 (DPP-4) inhibitors: fotagliptin benzoate and sitagliptin. The data presented is based on preclinical pharmacological studies and is intended to inform research and development in the field of type 2 diabetes therapeutics.
Quantitative Comparison of In Vitro Potency
The primary measure of in vitro potency for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 Value (nM) |
| This compound | DPP-4 | 2.27[1] |
| Sitagliptin | DPP-4 | 18[2][3] |
Based on the available in vitro data, this compound demonstrates a significantly lower IC50 value compared to sitagliptin, suggesting a higher potency for DPP-4 inhibition in a cell-free system.[1][2][3]
Experimental Protocols
The determination of in vitro potency of DPP-4 inhibitors typically involves a fluorometric enzyme inhibition assay. The following is a generalized protocol based on standard methodologies.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sitagliptin against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-7-amido-4-methylcoumarin hydrobromide, Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compounds: this compound and Sitagliptin
-
96-well black microplate for fluorescence measurement
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Serial dilutions of this compound and sitagliptin are prepared in the assay buffer to create a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: The human recombinant DPP-4 enzyme is pre-incubated with each concentration of the test compounds in a 96-well microplate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[5]
-
Enzymatic Reaction Initiation: The enzymatic reaction is started by adding the fluorogenic substrate, Gly-Pro-AMC, to each well.[4][5]
-
Kinetic Measurement: The fluorescence generated from the cleavage of the substrate by DPP-4 is measured over time using a fluorescence microplate reader.[4][5] Typical excitation and emission wavelengths are around 360 nm and 460 nm, respectively.[4][5]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction containing no inhibitor. The IC50 value is then determined by fitting the percentage of inhibition versus the logarithm of the inhibitor concentration to a sigmoidal dose-response curve.
Visualizing the Methodologies
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a DPP-4 inhibitor.
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of Fotagliptin and Sitagliptin.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sitagliptin phosphate | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Preclinical Showdown: Fotagliptin Benzoate vs. Linagliptin in Animal Models of Type 2 Diabetes
A detailed comparison of two dipeptidyl peptidase-4 (DPP-4) inhibitors reveals key differences in their preclinical efficacy profiles for the management of type 2 diabetes. While both fotagliptin benzoate and linagliptin operate through the same mechanism of action, a comprehensive review of available animal model data suggests nuances in their glucose-lowering capabilities and effects on pancreatic beta-cell function.
This guide synthesizes preclinical data from various animal models of type 2 diabetes to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound and linagliptin. The objective is to present a clear, data-driven overview to inform further research and development in this therapeutic area.
Mechanism of Action: A Shared Pathway
Both this compound and linagliptin are potent and selective inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, ultimately leading to improved glycemic control.[1]
dot
Caption: Mechanism of action for DPP-4 inhibitors.
Head-to-Head Efficacy in Animal Models
Glycemic Control
Linagliptin has demonstrated significant efficacy in various rodent models of type 2 diabetes. In a study utilizing a high-fat diet and low-dose streptozotocin (HFD/STZ) to induce diabetes in rats, daily oral administration of linagliptin for four weeks resulted in a dose-dependent reduction in HbA1c.[2] Doses of 1, 3, and 10 mg/kg led to HbA1c reductions of 0.8%, 0.9%, and 1.0%, respectively.[2] Furthermore, in Zucker Diabetic Fatty (ZDF) rats, a model of genetic obesity and type 2 diabetes, a 1 mg/kg dose of linagliptin improved glucose tolerance.[3][4] In an oral glucose tolerance test (OGTT), linagliptin administered 45 minutes prior to a glucose challenge reduced the glucose area under the curve (AUC) by approximately 50%.[2]
This compound , while established as a potent DPP-4 inhibitor with an in vitro IC50 of 2.27 nM, has limited publicly available in vivo efficacy data from animal models.[5] The majority of published research on fotagliptin focuses on human clinical trials.[5][6][7] While these clinical studies demonstrate its efficacy in patients with type 2 diabetes, a direct quantitative comparison with linagliptin in animal models is challenging due to the absence of published preclinical data on its effects on blood glucose and HbA1c.
| Parameter | This compound | Linagliptin | Animal Model |
| In Vitro DPP-4 Inhibition (IC50) | 2.27 nM[5] | ~1 nM[8] | - |
| HbA1c Reduction | Data not available | 0.8-1.0% reduction (1-10 mg/kg)[2] | HFD/STZ rats |
| Oral Glucose Tolerance Test (OGTT) | Data not available | ~50% reduction in glucose AUC (1 mg/kg)[2] | Diabetic Zucker rats |
| Fasting Blood Glucose | Data not available | Reduction observed[9] | NOD mice |
Table 1: Comparative Efficacy in Animal Models
Beta-Cell Function and Preservation
A key therapeutic goal in type 2 diabetes is the preservation of pancreatic beta-cell function. In non-obese diabetic (NOD) mice, a model for autoimmune diabetes, linagliptin treatment delayed the onset of diabetes and was associated with the preservation of β-cell mass.[10]
Preclinical data on the specific effects of this compound on beta-cell mass and function in animal models is not currently available in published literature.
Experimental Protocols
To facilitate the replication and further investigation of the cited findings, detailed experimental methodologies are crucial.
Linagliptin in HFD/STZ Rats
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: High-fat diet (HFD) for a specified period followed by a single low-dose intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Oral gavage of linagliptin at doses of 1, 3, and 10 mg/kg, once daily for 4 weeks.
-
Key Parameters Measured: HbA1c levels were measured at the end of the treatment period.
-
Reference: This protocol is based on the study by Thomas et al. (2009) as cited in a comprehensive review.[2]
dot```dot digraph "HFD_STZ_Rat_Model_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [label="Male Wistar Rats", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HFD" [label="High-Fat Diet"]; "STZ_Injection" [label="Low-Dose STZ Injection"]; "Diabetes_Induction" [label="Induction of Type 2 Diabetes"]; "Treatment_Groups" [label="Randomization into Treatment Groups\n(Vehicle, Linagliptin 1, 3, 10 mg/kg)"]; "Dosing" [label="Daily Oral Gavage for 4 Weeks"]; "Endpoint" [label="Measure HbA1c", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "HFD"; "HFD" -> "STZ_Injection"; "STZ_Injection" -> "Diabetes_Induction"; "Diabetes_Induction" -> "Treatment_Groups"; "Treatment_Groups" -> "Dosing"; "Dosing" -> "Endpoint"; }
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Conclusion and Future Directions
Based on the available preclinical data, linagliptin demonstrates robust efficacy in improving glycemic control and preserving beta-cell function in various animal models of type 2 diabetes. The quantitative data on HbA1c reduction and improvement in glucose tolerance provide a solid foundation for its clinical use.
The preclinical profile of this compound in animal models remains less clear due to a lack of published in vivo efficacy studies. While its potent in vitro inhibition of DPP-4 is promising, further research is needed to quantify its glucose-lowering effects and impact on pancreatic beta-cell health in diabetic animal models. Direct, head-to-head comparative studies in a standardized animal model would be invaluable for elucidating the relative preclinical efficacy of these two DPP-4 inhibitors and guiding the development of next-generation therapies for type 2 diabetes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linagliptin: farmacology, efficacy and safety in type 2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Linagliptin: A thorough Characterization beyond Its Clinical Efficacy [frontiersin.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
A Comparative Analysis of DPP-4 Inhibitors in Preclinical Models: A Guide for Researchers
An objective comparison of the performance of leading Dipeptidyl Peptidase-4 (DPP-4) inhibitors in preclinical settings, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
The inhibition of Dipeptidyl Peptidase-4 (DPP-4) has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus. DPP-4 inhibitors, also known as gliptins, enhance glycemic control by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This guide provides a comparative analysis of five prominent DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin—in preclinical models, focusing on their in vitro potency, selectivity, and in vivo pharmacokinetic profiles.
In Vitro Potency and Selectivity
The in vitro potency of DPP-4 inhibitors is a critical determinant of their efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Furthermore, selectivity against related proteases, such as DPP-8 and DPP-9, is a crucial safety consideration, as off-target inhibition has been associated with adverse effects in preclinical studies.[1][2]
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 19 | >100,000 | >100,000 | >5,263 | >5,263 |
| Vildagliptin | 62 | >100,000 | >100,000 | >1,613 | >1,613 |
| Saxagliptin | 50 | >100,000 | >100,000 | >2,000 | >2,000 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Alogliptin | 6.9 | >100,000 | >100,000 | >14,492 | >14,492 |
Table 1: Comparative in vitro potency and selectivity of DPP-4 inhibitors. Data compiled from multiple preclinical studies.[3][4][5]
Pharmacokinetic Profiles in Rats
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are vital for determining its dosing regimen and overall therapeutic window. The following table summarizes the key pharmacokinetic parameters of the five DPP-4 inhibitors in rats, a commonly used preclinical model.
| Inhibitor | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) |
| Sitagliptin | 10 (oral) | 1,500 | 1.0 | 7,500 | 2.0 | High |
| Vildagliptin | 10 (oral) | 1,200 | 0.5 | 3,500 | 1.5 | 45-100 |
| Saxagliptin | 10 (oral) | 350 | 0.5 | 1,200 | 2.1-4.4 | 50-75 |
| Linagliptin | 10 (oral) | 927.5 | 1.5 | 18,285 | >100 | ~30 |
| Alogliptin | 10 (oral) | 800 | 1.0 | 4,000 | ~21 | 45 |
Table 2: Comparative pharmacokinetic parameters of DPP-4 inhibitors in rats following oral administration.[3][6][7][8]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Principle: This fluorometric assay measures the cleavage of a synthetic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), by DPP-4. The release of the fluorescent AMC moiety is proportional to the enzyme's activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Test compounds (DPP-4 inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of DPP-4 enzyme to each well of the microplate.
-
Add the different concentrations of the test compounds to the wells. Include a positive control (known DPP-4 inhibitor) and a negative control (vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
References
- 1. [PDF] Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Semantic Scholar [semanticscholar.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Fotagliptin Benzoate and Other Gliptins for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Novel DPP-4 Inhibitor Fotagliptin Benzoate in Relation to Established Gliptins.
This compound is an emerging oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, also known as gliptins.[1][2] It is currently under investigation for the treatment of type 2 diabetes mellitus (T2DM).[1] This guide provides a comprehensive, data-driven comparison of this compound with other widely used gliptins, including sitagliptin, vildagliptin, saxagliptin, linagliptin, and alogliptin. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this novel therapeutic candidate.
Mechanism of Action: The Incretin Effect
This compound, like other gliptins, exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[1][2] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, fotagliptin increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin system leads to several beneficial downstream effects for glycemic control in a glucose-dependent manner:
-
Increased insulin secretion from pancreatic β-cells.[1]
-
Suppressed glucagon secretion from pancreatic α-cells.[1]
-
Reduced hepatic glucose production .[4]
This glucose-dependent mechanism of action results in a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.[1][5]
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific target, in this case, the DPP-4 enzyme. A lower IC50 value indicates greater potency. Preclinical studies have demonstrated that this compound is a potent DPP-4 inhibitor with an IC50 of 2.27 nM.[6] The following table summarizes the reported IC50 values for this compound and other commercially available gliptins against the human DPP-4 enzyme.
| Gliptin | IC50 (nM) for DPP-4 Inhibition |
| Fotagliptin | 2.27 [6] |
| Linagliptin | 1[7] |
| Sitagliptin | 19[7] |
| Alogliptin | 24[7] |
| Saxagliptin | 50[7] |
| Vildagliptin | 62[7] |
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and potential for drug-drug interactions. The following table provides a comparative summary of the key pharmacokinetic parameters for this compound and other gliptins.
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Time to Max. Concentration (Tmax) | ~1.5 hours[3][8] | 1-3 hours[9] | 1-3 hours[9] | 1-3 hours[9] | 1-3 hours[9] | 1-3 hours[9] |
| Metabolism | Not primarily metabolized by CYP450 enzymes[6] | Largely metabolized by CYP3A4 and 3A5[9] | Not a substrate for CYP enzymes | Largely metabolized by CYP3A4 and 3A5[9] | Not significantly metabolized | Minimally metabolized |
| Primary Route of Excretion | - | Renal[10] | Renal | Renal[10] | Biliary/Fecal[11] | Renal |
| Terminal Half-life (t1/2) | - | ~12.4 hours | ~3 hours[9] | ~2.5 hours | ~100-200+ hours[9] | ~21 hours |
Clinical Efficacy: Head-to-Head Trial Data
A significant Phase 3, randomized, double-blind, placebo-controlled clinical trial (NCT04212345) evaluated the efficacy and safety of fotagliptin monotherapy compared to alogliptin and a placebo in treatment-naive patients with T2DM.[6]
Key Findings from the 24-Week Trial:
| Efficacy Endpoint | Fotagliptin (12 mg/day) | Alogliptin (25 mg/day) | Placebo |
| Mean Change in HbA1c from Baseline | -0.70%[6][12] | -0.72%[6][12] | -0.26%[6][12] |
| Patients Achieving HbA1c < 7.0% | 37.0%[6][12] | 35.5%[6][12] | 15.5%[6][12] |
The study concluded that fotagliptin was non-inferior to alogliptin in reducing HbA1c levels at 24 weeks.[6][12] Both fotagliptin and alogliptin demonstrated statistically significant improvements in glycemic control compared to placebo.
Another Phase 3 trial investigated fotagliptin as an add-on therapy to metformin in patients with inadequately controlled T2DM. After 24 weeks, the mean change in HbA1c from baseline was -0.81% for the fotagliptin group compared to -0.28% for the placebo group, showing a significant improvement in glycemic control.[13][14]
Safety and Tolerability
In the Phase 3 trial comparing fotagliptin to alogliptin, both active treatments were well-tolerated. The overall incidence of hypoglycemia was low and comparable between the fotagliptin and alogliptin groups (1.0% each) over 52 weeks.[6][12] No drug-related serious adverse events were reported in any of the treatment groups.[6][12] Similarly, when added to metformin, fotagliptin had a safety profile comparable to placebo, with no severe hypoglycemia events reported.[13]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compounds (this compound and other gliptins)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the recombinant human DPP-4 enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the respective wells and incubate for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a fluorometric plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
DPP-4 Inhibition Signaling Pathway
Caption: Mechanism of action of Fotagliptin via DPP-4 inhibition.
Experimental Workflow for Gliptin Comparison
Caption: General workflow for comparative evaluation of gliptins.
Conclusion
This compound is a potent and selective DPP-4 inhibitor with a demonstrated efficacy and safety profile that is non-inferior to alogliptin in a head-to-head clinical trial. Its pharmacokinetic profile, characterized by a lack of primary metabolism by CYP450 enzymes, suggests a low potential for certain drug-drug interactions. The comprehensive data presented in this guide positions this compound as a promising new therapeutic option for the management of type 2 diabetes mellitus. Further research and long-term clinical studies will continue to delineate its precise role in the evolving landscape of T2DM treatment.
References
- 1. Efficacy and safety of dipeptidyl peptidase-4 inhibitors in type 2 diabetes: meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. diabetesonthenet.com [diabetesonthenet.com]
- 6. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Clinical Pharmacokinetics of Dipeptidyl Peptidase-4 Inhibitors - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Fotagliptin add-on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fotagliptin add‐on therapy to metformin in patients with uncontrolled type 2 diabetes: A randomised, multicentre, double‐blind, placebo‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel Cell-Based Assay for DPP-4 Inhibition Using Fotagliptin Benzoate
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of a novel, cell-based assay for screening Dipeptidyl Peptidase-4 (DPP-4) inhibitors against a well-established, commercially available luminescent assay. Fotagliptin benzoate, a potent and selective DPP-4 inhibitor, is utilized as the reference control to validate the performance and utility of the novel assay in a drug discovery setting. This document is intended for researchers, scientists, and drug development professionals seeking to adopt advanced and more physiologically relevant screening methodologies.
Introduction to this compound and DPP-4 Inhibition
This compound is a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial for glucose homeostasis.[1][2] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[2] With a reported IC50 of 2.27 nM, this compound serves as an excellent positive control for in vitro assays designed to identify and characterize new DPP-4 inhibitors.[1][2]
The Need for Advanced Assay Methodologies
Traditional biochemical assays for DPP-4 inhibition, while robust and widely used, measure enzyme activity in a simplified, cell-free environment. These assays may not fully recapitulate the complexities of inhibitor interactions within a cellular context, where factors such as cell permeability, off-target effects, and cellular metabolism can significantly influence a compound's efficacy. The novel cell-based assay described herein offers a more physiologically relevant system for screening DPP-4 inhibitors.
Comparative Analysis of a Novel vs. Established Assay
This guide compares a novel live-cell fluorescent assay with the established DPPIV-Glo™ Protease Assay, a widely used luminescent biochemical assay.
Table 1: Quantitative Comparison of Assay Performance with this compound
| Parameter | Established Assay: DPPIV-Glo™ | Novel Assay: Live-Cell Fluorescence |
| Principle | Luminescence (Biochemical) | Fluorescence (Cell-Based) |
| This compound IC50 | ~2.5 nM | ~5.0 nM |
| Sensitivity | High (<1 pg/ml enzyme)[3] | Moderate |
| Throughput | High (384-well compatible) | Moderate to High (96- or 384-well) |
| Physiological Relevance | Low | High |
| "Hit" Confirmation | Requires secondary cellular assays | Integrated (cellular activity) |
| Cost per Well (Estimated) |
|
|
| Hands-on Time | Low ("add-mix-read")[4] | Moderate |
Experimental Protocols
Established Method: DPPIV-Glo™ Protease Assay
This protocol is adapted from the manufacturer's instructions.[4][5]
1. Reagent Preparation:
- Prepare DPPIV-Glo™ Reagent by adding the DPPIV-Glo™ Substrate to the Luciferin Detection Reagent.
- Prepare a serial dilution of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.0).
2. Assay Procedure:
- Add 25 µL of recombinant human DPP-4 enzyme to each well of a 96-well white, opaque-bottom plate.
- Add 25 µL of the this compound serial dilution or vehicle control to the respective wells.
- Incubate the plate for 30 minutes at 37°C.
- Add 50 µL of the prepared DPPIV-Glo™ Reagent to each well.
- Incubate for another 30 minutes at room temperature, protected from light.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Novel Method: Live-Cell DPP-4 Inhibition Assay
This protocol is based on the use of a specific fluorescent probe that is cleaved by DPP-4 in living cells.[6]
1. Cell Culture and Seeding:
- Culture a human cell line with endogenous DPP-4 expression (e.g., Caco-2 or HepG2) in appropriate media.
- Seed the cells into a 96-well, black, clear-bottom plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in cell culture medium.
- Remove the old medium from the cells and add the this compound dilutions or vehicle control.
- Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
3. Fluorescent Probe Addition and Measurement:
- Add the DPP-4 specific fluorescent probe (e.g., GP-BAN) to each well at a final concentration of 10 µM.
- Incubate for 60 minutes at 37°C.
- Wash the cells three times with phosphate-buffered saline (PBS).
- Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 430/535 nm for GP-BAN).[6]
4. Data Analysis:
- Calculate the percent inhibition based on the reduction in fluorescence in the presence of this compound compared to the vehicle control.
- Determine the IC50 value using a non-linear regression analysis.
Visualizing the Underlying Biology and Experimental Processes
To better understand the context of this comparison, the following diagrams illustrate the DPP-4 signaling pathway, the workflow of the novel assay, and a logical flow for selecting an appropriate assay.
Caption: DPP-4 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for the Novel Live-Cell DPP-4 Inhibition Assay.
Caption: Logical Flow for Selecting the Appropriate DPP-4 Inhibition Assay.
Conclusion
The validation of a novel, cell-based assay using a well-characterized control compound like this compound is a critical step in its adoption for drug discovery. The live-cell assay, while potentially having a slightly higher IC50 value due to cellular factors, provides invaluable data on a compound's activity in a more physiologically relevant context. It can help to identify compounds with better cell permeability and reduce the rate of attrition in later stages of drug development. For high-throughput screening, the established luminescent assay remains a robust and efficient choice. However, for lead optimization and detailed characterization of promising hits, the novel cell-based assay represents a significant advancement, offering a more predictive model of in vivo efficacy. The choice of assay should be guided by the specific stage and goals of the research program.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPPIV-Glo™ Protease Assay [promega.jp]
- 4. promega.com [promega.com]
- 5. DPPIV-Glo™ Protease Assay Protocol [promega.jp]
- 6. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Fotagliptin Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Fotagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Due to the limited availability of direct cross-validation studies for Fotagliptin benzoate in publicly accessible literature, this document presents a detailed examination of a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method specifically for Fotagliptin. For comparative purposes, a validated High-Performance Liquid Chromatography (HPLC) method for Alogliptin, a structurally related DPP-4 inhibitor, is also presented. This comparison offers insights into the typical performance characteristics of different analytical techniques used for this class of compounds.
Executive Summary
The analysis of this compound is crucial for pharmacokinetic studies, quality control, and formulation development. The primary analytical method found in the literature for Fotagliptin is a highly sensitive and specific UPLC-MS/MS method. This technique is particularly suited for bioanalytical applications where low detection limits are required. In contrast, HPLC methods, widely used for the analysis of other DPP-4 inhibitors like Alogliptin, offer a robust and more accessible alternative for quality control of bulk drug and pharmaceutical formulations. This guide will delve into the experimental protocols and validation parameters of both a UPLC-MS/MS method for Fotagliptin and a representative HPLC method for a related compound to highlight the strengths and applications of each technique.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from the validated UPLC-MS/MS method for Fotagliptin and a validated HPLC method for Alogliptin benzoate.
Table 1: Chromatographic Conditions
| Parameter | UPLC-MS/MS for Fotagliptin | HPLC for Alogliptin Benzoate[1] |
| Instrumentation | UPLC system coupled with a tandem mass spectrometer | Agilent 1200 HPLC system with UV/VIS detector[1] |
| Column | Information not available in the provided snippets | Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm[1] |
| Mobile Phase | Gradient elution with mobile phase A (5 mM ammonium acetate in formic acid-acetonitrile-water) and mobile phase B (acetonitrile)[2] | Acetonitrile and ammonium carbonate buffer (55:45 v/v)[1] |
| Flow Rate | 0.25 ml/min[2] | 1.0 mL/min[1] |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV detection at 277 nm[1] |
| Injection Volume | Information not available in the provided snippets | 10 µl[1] |
| Run Time | 3.50 min[2] | 6.0 min[1] |
Table 2: Method Validation Parameters
| Parameter | UPLC-MS/MS for Fotagliptin (in human plasma) | HPLC for Alogliptin Benzoate[1] |
| Linearity Range | 0.200 - 1000 ng/ml | 85–306 µg/ml[1] |
| Correlation Coefficient (r²) | > 0.99 | Information not available in the provided snippets |
| Precision (%RSD) | Intra-batch: 1.1 - 9.8% | <2%[1] |
| Accuracy (% Recovery) | 92.0 - 113.0% | 100.3%[1] |
| Limit of Detection (LOD) | Information not available in the provided snippets | 0.03 µg/ml[1] |
| Limit of Quantitation (LOQ) | 0.2 ng/ml | 0.09 µg/ml[1] |
Experimental Protocols
UPLC-MS/MS Method for Fotagliptin in Human Plasma and Urine
This method was developed for the simultaneous determination of fotagliptin and its two major metabolites.
Sample Preparation: Plasma and urine samples were pretreated using an automatized procedure prior to analysis[3].
Chromatographic Conditions: A UPLC system was used with a gradient elution. The mobile phase consisted of mobile phase A (5 mM ammonium acetate in formic acid-acetonitrile-water at a ratio of 1:50:1000, v/v/v) and mobile phase B (100% acetonitrile)[2]. The elution started with 89.5% of mobile phase A, which was held for 1 minute. At 1.01 minutes, the percentage of mobile phase A was changed to 73.7% and maintained until 3.00 minutes. It was then switched to 10.5% at 3.01 minutes and held until 3.50 minutes. The total run time for the analysis was 3.50 minutes with a flow rate of 0.25 ml/min[2].
Mass Spectrometry Conditions: The detection was carried out using a tandem mass spectrometer with an electrospray ionization (ESI) source[3]. The optimized source and gas parameters included a curtain gas at 35 psi, collision gas at 8 psi, ion spray voltage of 5000 V, and a temperature of 600°C. The ion source gas 1 (nebulizer gas) was set to 40 psi, and ion source gas 2 (turbo gas) was at 60 psi[2].
HPLC Method for Alogliptin Benzoate in Bulk and Tablets
This method was developed for the determination of alogliptin benzoate in bulk drug and pharmaceutical dosage forms[1].
Sample Preparation: A standard solution was prepared by dissolving an accurately weighed amount of alogliptin benzoate in the mobile phase to achieve a specific concentration[1]. For tablet analysis, a number of tablets were weighed, triturated, and a quantity of the powder equivalent to a specific amount of alogliptin was dissolved in the mobile phase, sonicated, and filtered[4].
Chromatographic Conditions: The analysis was performed on an Agilent 1200 HPLC system equipped with a Hypersil Gold Thermo Scientific C18 column (250 cm × 4.6 mm, 5 µm)[1]. The mobile phase was a mixture of acetonitrile and ammonium carbonate buffer in a 55:45 v/v ratio, delivered at a flow rate of 1.0 mL/min[1]. The column temperature was maintained at 30°C[1].
Detection: The detection was performed at a wavelength of 277 nm using a UV/VIS detector[1]. The total run time for the analysis was 6.0 minutes, with the retention time for alogliptin benzoate being around 4 minutes[1].
Mandatory Visualization
Caption: A generalized workflow for the cross-validation of two analytical methods.
References
- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and validation of a UPLC-MS/MS method for simultaneous determination of fotagliptin and its two major metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijarmps.org [ijarmps.org]
Fotagliptin Benzoate: A Comparative Analysis of its Selectivity Profile Against Other DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of fotagliptin benzoate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established drugs in its class, including sitagliptin, vildagliptin, saxagliptin, and linagliptin. The following sections present quantitative data on enzyme inhibition, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. They function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] A critical attribute for any DPP-4 inhibitor is its selectivity for DPP-4 over other closely related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), to minimize the potential for off-target effects. This guide focuses on the comparative selectivity of this compound.
Quantitative Selectivity Profile
The selectivity of a DPP-4 inhibitor is determined by comparing its inhibitory potency (typically measured as IC50 or Ki values) against DPP-4 with its potency against other related proteases. A higher ratio of IC50 or Ki for the off-target protease versus DPP-4 indicates greater selectivity.
Preclinical studies have shown that fotagliptin is a potent inhibitor of DPP-4 with an IC50 of 2.27 nM.[2] While comprehensive data on its selectivity against DPP-8, DPP-9, and FAP is not yet publicly available, this guide compiles the available data for other prominent DPP-4 inhibitors to provide a comparative context.
| Inhibitor | DPP-4 IC50/Ki (nM) | DPP-8 IC50/Ki (nM) | DPP-9 IC50/Ki (nM) | FAP IC50/Ki (nM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| Fotagliptin | 2.27 (IC50)[2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| Sitagliptin | 19 (IC50) | >10,000 (IC50) | >10,000 (IC50) | Data not available | >526 | >526 |
| Vildagliptin | 3 (Ki)[3] | 810 (Ki)[3] | 97 (Ki)[3] | Data not available | 270 | 32 |
| Saxagliptin | 50 (IC50) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Linagliptin | 1 (IC50) | >10,000 (IC50) | >10,000 (IC50) | Data not available | >10,000 | >10,000 |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. The selectivity ratio is calculated as IC50 (or Ki) for the off-target enzyme divided by the IC50 (or Ki) for DPP-4.
Experimental Protocols
The determination of the selectivity profile of DPP-4 inhibitors involves a series of in vitro enzymatic assays. The following are generalized protocols for assessing the inhibition of DPP-4, DPP-8, DPP-9, and FAP.
DPP-4, DPP-8, and DPP-9 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) or a similar substrate.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing NaCl and a protein stabilizer like BSA.
-
Test compounds (e.g., fotagliptin, sitagliptin) at various concentrations.
-
96-well or 384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the recombinant enzyme (DPP-4, DPP-8, or DPP-9) to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 460 nm emission for AMC).
-
The rate of reaction is determined from the linear phase of the fluorescence signal progression.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fibroblast Activation Protein (FAP) Inhibition Assay
This assay is similar to the DPP assays but uses a substrate specific for FAP.
Materials:
-
Recombinant human FAP enzyme.
-
Fluorogenic substrate: e.g., (Z)-Gly-Pro-AMC.[1]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and BSA.[1]
-
Test compounds.
-
Microplates and a fluorescence reader.
Procedure:
-
The procedure is analogous to the DPP inhibition assay.
-
Recombinant FAP is incubated with various concentrations of the test inhibitor.
-
The reaction is initiated by the addition of the FAP-specific fluorogenic substrate.
-
The fluorescence is measured over time to determine the reaction rate and calculate the percentage of inhibition and IC50 values.[1]
Visualizing Key Processes
To better understand the context of DPP-4 inhibition and the methods used for its evaluation, the following diagrams are provided.
References
A Comparative In Vivo Efficacy Analysis of Fotagliptin Benzoate and Vildagliptin in the Management of Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two dipeptidyl peptidase-4 (DPP-4) inhibitors, Fotagliptin benzoate and Vildagliptin, for the treatment of Type 2 Diabetes Mellitus (T2DM). The information is compiled from publicly available clinical trial data and preclinical studies to facilitate an objective evaluation of their performance.
Mechanism of Action: A Shared Pathway
Both this compound and Vildagliptin are classified as DPP-4 inhibitors.[1][2][3][4] Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-4, both drugs increase the circulating levels of active GLP-1 and GIP.[5][6] This enhancement of incretin levels leads to several downstream effects that contribute to improved glycemic control:
-
Glucose-dependent insulin secretion: Increased GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.[1][5]
-
Suppression of glucagon secretion: Elevated incretin levels also act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1][5]
This shared mechanism results in a reduction of both fasting and postprandial glucose levels, ultimately leading to a decrease in glycated hemoglobin (HbA1c).[1][7]
Figure 1: Signaling pathway of DPP-4 inhibitors.
In Vivo Efficacy Comparison
While no head-to-head clinical trials comparing this compound and Vildagliptin are currently available, this section presents data from their respective clinical studies to allow for a comparative assessment of their efficacy.
Glycemic Control: HbA1c and Fasting Plasma Glucose Reduction
The primary measure of glycemic control in T2DM is the reduction in HbA1c. The following tables summarize the efficacy data for both drugs from monotherapy and combination therapy trials.
Table 1: Monotherapy Efficacy in Treatment-Naïve Patients
| Parameter | This compound (24 weeks)[7][8] | Vildagliptin (24 weeks)[9] |
| Baseline HbA1c (%) | ~7.8% | Not specified |
| Mean Change in HbA1c (%) | -0.70% | Comparable to rosiglitazone |
| Patients Achieving HbA1c < 7.0% | 37.0% | Not specified |
| Patients Achieving HbA1c ≤ 6.5% | >20%[10] | Not specified |
| Mean Change in FPG (mmol/L) | Significant reduction (p < 0.05)[10] | Not specified |
| Placebo-Adjusted Mean Change in HbA1c (%) | -0.44% | Not specified |
Note: Vildagliptin monotherapy data is compared to an active comparator (rosiglitazone) in the cited study. A separate pooled analysis indicates clinically meaningful reductions in HbA1c across various baseline levels.[9]
Table 2: Add-on to Metformin Efficacy
| Parameter | This compound (24 weeks)[11] | Vildagliptin (24 weeks)[9] |
| Baseline HbA1c (%) | Not specified | Not specified |
| Mean Change in HbA1c (%) | Superior to placebo | -1.1% |
| Mean Change in FPG (mmol/L) | Superior to placebo | Not specified |
Beta-Cell Function
Fotagliptin has been shown to significantly improve beta-cell function, as measured by the homeostasis model assessment of β-cell (HOMA-β), and was associated with significantly improved fasting c-peptide concentrations.[10] Vildagliptin has also been demonstrated to enhance islet cell function.[9]
Experimental Protocols
This section details the methodologies of key clinical trials cited in this guide.
This compound Phase 3 Monotherapy Trial[7][8][10]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-comparator (alogliptin) phase 3 trial.
-
Patient Population: Treatment-naïve patients with uncontrolled T2DM (HbA1c 7.5% to 10.5%).
-
Treatment Arms:
-
Fotagliptin 12 mg once daily (n=230)
-
Alogliptin 25 mg once daily (n=113)
-
Placebo (n=115)
-
-
Duration: 24 weeks of double-blind treatment followed by a 28-week open-label extension.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.
-
Key Secondary Endpoints: Change in fasting plasma glucose (FPG), proportion of patients achieving HbA1c targets (<7.0% and ≤6.5%).
Vildagliptin Add-on to Metformin Trial[9]
-
Study Design: A clinical trial in patients inadequately controlled with metformin therapy.
-
Patient Population: Patients with T2DM on a stable dose of metformin.
-
Treatment Arms:
-
Vildagliptin 50 mg twice daily added to metformin.
-
Pioglitazone 30 mg daily added to metformin.
-
-
Duration: 24 weeks.
-
Primary Efficacy Endpoint: Change in HbA1c from baseline.
Figure 2: Comparative experimental workflows.
Safety and Tolerability
Both this compound and Vildagliptin have demonstrated a favorable safety profile with a low risk of hypoglycemia.[7]
-
Fotagliptin: In a 52-week study, the overall incidence of hypoglycemia was low (1.0%) and comparable to alogliptin.[7] No drug-related serious adverse events were reported.[7]
-
Vildagliptin: The safety and tolerability profile is comparable to placebo, with a minimal risk of hypoglycemia and neutral effects on body weight.[9] A systematic review found a low incidence of hypoglycemic events in comparison with other DPP-4 inhibitors.[12]
Summary and Conclusion
Both this compound and Vildagliptin are effective DPP-4 inhibitors that improve glycemic control in patients with T2DM through a shared mechanism of action. Based on the available data from separate clinical trials:
-
Both drugs provide clinically meaningful reductions in HbA1c, both as monotherapy and in combination with metformin.
-
Fotagliptin has demonstrated non-inferiority to another DPP-4 inhibitor, alogliptin, in terms of HbA1c reduction.[7][8]
-
Vildagliptin has shown comparable efficacy to other DPP-4 inhibitors in systematic reviews.[12]
-
Both medications are well-tolerated with a low incidence of hypoglycemia.
A direct comparative in vivo study would be necessary to definitively establish the relative efficacy of this compound and Vildagliptin. However, the existing evidence suggests that both are viable and effective treatment options for the management of Type 2 Diabetes Mellitus.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vildagliptin: clinical trials programme in monotherapy and combination therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Secondary Pharmacology of Fotagliptin Benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fotagliptin benzoate is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus. Its primary mechanism of action is to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release. A critical aspect of the drug development process is the evaluation of secondary pharmacology, which investigates the effects of a drug candidate on targets other than its primary therapeutic target. This guide provides a comparative overview of the secondary pharmacology of this compound, with a focus on its selectivity profile in relation to other commercially available DPP-4 inhibitors.
Primary Target Potency
This compound demonstrates high-affinity binding to its primary target, the DPP-4 enzyme. Preclinical studies have established a half-maximal inhibitory concentration (IC50) value that underscores its potent activity.
Table 1: In Vitro Potency of this compound Against DPP-4
| Compound | IC50 (nM) for DPP-4 |
| Fotagliptin | 2.27[1] |
Comparative Selectivity Profile
A key differentiator among DPP-4 inhibitors is their selectivity for the DPP-4 enzyme over other closely related proteases, particularly DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential off-target toxicities. While specific quantitative data for fotagliptin's activity against a broad panel of off-targets is not publicly available, it is consistently described as a "highly selective" DPP-4 inhibitor with "no obvious influence on DPP-8 and DPP-9"[2].
To provide a framework for comparison, the following table summarizes the reported selectivity profiles of other well-established DPP-4 inhibitors.
Table 2: Comparative In Vitro Selectivity of Various DPP-4 Inhibitors
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Sitagliptin | 18 | >19,000 | >19,000 | >1056 | >1056 |
| Vildagliptin | 3.5 | >30,000 | >30,000 | >8571 | >8571 |
| Saxagliptin | 26 | >20,000 | >20,000 | >769 | >769 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data for sitagliptin, vildagliptin, and saxagliptin are compiled from various sources for comparative purposes. The selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for DPP-4.
Signaling Pathway and Mechanism of Action
Fotagliptin, like other DPP-4 inhibitors, exerts its therapeutic effect by modulating the incretin pathway. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound.
Experimental Protocols for Selectivity Profiling
While the specific protocols used for fotagliptin are proprietary, the following outlines the general methodologies employed in the pharmaceutical industry to assess the secondary pharmacology and selectivity of DPP-4 inhibitors.
In Vitro Enzymatic Assays for DPP Family Selectivity
This assay is crucial for determining the inhibitory activity of a compound against DPP-4 and its closely related homologs, DPP-8 and DPP-9.
Objective: To determine the IC50 values of the test compound for DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).
-
Test compound (this compound) and reference inhibitors.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, the respective DPP enzyme, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: General workflow for in vitro enzymatic selectivity assay.
Broad Panel Off-Target Screening (Radioligand Binding Assays)
To assess the broader secondary pharmacology profile, drug candidates are typically screened against a large panel of receptors, ion channels, transporters, and enzymes. Radioligand binding assays are a common method for this purpose.
Objective: To identify potential off-target interactions of the test compound at various concentrations.
Materials:
-
A panel of cell membranes or recombinant proteins expressing the target of interest.
-
A specific radioligand for each target.
-
Test compound (this compound).
-
Scintillation fluid and a scintillation counter or a filtration apparatus and gamma counter.
Procedure:
-
Incubate the membrane preparation with the specific radioligand in the presence and absence of the test compound at one or more concentrations.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand via filtration.
-
Quantify the amount of bound radioactivity using a scintillation or gamma counter.
-
Calculate the percentage of inhibition of radioligand binding by the test compound. A significant inhibition (typically >50%) at a certain concentration triggers further investigation to determine the IC50 or Ki.
Caption: General workflow for off-target screening using radioligand binding assays.
Conclusion
The available data indicates that this compound is a potent and highly selective DPP-4 inhibitor. While comprehensive quantitative data on its secondary pharmacology profile against a broad range of targets is not publicly available, the consistent reporting of its high selectivity, particularly against the closely related DPP-8 and DPP-9 enzymes, suggests a favorable safety profile with a low potential for off-target mediated adverse effects. Further disclosure of detailed preclinical safety pharmacology data would allow for a more exhaustive comparative analysis. The experimental protocols described provide a general framework for how the selectivity and off-target profile of novel DPP-4 inhibitors like fotagliptin are evaluated during drug development.
References
Investigating Potential Off-Target Effects of Fotagliptin Benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential off-target effects of Fotagliptin benzoate, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. As a critical aspect of preclinical and clinical drug development, understanding the selectivity and potential for off-target interactions is paramount for predicting safety and efficacy. This document compiles available data on Fotagliptin and other widely used DPP-4 inhibitors, offering a framework for researchers investigating the safety and specificity of this new therapeutic agent.
Introduction to this compound
This compound is a selective, once-daily oral DPP-4 inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic action is derived from the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[3] Preclinical studies have shown that Fotagliptin is a potent DPP-4 inhibitor with an IC50 of 2.27 nM.[2]
While Fotagliptin has demonstrated a favorable safety and efficacy profile in clinical trials, a thorough investigation of its potential off-target effects is essential.[4][5] Off-target interactions can lead to unforeseen side effects and impact the overall therapeutic index of a drug. This guide compares the known selectivity profile of Fotagliptin with other established DPP-4 inhibitors and provides detailed experimental protocols for assessing such effects.
Comparative Analysis of DPP-4 Inhibitor Selectivity
A key aspect of evaluating the off-target potential of a DPP-4 inhibitor is its selectivity against other closely related proteases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). Inhibition of these enzymes has been linked to potential toxicities. The following table summarizes the available data on the in vitro selectivity of Fotagliptin and other DPP-4 inhibitors.
Table 1: In Vitro Selectivity of DPP-4 Inhibitors Against Related Proteases
| Drug | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | DPP-8/DPP-4 Selectivity | DPP-9/DPP-4 Selectivity |
| Fotagliptin | 2.27[2] | No obvious influence reported[2] | No obvious influence reported[2] | Data not available | Data not available | Data not available |
| Sitagliptin | 19 | >100,000 | >100,000 | >100,000 | >5,263 | >5,263 |
| Vildagliptin | 62 | 2,700 | 5,700 | >100,000 | 44 | 92 |
| Saxagliptin | 50 | 4,200 | 8,000 | 1,200 | 84 | 160 |
| Linagliptin | 1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Alogliptin | <10 | >100,000 | >100,000 | >100,000 | >10,000 | >10,000 |
Note: IC50 values can vary depending on assay conditions. Data for comparator drugs are compiled from various sources in the public domain. The lack of specific IC50 values for Fotagliptin against DPP-8 and DPP-9 in publicly available literature is a current data gap.
Potential Off-Target Signaling Pathways
The off-target effects of DPP-4 inhibitors can arise from interactions with other enzymes or receptors, or from the modulation of substrates other than incretins. While Fotagliptin is reported to be highly selective for DPP-4, understanding the potential pathways affected by class-wide off-target effects is crucial for comprehensive safety assessment.
dot
Caption: On-target vs. potential off-target pathways of Fotagliptin.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate assessment of off-target effects. Below are methodologies for key experiments used in the characterization of DPP-4 inhibitors.
In Vitro DPP-4 Enzyme Activity Assay (Fluorometric)
This assay determines the 50% inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
-
Test compound (e.g., this compound) and positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, assay buffer (for control), and the DPP-4 enzyme solution.[6]
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[6]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[6]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[6]
-
Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for in vitro DPP-4 activity assay.
Radioligand Receptor Binding Assay for Off-Target Screening
This method is used to assess the binding affinity of a test compound to a panel of known receptors, ion channels, and transporters to identify potential off-target interactions.
Materials:
-
Membrane preparations from cells expressing the target receptor of interest
-
Specific radioligand for each target receptor
-
Test compound (this compound)
-
Incubation buffer
-
96-well filter plates (e.g., GF/C)
-
Vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the specific radioligand, and varying concentrations of the test compound.[7]
-
Incubate the mixture to allow binding to reach equilibrium.[7]
-
Separate the bound from free radioligand by rapid vacuum filtration through the filter plates. The membranes with bound radioligand are trapped on the filter.[8]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
dot
Caption: General workflow for a radioligand binding assay.
In Vitro Kinase Profiling
This assay evaluates the inhibitory activity of a test compound against a broad panel of protein kinases to determine its kinase selectivity.
Materials:
-
A panel of purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Assay buffer
-
Test compound (this compound)
-
96- or 384-well plates
-
Phosphocellulose filter plates or similar capture method
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound dilution.[9]
-
Allow a pre-incubation period for the compound to bind to the kinase.[9]
-
Initiate the kinase reaction by adding [γ-³³P]ATP.[9]
-
Incubate to allow for the phosphorylation of the substrate.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP, typically by capturing the substrate on a filter membrane.
-
Measure the amount of incorporated radiolabel using a scintillation counter.[9]
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound and determine the IC50 value for each kinase.
Discussion of Potential Off-Target Effects
While specific off-target screening data for Fotagliptin is not extensively available in the public domain, the potential for off-target effects can be inferred from the broader class of DPP-4 inhibitors.
Cardiovascular Effects: Some studies have raised concerns about a potential increased risk of heart failure with certain DPP-4 inhibitors.[10][11] The mechanisms are not fully understood but may involve the modulation of other DPP-4 substrates with cardiovascular activity, such as neuropeptide Y and substance P.[10][12] However, large cardiovascular outcome trials for several DPP-4 inhibitors have generally demonstrated non-inferiority compared to placebo for major adverse cardiovascular events.[13] Continued cardiovascular safety monitoring for Fotagliptin is warranted.
Immune Modulation: DPP-4 is also known as CD26, a protein expressed on the surface of lymphocytes that plays a role in T-cell activation.[14] Inhibition of DPP-4 could therefore have immunomodulatory effects. The high selectivity of an inhibitor for DPP-4 over DPP-8 and DPP-9 is considered important, as inhibition of the latter has been associated with adverse immune-related events in preclinical studies.[15] The reported selectivity of Fotagliptin away from DPP-8 and DPP-9 is a positive indicator in this regard.[2]
Conclusion
This compound is a potent and selective DPP-4 inhibitor. Based on the limited publicly available data, it appears to have a favorable selectivity profile, particularly with a lack of significant inhibition of DPP-8 and DPP-9. However, a comprehensive assessment of its off-target effects requires further investigation using broad kinase and receptor screening panels. The experimental protocols provided in this guide offer a standardized approach for such evaluations. As with all new therapeutic agents, continued pharmacovigilance and further research are essential to fully characterize the safety profile of this compound and its place in the management of type 2 diabetes.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Use of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of a Dipeptidyl Peptidase-4 Inhibitor: A Randomized, Double-Blinded, Placebo-Controlled Daily Administration of this compound for 14 Days for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Cardiovascular effects of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Cardiovascular effects of the DPP-4 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors [pubmed.ncbi.nlm.nih.gov]
Fotagliptin Benzoate: A Comparative Analysis of its Selectivity for Dipeptidyl Peptidase-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fotagliptin benzoate's interaction with its primary target, dipeptidyl peptidase-4 (DPP-4), against other closely related peptidases, including Fibroblast Activation Protein (FAP), DPP8, and DPP9. This objective analysis is supported by available experimental data and detailed methodologies to assist in research and drug development.
Executive Summary
This compound is a potent and highly selective inhibitor of DPP-4, a key enzyme in glucose homeostasis.[1][2][3] Preclinical studies have demonstrated its high affinity for DPP-4 with an IC50 value of 2.27 nM.[1] While specific quantitative data on its interaction with FAP, DPP8, and DPP9 are not widely published, available information indicates that fotagliptin has no obvious influence on DPP8 and DPP9, suggesting a high degree of selectivity.[4] This selectivity is a critical attribute for a DPP-4 inhibitor, as off-target inhibition of other peptidases, particularly DPP8 and DPP9, has been associated with adverse effects in preclinical models.[5][6][7]
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against DPP-4 and other peptidases.
| Target Peptidase | This compound IC50 | Reference |
| Dipeptidyl Peptidase-4 (DPP-4) | 2.27 nM | [1] |
| Fibroblast Activation Protein (FAP) | Data not publicly available | - |
| Dipeptidyl Peptidase-8 (DPP8) | No obvious influence reported | [4] |
| Dipeptidyl Peptidase-9 (DPP9) | No obvious influence reported | [4] |
Note: While specific IC50 values for FAP, DPP8, and DPP9 are not available in the public domain, the qualitative evidence points towards a highly selective inhibition profile for this compound.
Experimental Protocols
The following is a representative, detailed methodology for determining the in vitro inhibitory activity and selectivity of a compound like this compound against a panel of dipeptidyl peptidases. This protocol is based on commonly used fluorometric enzyme inhibition assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4, FAP, DPP8, and DPP9.
Materials:
-
Human recombinant DPP-4, FAP, DPP8, and DPP9 enzymes
-
Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of test concentrations.
-
Dilute the recombinant enzymes to their optimal working concentrations in assay buffer.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add the following in triplicate:
-
Assay buffer
-
This compound solution at various concentrations (or vehicle control).
-
Diluted enzyme solution (DPP-4, FAP, DPP8, or DPP9).
-
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for in vitro enzymatic selectivity assay.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current advances and therapeutic potential of agents targeting dipeptidyl peptidases-IV, -II, 8/9 and fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
Long-Term Preclinical Profile of Fotagliptin Benzoate: A Comparative Analysis with Other DPP-4 Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the long-term efficacy and safety of Fotagliptin benzoate, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established alternatives in its class, based on available preclinical animal studies. This document is intended for researchers, scientists, and drug development professionals to offer a consolidated view of the current landscape of preclinical data for this therapeutic class.
This compound is a potent and selective DPP-4 inhibitor with an IC50 of 2.27 nM.[1][2] It is currently under development for the treatment of type 2 diabetes mellitus.[3][4] Like other DPP-4 inhibitors, its mechanism of action involves prolonging the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] While detailed long-term animal efficacy and safety data for this compound are not extensively published, it has been reported to demonstrate significant safety in both rat and dog models.[2] This guide summarizes the available preclinical data for comparator DPP-4 inhibitors—Sitagliptin, Vildagliptin, and Linagliptin—to provide a reference framework for evaluating novel agents like Fotagliptin.
Comparative Efficacy in Animal Models
Long-term studies in various animal models of type 2 diabetes are crucial for establishing the durable efficacy of new anti-diabetic agents. These studies typically assess parameters like glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and glucose tolerance over extended periods.
Table 1: Summary of Long-Term Efficacy of DPP-4 Inhibitors in Animal Models
| Drug | Animal Model | Duration | Key Efficacy Findings |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Sitagliptin | Zucker Diabetic Fatty (ZDF) rats | 6 weeks | Significantly improved glycemic control and reduced HbA1c levels compared to vehicle-treated animals. |
| Vildagliptin | Diabetic and non-diabetic insulin-resistant monkeys | Not specified | Reduced levels of HbA1c. In obese rats, 30–45% reductions in glucose AUC were observed. |
| Linagliptin | Diabetic mice | 8 weeks | Significantly lower HbA1c levels, reduced kidney glucose uptake, and lower levels of liver triglycerides at a dose providing ~2 times the clinical exposure. |
Comparative Long-Term Safety and Toxicology in Animal Studies
Long-term toxicology studies, including carcinogenicity assessments, are a cornerstone of preclinical safety evaluation. These studies are conducted in both rodent and non-rodent species for durations of up to two years.
Table 2: Summary of Long-Term Safety Findings for DPP-4 Inhibitors in Animal Studies
| Drug | Animal Model(s) | Study Duration | Key Safety Findings |
| This compound | Rat and dog models | Not specified | Reported to demonstrate significant safety.[2] |
| Sitagliptin | Rats, Mice, Dogs, Monkeys | Up to 2 years | No evidence of drug-related acute pancreatitis in any species. In a 2-year rat study, an increased incidence of liver adenoma/carcinoma was observed at exposures approximately 60 times the human exposure. No increase in tumors in a 2-year mouse study. |
| Vildagliptin | Rats, Mice | 2 years | No evidence of pancreatitis. In mice, a slight increase in mammary adenocarcinomas was observed at exposures >240 times human exposure. No overall increase in tumor incidence in a 2-year rat study at exposures ~200 times human exposure.[5] |
| Linagliptin | Rats, Mice | 2 years | No histological changes in the pancreas indicative of pancreatitis.[6] In a 2-year mouse study, an increase in lymphomas in female mice was observed at exposures >200 times the maximum recommended human dose. No drug-related tumors were seen in rats.[6] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: DPP-4 Inhibition Signaling Pathway.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fotagliptin - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Redbook 2000: IV.C.5.b. One-Year Toxicity Studies with Non-Rodents | FDA [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fotagliptin Benzoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Fotagliptin benzoate, a dipeptidyl peptidase-4 (DPP-4) inhibitor, ensuring compliance with general safety protocols and environmental regulations.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated by various agencies to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing this area.[1][2] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2] A significant recent development is the EPA's Subpart P rule, which prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities.[2]
While this compound is not currently classified as a controlled substance, and its specific hazardous waste characterization is not detailed in available safety data sheets, a conservative approach to disposal is recommended, aligning with best practices for chemical and pharmaceutical waste management.
Step-by-Step Disposal Procedures for this compound
1. Personal Protective Equipment (PPE) and Handling:
Before handling this compound for disposal, ensure you are wearing appropriate PPE. According to safety data sheets for similar compounds, this includes:
-
Eye Protection: Tightly fitting safety goggles.[3]
-
Hand Protection: Chemical-impermeable gloves.[3]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[3]
2. Waste Segregation and Containerization:
Proper segregation of chemical waste is crucial. For this compound, follow these guidelines:
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
Use a designated, sealed, and clearly labeled waste container. While general pharmaceutical waste containers are often color-coded (e.g., black for RCRA hazardous, blue or white for non-hazardous), it is essential to follow your institution's specific waste management plan.
-
The container should be suitable for chemical waste, leak-proof, and kept closed when not in use.[3]
3. Disposal Method:
Based on available safety information, the following disposal methods are recommended:
-
Licensed Chemical Destruction: The most appropriate method is to send the waste to a licensed chemical destruction plant.[3]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[3] This is a common practice for disposing of pharmaceutical waste.[2]
Crucially, do not discharge this compound into sewer systems or waterways. [3] This is to prevent environmental contamination.[1][4]
4. Decontamination of Empty Containers:
Empty containers that held this compound should be decontaminated before disposal or recycling.
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste along with the this compound.
-
After thorough decontamination, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on institutional and local regulations.[3]
Quantitative Data Summary
Currently, there is no publicly available quantitative data specific to the disposal of this compound (e.g., concentration limits for different disposal methods). The disposal procedures are based on the qualitative nature of the compound as a chemical and pharmaceutical agent.
| Parameter | Guideline |
| Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration with Flue Gas Scrubbing.[3] |
| Sewer Discharge | Prohibited.[3] |
| Container Type | Sealed, leak-proof, and clearly labeled chemical waste container.[3] |
| PPE Requirements | Safety goggles, chemical-impermeable gloves, and protective clothing.[3] |
| Empty Container Disposal | Triple-rinse, collect rinsate as chemical waste, then puncture and dispose in a sanitary landfill or recycle according to local regulations.[3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the provided search results. The recommended disposal methods are based on general chemical safety and pharmaceutical waste regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Fotagliptin Benzoate: A Guide for Laboratory Professionals
While a specific Globally Harmonized System (GHS) classification for Fotagliptin benzoate is not currently available in the public domain, a precautionary approach is essential. The provided Safety Data Sheet (SDS) indicates that data on acute toxicity, skin and eye irritation, and other specific hazards are not available.[1] In such cases, it is prudent to handle the compound as potentially hazardous.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets and best practices for handling potent pharmaceutical compounds.[1]
| PPE Category | Item | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves, which must be inspected prior to use. The specific glove material (e.g., nitrile rubber) should be selected based on the solvent used and breakthrough time. |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A lab coat or disposable gown should be worn. |
| Respiratory Protection | Respirator | Handle in a well-ventilated place to avoid dust formation.[1] If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator should be used.[1] |
Operational Plan: A Step-by-Step Procedural Guide
A clear and methodical operational plan minimizes the risk of exposure and ensures the integrity of the research.
Preparation and Weighing:
-
Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated utensils (spatulas, weigh boats) for this compound to prevent cross-contamination.
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Ensure the vessel is appropriately sealed during mixing.
Experimental Use:
-
Clearly label all containers with the compound name, concentration, and date.
-
Avoid skin and eye contact during all experimental procedures.[1]
-
Work within a well-ventilated area.[1]
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Collect all waste containing this compound in a suitable, sealed, and clearly labeled container.[1]
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weigh boats, and paper towels, as chemical waste.
-
Disposal Method: Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
In Case of Exposure: Immediate First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
